Product packaging for Clobutinol(Cat. No.:CAS No. 14860-49-2)

Clobutinol

Numéro de catalogue: B083508
Numéro CAS: 14860-49-2
Poids moléculaire: 255.78 g/mol
Clé InChI: KVHHQGIIZCJATJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol is an organic amino compound and a member of benzenes.
Clobutinol is a cough suppressant that is withdrawn from the US and EU markets. This compound may prolong the QT interval. In 2007, this compound was determined to cause cardiac arrhythmia in some patients.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1961 and is indicated for cough. It was withdrawn in at least one region.
was minor as SILOMAT mapped to AMINO ALCOHOLS (63-79)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22ClNO B083508 Clobutinol CAS No. 14860-49-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHHQGIIZCJATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022838
Record name Clobutinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

145-148
Record name Clobutinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

14860-49-2, 25085-17-0
Record name Clobutinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14860-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobutinol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobutinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clobutinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clobutinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOBUTINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NY2IX043A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diethylenetriamine crosslinked with epichlorohydrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Clobutinol's Mechanism of Action on hERG Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the former antitussive agent, clobutinol, on the human Ether-à-go-go-Related Gene (hERG) potassium channels. The inhibition of hERG channels by this compound is a critical factor in its potential to prolong the QT interval, a major risk factor for life-threatening cardiac arrhythmias such as Torsades de Pointes. This document synthesizes key findings on the electrophysiological effects of this compound, detailing the quantitative aspects of hERG channel blockade, the experimental methodologies used to determine these effects, and the proposed molecular interactions.

Quantitative Analysis of hERG Channel Inhibition by this compound

The inhibitory effect of this compound on hERG channels has been quantified through electrophysiological studies. The key parameters are summarized in the table below, providing a clear comparison of its potency and the characteristics of the block.

ParameterValueCell LineSource
IC50 2.9 ± 0.7 µMCOS-7[1][2][3]
Hill Coefficient 0.9COS-7[1][2]
Half-activation Potential (V1/2) -10.4 ± 5 mV (Control)COS-7[1][2]

IC50: The half-maximal inhibitory concentration indicates the concentration of this compound required to block 50% of the hERG potassium current. Hill Coefficient: A value close to 1 suggests a 1:1 binding stoichiometry between this compound and the hERG channel. Half-activation Potential (V1/2): This value represents the membrane potential at which half of the hERG channels are activated. The study noted that the slope factor of activation was slightly but significantly modified by this compound.[2]

Characteristics of this compound-Induced hERG Block

This compound's interaction with the hERG channel exhibits distinct characteristics:

  • Voltage-Dependence: The blocking effect of this compound is positively voltage-dependent, meaning the block is more pronounced at more depolarized potentials.[1][2] This suggests that this compound preferentially interacts with the activated or open state of the hERG channel.[1] At a concentration of 10 µM, this compound induced a slow decay of the activating current, which is indicative of a voltage-dependent block.[1][2]

  • State-Dependent Binding: The voltage dependency of the block strongly implies that this compound binds to the hERG channel in a state other than the closed state, likely the open or inactivated state.

  • Impact on Cardiac Action Potential: While this compound produces only a mild prolongation of the ventricular action potential in individuals with normal hERG function, its effects can be significantly exacerbated in the presence of certain hERG mutations, such as A561P, which is associated with Long QT Syndrome 2 (LQT2).[1][4]

Experimental Protocols

The primary data on this compound's hERG channel inhibition was obtained using the patch-clamp technique. The detailed methodology is crucial for the replication and validation of these findings.

Cell Preparation and Transfection
  • Cell Line: COS-7 cells were used for heterologous expression of wild-type (WT) hERG channels.[1][3]

  • Transfection: The specific method of transfection was not detailed in the provided text, but it resulted in the expression of a large potassium current with biophysical properties similar to the rapid component of the cardiac delayed-rectifier K+ current (IKr).[1][2]

Electrophysiological Recordings
  • Technique: Whole-cell patch-clamp technique was employed to record hERG currents.[1][3]

  • Voltage Protocol (for Dose-Response): To assess the dose-response relationship, a specific voltage protocol was used. This involved 500-ms steps to various potentials.[2][3]

  • Voltage Protocol (for Current-Voltage Relationship): To determine the current-voltage relationship, a protocol consisting of 500-ms depolarizing and hyperpolarizing prepulses to potentials between -100 mV and +60 mV was applied, followed by a test pulse to -70 mV for 500 ms. The holding potential was -90 mV, and the frequency was 0.33 Hz.[1][2]

  • Data Analysis: The dose-response curve was fitted to the Hill equation to determine the IC50 and Hill coefficient.[1][2]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Clobutinol_hERG_Block cluster_drug_interaction This compound Interaction Closed Closed Open Open Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Block Blocked State Open->Block This compound Binding Inactivated->Open Repolarization Inactivated->Block This compound Binding (Potential) This compound This compound

Figure 1: Proposed mechanism of this compound interaction with hERG channel states.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture COS-7 Cell Culture Transfection hERG Channel Transfection Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Voltage_Protocol Application of Voltage Protocols Patch_Clamp->Voltage_Protocol Drug_Application Application of this compound Voltage_Protocol->Drug_Application Current_Recording Recording of hERG Currents Drug_Application->Current_Recording Dose_Response Dose-Response Curve Generation Current_Recording->Dose_Response IV_Curve Current-Voltage Relationship Plotting Current_Recording->IV_Curve Hill_Fit Hill Equation Fitting Dose_Response->Hill_Fit

Figure 2: Workflow for determining this compound's effect on hERG channels.

Conclusion

This compound is a potent blocker of the hERG potassium channel with an IC50 in the low micromolar range.[1][2][3] The block is voltage-dependent, indicating a preferential binding to the open state of the channel.[1][2] This inhibitory action on the IKr current, a key component of cardiac repolarization, underlies the drug's potential to cause QT prolongation and arrhythmias.[1][5] While the effect on a healthy individual's cardiac action potential may be mild, it poses a significant risk to individuals with congenital Long QT syndrome.[1][6] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the molecular determinants of this compound's interaction with the hERG channel and for the broader safety assessment of other pharmaceutical compounds.

References

Clobutinol's Primary Cellular Target: A Technical Guide to the hERG Potassium Channel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the primary cellular target of the withdrawn antitussive agent, Clobutinol. Intended for researchers, scientists, and drug development professionals, this document outlines the molecular interactions, summarizes key quantitative data, and provides detailed experimental methodologies related to this compound's effects on its principal target: the human ether-à-go-go-related gene (hERG) potassium channel. This interaction is critical to understanding the compound's arrhythmogenic potential, which led to its market removal.

Executive Summary

This compound, a non-opioid cough suppressant, was withdrawn from the market after studies revealed its potential to induce cardiac arrhythmias.[1][2][3] The primary molecular mechanism underlying this adverse effect is the blockade of the hERG potassium channel.[4] This channel is crucial for cardiac repolarization, and its inhibition by this compound can lead to a prolongation of the QT interval, a known risk factor for life-threatening ventricular tachyarrhythmias such as Torsades de Pointes.[1][5] This guide will delve into the specifics of this drug-channel interaction.

The Primary Cellular Target: hERG Potassium Channel

The principal cellular target of this compound is the protein encoded by the human ether-à-go-go-related gene (hERG), which forms the pore-forming alpha subunit of a voltage-gated potassium channel (Kv11.1). This channel is a critical component of the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. The IKr plays a pivotal role in the repolarization phase of the cardiac action potential, ensuring the proper timing of the heartbeat.

This compound acts as a potent blocker of the hERG channel.[4] This blockade is not immediate but occurs in a dose- and voltage-dependent manner, suggesting an interaction with the channel in its activated or open state.[5][6] By obstructing the flow of potassium ions through the hERG channel, this compound delays the repolarization of the ventricular action potential. This delay manifests on an electrocardiogram (ECG) as a prolongation of the QT interval.[1][7]

Signaling Pathway: this compound's Impact on Cardiac Repolarization

The following diagram illustrates the signaling pathway affected by this compound's interaction with the hERG channel.

Clobutinol_hERG_Pathway cluster_membrane Cardiomyocyte Membrane cluster_ecg Clinical Manifestation (ECG) This compound This compound hERG hERG K+ Channel (IKr) This compound->hERG Blocks K_ion K+ Efflux hERG->K_ion Mediates ActionPotential Action Potential Repolarization K_ion->ActionPotential Drives QT_Prolongation QT Interval Prolongation ActionPotential->QT_Prolongation Delayed Repolarization Leads to Arrhythmia Torsades de Pointes (Arrhythmia) QT_Prolongation->Arrhythmia Increased Risk of

This compound's inhibitory action on the hERG channel and its clinical consequences.

Quantitative Data Summary

The inhibitory potency of this compound on the hERG channel has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values from different experimental systems are summarized below.

CompoundCell LineExperimental TechniqueIC50 (µM)Reference
This compoundhERG-transfected cellsPatch-clamp1.9[4][8]
This compoundCOS-7 cellsPatch-clamp2.9[5]
This compoundHEK293 cellsPatch-clamp3.7[7]
Northis compound (metabolite)HEK293 cellsPatch-clamp8.0[7]

Experimental Protocols

The primary method for characterizing the interaction between this compound and the hERG channel is the patch-clamp electrophysiology technique.

Experimental Workflow: Patch-Clamp Analysis

The following diagram outlines the typical workflow for assessing the effect of this compound on hERG channels expressed in a heterologous system.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture (e.g., HEK293, COS-7) B Transfection with hERG-expressing plasmid A->B C Selection of successfully transfected cells B->C D Whole-cell patch-clamp configuration established C->D E Application of specific voltage protocols to elicit hERG currents D->E F Recording of baseline hERG currents (control) E->F G Perfusion of increasing concentrations of this compound F->G H Recording of hERG currents in the presence of this compound G->H I Measurement of current amplitude (e.g., tail current) H->I J Calculation of percentage of current inhibition I->J K Generation of dose-response curve J->K L Determination of IC50 value K->L

A stepwise workflow for the electrophysiological analysis of this compound's effect on hERG channels.
Detailed Methodology: Whole-Cell Patch-Clamp

  • Cell Preparation:

    • HEK293 or COS-7 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are transiently or stably transfected with a plasmid vector containing the cDNA for the alpha subunit of the hERG channel. A marker gene (e.g., green fluorescent protein) is often co-transfected to identify successfully transfected cells.

  • Electrophysiological Recording:

    • Recordings are performed at room temperature or 37°C using a patch-clamp amplifier.

    • The whole-cell configuration of the patch-clamp technique is established.

    • The extracellular (bath) solution typically contains (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, glucose 10, and HEPES 10, with the pH adjusted to 7.4 with NaOH.

    • The intracellular (pipette) solution typically contains (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, and HEPES 10, with the pH adjusted to 7.2 with KOH.

    • This compound is dissolved in the extracellular solution at various concentrations.

  • Voltage Protocol:

    • To elicit hERG currents, a specific voltage protocol is applied. A common protocol involves holding the cell at a negative potential (e.g., -80 mV), followed by a depolarizing step to a positive potential (e.g., +20 mV) to activate the channels, and then repolarizing to a negative potential (e.g., -50 mV) to record the characteristic tail current.

    • The tail current is often used for quantifying the block because it is less contaminated by other currents and reflects the number of channels that have opened during the preceding depolarization.

  • Data Analysis:

    • The amplitude of the tail current in the presence of different concentrations of this compound is measured and compared to the control (baseline) current amplitude.

    • A dose-response curve is constructed by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

    • The IC50 value and the Hill coefficient are determined by fitting the dose-response curve with the Hill equation.

Conclusion

The primary cellular target of this compound is unequivocally the hERG potassium channel. Its inhibitory action on this channel disrupts normal cardiac repolarization, leading to QT interval prolongation and an increased risk of severe cardiac arrhythmias. The data and methodologies presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug safety and development, highlighting the importance of early-stage screening for hERG channel liability to prevent similar adverse drug reactions in the future.

References

Clobutinol: A Technical Analysis of a Non-Opioid Antitussive Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol is a centrally acting, non-opioid antitussive agent that was previously marketed for the symptomatic treatment of cough.[1][2] Despite its demonstrated efficacy in reducing cough frequency and severity, this compound was withdrawn from the market due to concerns about its potential to cause cardiac arrhythmias.[1] This technical guide provides an in-depth analysis of this compound, focusing on its antitussive properties, the experimental protocols used to evaluate its efficacy, and the underlying mechanism of its adverse cardiovascular effects.

Antitussive Efficacy: Quantitative Data

The antitussive efficacy of this compound has been evaluated in several clinical trials, often in comparison to other antitussive agents. The following tables summarize the key quantitative findings from these studies.

Table 1: Comparative Efficacy of this compound versus Butamirate Citrate in Patients with Irritative or Chronic Cough [2]

ParameterThis compoundButamirate Citratep-value
Overall Population (n=60)
Improvement in Cough SeverityHighly Significant (p < 0.001)Highly Significant (p < 0.001)Not Significant
Improvement in Cough FrequencyHighly Significant (p < 0.001)Highly Significant (p < 0.001)Not Significant
Subgroup: Cough due to Carcinoma (n=14)
Effect on Cough Frequency-Significantly Betterp = 0.026
Global Scores-Significantly Betterp = 0.013
Physician's Opinion-Significantly Betterp = 0.026

Table 2: Comparative Efficacy of this compound versus an Oxomemazine-Guaifenesin Syrup in Acute Dry Cough of Infectious Origin [1]

ParameterThis compound (S)Oxomemazine-Guaifenesin (T)p-value
Reduction in Cough Intensity (VAS)-4.3 ± 2.3-5.2 ± 2.3-
Cough Disappearance Rate29%46%p = 0.05
Time to Cough Disappearance (days)4.0 ± 1.14.0 ± 1.1Not Significant
Diurnal Quality of Life (Day 1)Better-p = 0.002
Diurnal Quality of Life (Day 2)Better-p = 0.01

Experimental Protocols

The primary preclinical model for evaluating the efficacy of antitussive agents is the citric acid-induced cough model in guinea pigs. This model assesses the ability of a compound to suppress chemically induced coughs.

Citric Acid-Induced Cough in Guinea Pigs

This protocol is a synthesis of methodologies reported in the literature.[3][4][5][6][7][8][9]

1. Animals:

  • Male Dunkin-Hartley guinea pigs (300-400 g) are commonly used.

  • Animals should be acclimatized for at least one week prior to the experiment.

2. Apparatus:

  • A whole-body plethysmograph chamber is used to house the conscious and unrestrained animal.

  • An ultrasonic nebulizer is required to generate a citric acid aerosol.

  • A microphone and a pressure transducer are placed within the chamber to record cough sounds and pressure changes, respectively.

3. Procedure:

  • Baseline Cough Response: Each guinea pig is placed in the plethysmograph chamber and exposed to a nebulized solution of 0.4 M citric acid in saline for a defined period (e.g., 7-10 minutes). The number of coughs is recorded to establish a baseline.

  • Drug Administration: Animals are pre-treated with the test compound (this compound), a positive control (e.g., codeine or dextromethorphan), or a vehicle, typically via oral or intraperitoneal administration.

  • Post-Treatment Cough Challenge: After a specified pre-treatment time (e.g., 60 minutes), the animals are re-exposed to the citric acid aerosol.

  • Data Acquisition: The number of coughs, the latency to the first cough, and the intensity of the coughs are recorded during the challenge period.

4. Data Analysis:

  • The antitussive effect is quantified as the percentage reduction in the number of coughs compared to the baseline or vehicle-treated group.

  • Statistical analysis is performed to determine the significance of the observed effects.

Mechanism of Action

Non-Opioid Antitussive Action

This compound is classified as a centrally acting, non-opioid antitussive.[1] Unlike opioid antitussives such as codeine, which primarily act on mu-opioid receptors in the brainstem's cough center, this compound's mechanism is distinct.[10] Preclinical studies in guinea pigs have shown that, in contrast to opioids, this compound does not induce bronchoconstriction, further supporting a different mode of action.[10]

The precise central nervous system targets for this compound's antitussive effect are not well-elucidated. However, the central regulation of the cough reflex is known to involve a complex interplay of various neurotransmitter systems beyond the opioid pathways. These include glutamatergic (NMDA receptors), neurokinin, serotonergic (5-HT1A receptors), and GABAergic systems within the brainstem.[11][12] It is hypothesized that this compound modulates one or more of these non-opioid pathways to suppress the cough reflex.

Proposed_Central_Antitussive_Mechanism cluster_0 Brainstem Cough Center Cough_Center Cough Center Neurons Cough_Suppression Suppression of Cough Reflex Non_Opioid_Pathways Glutamatergic, Neurokinin, Serotonergic, GABAergic Pathways Non_Opioid_Pathways->Cough_Center Non_Opioid_Pathways->Cough_Suppression Inhibits Afferent_Signal Afferent Vagal Signal (from airway irritation) Afferent_Signal->Non_Opioid_Pathways This compound This compound This compound->Non_Opioid_Pathways Modulates Clobutinol_hERG_Blockade This compound This compound hERG_Channel hERG K+ Channel This compound->hERG_Channel Blocks K_Efflux K+ Efflux hERG_Channel->K_Efflux Mediates Repolarization Cardiac Repolarization K_Efflux->Repolarization Leads to QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Delay in Antitussive_Drug_Evaluation_Workflow Preclinical_Screening Preclinical Screening (e.g., Citric Acid-Induced Cough Model in Guinea Pigs) Efficacy_Assessment Assessment of Efficacy (Reduction in cough frequency and intensity) Preclinical_Screening->Efficacy_Assessment Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS, Respiratory) Efficacy_Assessment->Safety_Pharmacology hERG_Assay hERG Channel Assay Safety_Pharmacology->hERG_Assay Clinical_Trials Clinical Trials (Phase I, II, III) hERG_Assay->Clinical_Trials Efficacy_in_Humans Efficacy in Patients with Cough Clinical_Trials->Efficacy_in_Humans Safety_in_Humans Safety and Tolerability in Humans (Including ECG monitoring) Clinical_Trials->Safety_in_Humans

References

The Clinical Journey of Clobutinol: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context of clobutinol's clinical use, from its introduction as a non-opioid antitussive to its eventual withdrawal from the market due to safety concerns. The document provides a detailed overview of its mechanism of action, clinical efficacy, and the cardiotoxicity findings that led to its discontinuation.

Introduction and Historical Context

This compound was first approved for clinical use in 1961 as a centrally acting cough suppressant.[1] For over four decades, it was a widely available treatment for non-productive cough in numerous European, Asian, and Latin American countries, often accessible as an over-the-counter (OTC) medication. Its non-opioid nature was a key perceived advantage, suggesting a lower risk of dependence compared to other antitussives like codeine. However, in 2007, emerging evidence of a significant safety risk led to its rapid and widespread withdrawal from the global market.

The timeline of this compound's withdrawal was initiated in August 2007 when the German competent authority, the Federal Institute for Drugs and Medical Devices (BfArM), suspended the marketing authorizations for all this compound-containing medicines. This decision was based on preliminary results from a clinical study in healthy volunteers that indicated a potential for QT interval prolongation.[2][3] Following this, the European Medicines Agency's (EMEA) Committee for Medicinal Products for Human Use (CHMP) initiated a European-wide review. By October 2007, the CHMP concluded that the benefits of this compound in treating non-productive cough did not outweigh the risks of its cardiac side effects and recommended the revocation of all marketing authorizations for this compound-containing products throughout the European Union.[2][3] The manufacturer, Boehringer Ingelheim, voluntarily withdrew the product worldwide.[4]

Mechanism of Action

Antitussive Effect

This compound's antitussive effect is attributed to its action on the central nervous system, specifically by raising the threshold for the cough reflex in the medulla oblongata. Unlike opioid-based cough suppressants, it does not act on opioid receptors.

Cardiotoxicity: hERG Channel Blockade

The primary mechanism underlying this compound's cardiotoxicity is its ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5] The hERG channel is crucial for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval on an electrocardiogram (ECG). QT prolongation is a known risk factor for developing a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).

Preclinical studies demonstrated that this compound is a potent blocker of the hERG channel.

Quantitative Data Summary

Preclinical Data: hERG Channel Inhibition
CompoundCell LineIC50 (μM)Reference
This compoundHEK293 cells3.7[5]
Northis compound (metabolite)HEK293 cells8.0[5]
This compoundCOS-7 cells2.9[6][7]
Clinical Data: QT Prolongation in Healthy Volunteers

Specific quantitative data from this study, such as the mean change in QTc with confidence intervals for each dose group, are not publicly available in full detail.

Clinical Efficacy Data: Comparative Studies
StudyComparatorPatient PopulationKey Findings
Pujet et al.Oxomemazine with guaifenesin130 patients with 'infectious cough'Oxomemazine group showed a more rapid reduction in cough intensity, but no difference in overall resolution rate.
Charpin et al.Butamirate citrate60 patients with irritative or chronic coughBoth treatments were effective in reducing cough severity and frequency. Butamirate was significantly better for cough due to carcinomas.

Key Experimental Protocols

Preclinical hERG Inhibition Assay (Based on Published Methodology)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells or COS-7 cells stably transfected with the hERG gene.

  • Electrophysiology: Whole-cell patch-clamp technique.

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • hERG currents are elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.

    • This compound is applied at increasing concentrations to the extracellular solution.

    • The peak tail current amplitude is measured at each concentration.

  • Data Analysis: The concentration-response curve is fitted to the Hill equation to determine the IC50 value.

Clinical QT Study in Healthy Volunteers (Reconstructed from Available Information)

Objective: To assess the effect of single and multiple rising doses of this compound on the QT interval in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-dose, dose-escalation study.

Participants: Healthy male and female volunteers.

Interventions:

  • Single dose of this compound or placebo.

  • Multiple rising doses of this compound (e.g., daily doses up to 240 mg) or placebo over several days.

Methodology:

  • ECG Monitoring: 12-lead ECGs recorded at baseline and at multiple time points after drug administration.

  • QT Correction: QT interval corrected for heart rate (QTc) using a standard formula (e.g., Bazett's or Fridericia's).

  • Pharmacokinetic Sampling: Blood samples taken to determine plasma concentrations of this compound and its metabolites.

Primary Endpoint: Change from baseline in QTc interval.

A detailed, official protocol for this specific study is not publicly available.

Mandatory Visualizations

G cluster_0 This compound's Mechanism of Cardiotoxicity This compound This compound hERG hERG K+ Channel (in cardiomyocytes) This compound->hERG Blockade K_efflux Reduced K+ Efflux hERG->K_efflux Inhibition of Repolarization Delayed Ventricular Repolarization K_efflux->Repolarization QT_prolongation QT Interval Prolongation Repolarization->QT_prolongation TdP Increased Risk of Torsades de Pointes (TdP) QT_prolongation->TdP

Caption: Signaling pathway of this compound-induced cardiotoxicity.

G cluster_1 Experimental Workflow for Preclinical hERG Assay Start Start Cell_Culture Culture hERG-transfected HEK293 or COS-7 cells Start->Cell_Culture Patch_Clamp Perform whole-cell patch-clamp recordings Cell_Culture->Patch_Clamp Apply_this compound Apply increasing concentrations of this compound Patch_Clamp->Apply_this compound Measure_Current Measure hERG tail current Apply_this compound->Measure_Current Analyze_Data Analyze concentration-response data Measure_Current->Analyze_Data Determine_IC50 Determine IC50 value Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining hERG channel inhibition.

Conclusion

References

Clobutinol: A Technical Analysis of its Market Withdrawal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 13, 2025 – This in-depth technical guide elucidates the scientific and regulatory rationale behind the market withdrawal of the antitussive agent, clobutinol. The primary cause for its removal was the discovery of significant cardiotoxic effects, specifically the prolongation of the QT interval, which carries a risk of life-threatening cardiac arrhythmias. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the pharmacological mechanisms, experimental evidence, and regulatory actions that culminated in the cessation of its clinical use.

Executive Summary

This compound, a non-opioid cough suppressant, was withdrawn from the market after post-marketing surveillance and a dedicated clinical trial revealed its potential to induce QT interval prolongation, a known risk factor for Torsades de Pointes (TdP), a polymorphic ventricular tachycardia that can lead to sudden cardiac death.[1][2][3][4] The European Medicines Agency (EMEA, now EMA) concluded that the risks associated with this compound outweighed its benefits for the symptomatic treatment of non-productive cough, especially given the availability of safer alternatives.[1][2][3][4] The withdrawal was voluntarily initiated by its primary manufacturer, Boehringer Ingelheim, in 2007.[1][5]

The underlying mechanism of this cardiotoxicity was identified as the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, a critical component in cardiac repolarization.

Pharmacological Mechanism of Cardiotoxicity

The cardiotoxic effects of this compound are primarily attributed to its potent inhibition of the hERG potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[6] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential.

By blocking the hERG channel, this compound impedes the efflux of potassium ions from the cardiomyocytes, thereby delaying repolarization and prolonging the action potential duration (APD). This prolongation is manifested on the surface electrocardiogram (ECG) as a lengthened QT interval.[7]

Signaling Pathway of this compound-Induced Arrhythmia

The following diagram illustrates the signaling pathway from hERG channel blockade by this compound to the potential onset of Torsades de Pointes.

G cluster_0 Cellular Level cluster_1 Organ Level (Heart) This compound This compound hERG hERG K+ Channel (IKr Current) This compound->hERG Blocks K_efflux Reduced K+ Efflux hERG->K_efflux Inhibits APD Prolonged Action Potential Duration (APD) K_efflux->APD Leads to Ca_influx Increased Ca2+ Influx (L-type Ca2+ channels) APD->Ca_influx Allows sustained EAD Early Afterdepolarizations (EADs) Ca_influx->EAD Triggers QT_prolong QT Interval Prolongation on ECG EAD->QT_prolong Manifests as TdP Torsades de Pointes (Polymorphic Ventricular Tachycardia) QT_prolong->TdP Increases risk of G cluster_workflow Preclinical Cardiac Safety Assessment Workflow Start New Chemical Entity (NCE) In_Vitro In Vitro Screening Start->In_Vitro hERG_Assay hERG Channel Assay (Patch-clamp, IC50 determination) In_Vitro->hERG_Assay Other_Ion_Channels Other Cardiac Ion Channel Assays (e.g., Nav1.5, Cav1.2) In_Vitro->Other_Ion_Channels AP_Assay Action Potential Duration Assay (e.g., in iPSC-CMs) hERG_Assay->AP_Assay Other_Ion_Channels->AP_Assay In_Vivo In Vivo Studies AP_Assay->In_Vivo ECG_Monitoring ECG Monitoring in Animal Models (e.g., Dog, Monkey) (QT interval measurement) In_Vivo->ECG_Monitoring Hemodynamics Hemodynamic Assessment In_Vivo->Hemodynamics Risk_Assessment Integrated Risk Assessment ECG_Monitoring->Risk_Assessment Hemodynamics->Risk_Assessment Go Proceed to Clinical Trials Risk_Assessment->Go Low Risk No_Go Terminate Development or Modify Compound Risk_Assessment->No_Go High Risk

References

An In-depth Technical Guide on the Core Mechanism of Clobutinol-Induced QT Prolongation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and electrophysiological mechanisms underlying clobutinol-induced QT prolongation. The primary focus is on the interaction of this compound with cardiac ion channels and the subsequent effects on the cardiac action potential.

Core Mechanism: hERG Potassium Channel Blockade

The prolongation of the QT interval on an electrocardiogram (ECG) by this compound is primarily attributed to its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] This channel is responsible for the rapid component of the delayed rectifier potassium current (IKr), a critical current for the repolarization of the cardiac action potential.[1][4]

Blockade of the hERG channel by this compound impedes the efflux of potassium ions during the later phases of the action potential.[5][6] This delayed repolarization leads to a prolongation of the action potential duration (APD) in ventricular myocytes.[7][8] The prolongation of the APD at the cellular level manifests as a prolonged QT interval on the surface ECG.[9]

The interaction of this compound with the hERG channel is dose-dependent and exhibits voltage-dependence, suggesting that the drug preferentially binds to the channel in its activated or open state.[1] This characteristic is common among many QT-prolonging drugs.[10]

Quantitative Data

The following table summarizes the key quantitative data regarding the effect of this compound on the hERG channel and cardiac action potential.

ParameterValueCell Type/SystemReference
IC50 for hERG Block 2.9 ± 0.7 µMCOS-7 cells expressing hERG[1][11]
IC50 for hERG Block 1.9 µMhERG transfected cells[3]
Hill Coefficient 0.9COS-7 cells expressing hERG[1][12]
Effect on Action Potential Prolongation of APDIsolated guinea pig ventricular tissues[7]

Signaling Pathway

The primary mechanism of this compound-induced QT prolongation is a direct interaction with the hERG channel rather than a complex signaling cascade. The following diagram illustrates the consequential pathway from channel blockade to the clinical observation of QT prolongation.

Clobutinol_QT_Prolongation_Pathway This compound This compound hERG hERG K+ Channel (IKr Current) This compound->hERG Blockade K_Efflux Decreased K+ Efflux hERG->K_Efflux Inhibition of Repolarization Delayed Ventricular Repolarization K_Efflux->Repolarization APD Prolonged Action Potential Duration (APD) Repolarization->APD QT_Prolongation QT Interval Prolongation (on ECG) APD->QT_Prolongation Arrhythmia Increased Risk of Torsades de Pointes (TdP) QT_Prolongation->Arrhythmia

Caption: Consequence pathway of this compound-induced QT prolongation.

Experimental Protocols

The investigation of this compound's effect on the hERG channel primarily utilizes the patch-clamp electrophysiology technique.

4.1. Cell Culture and Transfection

  • Cell Lines: Mammalian cell lines such as COS-7 or Human Embryonic Kidney (HEK293) cells are commonly used.[1][13]

  • Transfection: Cells are transiently or stably transfected with the KCNH2 gene, which encodes the α-subunit of the hERG channel.[1][13]

4.2. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents across the cell membrane of a single cell.

  • Objective: To measure the hERG potassium current (IKr) in the presence and absence of this compound.

  • General Procedure:

    • A glass micropipette with a very small tip diameter is brought into contact with the cell membrane.

    • A tight seal (gigaohm seal) is formed between the pipette and the membrane.

    • The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a specific voltage, and the resulting current is measured.

  • Solutions:

    • External (Bath) Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl26H2O, 1 CaCl2H2O, 12.5 dextrose; pH adjusted to 7.4 with NaOH.[14]

    • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[14]

  • Temperature: Experiments are typically performed at or near physiological temperature (35–37°C).[15]

4.3. Voltage-Clamp Protocol for hERG Current Measurement

A specific voltage protocol is applied to the cell to elicit and measure the hERG current.

  • Holding Potential: The cell is held at a negative potential (e.g., -80 mV or -90 mV) where the hERG channels are predominantly in a closed state.[11]

  • Depolarizing Pulse: A depolarizing step to a positive potential (e.g., +10 mV to +40 mV) is applied for a specific duration (e.g., 500 ms to 2 s).[11][12] This pulse activates the hERG channels.

  • Repolarizing Step: The membrane potential is then stepped back to a negative potential (e.g., -70 mV) to measure the deactivating "tail current".[12] The amplitude of this tail current is used to quantify the hERG current, as it is less contaminated by other currents.

  • Drug Application: After obtaining a stable baseline recording of the hERG current, this compound is added to the external solution at various concentrations to determine its inhibitory effect.[15]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfection with KCNH2 (hERG) gene Cell_Culture->Transfection Whole_Cell Whole-Cell Configuration Transfection->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Baseline Record Baseline hERG Current Voltage_Protocol->Baseline Drug_Application Apply this compound (various concentrations) Baseline->Drug_Application Drug_Recording Record hERG Current in presence of this compound Drug_Application->Drug_Recording Analysis Measure Tail Current Amplitude Drug_Recording->Analysis Dose_Response Construct Dose-Response Curve Analysis->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Caption: Workflow for assessing this compound's effect on hERG channels.

Conclusion

The arrhythmogenic potential of this compound is a direct consequence of its ability to block the hERG potassium channel. This action prolongs the cardiac action potential, leading to QT interval prolongation and an increased risk of Torsades de Pointes. The well-defined mechanism of action, supported by robust in vitro electrophysiological data, underscores the importance of hERG channel screening in the preclinical safety assessment of new drug candidates. While this compound has limited effects on the action potential of healthy individuals, it is classified as a drug to be avoided by patients with congenital long QT syndrome.[1][2][16]

References

The Pharmacological Profile of Clobutinol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol hydrochloride is a centrally acting, non-opioid antitussive agent that was previously marketed for the symptomatic treatment of cough. Despite its efficacy as a cough suppressant, this compound was withdrawn from global markets due to significant safety concerns related to its cardiovascular profile. This technical guide provides an in-depth review of the pharmacological properties of this compound hydrochloride, with a particular focus on its mechanism of action, pharmacodynamics, and the experimental evidence that led to its market withdrawal. The primary mechanism underlying its cardiotoxicity is the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which leads to a prolongation of the QT interval and an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP). This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the pharmacological risks associated with this compound.

Introduction

This compound was introduced as a centrally acting cough suppressant and was in clinical use for several decades.[1] Its antitussive effects are believed to be mediated through the inhibition of the cough reflex at the medullary cough center.[1] However, in 2007, mounting evidence of its potential to cause cardiac arrhythmias led to its withdrawal from the market.[2][3] The primary safety concern is its ability to prolong the QT interval on an electrocardiogram (ECG), a known risk factor for developing Torsades de Pointes.[4][5][6] This guide will detail the pharmacological data and experimental findings that elucidated the cardiotoxic potential of this compound.

Mechanism of Action

Antitussive Effect

While the precise molecular targets for its antitussive action are not well-defined, this compound is understood to act centrally on the cough center in the medulla oblongata.[1]

Cardiovascular Effects: hERG Channel Blockade

The most significant and well-characterized pharmacological action of this compound is its potent blockade of the hERG potassium channel.[4][7] The hERG channel is crucial for the repolarization phase of the cardiac action potential, specifically conducting the rapid component of the delayed rectifier potassium current (IKr).[4][6] By blocking this channel, this compound delays ventricular repolarization, which manifests as a prolongation of the QT interval on the ECG.[4][6][8]

The arrhythmogenic potential of this compound was highlighted in a case where a young boy with congenital long QT syndrome experienced arrhythmias while being treated with the drug.[4][9] This event prompted further investigation into its effects on cardiac ion channels.

Pharmacodynamics

The primary pharmacodynamic effect of concern for this compound is its dose-dependent inhibition of the hERG potassium current.[4][9] This inhibitory action has been demonstrated in various in vitro and in vivo models.

In Vitro Electrophysiology

Studies using the patch-clamp technique on cell lines expressing the hERG channel have quantified the inhibitory potency of this compound and its main metabolite, northis compound.

Table 1: In Vitro Inhibition of hERG Potassium Channels

CompoundCell LineIC50 (µM)Reference
This compoundCOS-72.9[4][9]
This compoundHEK2933.7[7]
Northis compoundHEK2938.0[7]

These studies demonstrate that this compound blocks hERG channels at concentrations that are clinically relevant. The effects of this compound exhibit a positive voltage dependence, indicating that the molecule preferentially interacts with the activated state of the hERG channel.[4]

Ex Vivo and In Vivo Cardiovascular Effects

Experiments on isolated cardiac tissues and in animal models have corroborated the findings from cellular electrophysiology studies.

Table 2: Cardiovascular Effects of this compound

Experimental ModelParameter MeasuredEffectConcentration/DoseReference
Guinea pig papillary muscleAction Potential DurationProlongation≥ 1 µM[7]
Anesthetized guinea pigsHeart RateDecrease1 mg/kg (i.v.)[10]
Anesthetized guinea pigsMean Blood PressureDecrease10 mg/kg (i.v.)[10]

In vivo studies in dogs also demonstrated ECG changes, although central nervous system side effects limited the doses that could be tested.[7]

Experimental Protocols

Patch-Clamp Electrophysiology for hERG Current Measurement

The inhibitory effect of this compound on the hERG potassium current was quantified using the whole-cell patch-clamp technique.

  • Cell Preparation: COS-7 or HEK293 cells were transfected with the gene encoding the hERG channel.

  • Recording Conditions: Cells were bathed in an extracellular solution, and a glass micropipette filled with an intracellular solution was used to form a high-resistance seal with the cell membrane. The membrane was then ruptured to allow electrical access to the cell interior (whole-cell configuration).

  • Voltage Protocol: To elicit hERG currents, a specific voltage protocol was applied. A typical protocol involves holding the cell at a negative potential (e.g., -90 mV), followed by a depolarizing step to a positive potential (e.g., +10 mV) to activate the channels, and then repolarizing to a negative potential (e.g., -70 mV) to record the deactivating tail current.[9][11]

  • Data Analysis: The amplitude of the tail current in the presence of varying concentrations of this compound was measured and compared to the control current. A dose-response curve was then constructed to calculate the IC50 value using the Hill equation.[11]

Action Potential Duration Measurement in Guinea Pig Papillary Muscle

The effect of this compound on the duration of the cardiac action potential was assessed in isolated guinea pig papillary muscles.

  • Tissue Preparation: Papillary muscles were dissected from the right ventricle of guinea pigs and mounted in an organ bath perfused with a physiological salt solution.

  • Stimulation and Recording: The muscles were stimulated at a constant frequency, and intracellular action potentials were recorded using glass microelectrodes.

  • Drug Application: this compound was added to the perfusate at increasing concentrations.

  • Data Analysis: The action potential duration at different levels of repolarization (e.g., APD90) was measured before and after drug application to determine the extent of prolongation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of this compound-induced QT prolongation and a typical experimental workflow for assessing hERG channel blockade.

cluster_0 Normal Cardiac Repolarization cluster_1 Effect of this compound AP Ventricular Action Potential hERG hERG (IKr) Channel AP->hERG Activates K_efflux K+ Efflux hERG->K_efflux Blocked_hERG Blocked hERG Channel Repol Repolarization K_efflux->Repol Causes This compound This compound This compound->Blocked_hERG Blocks Reduced_K_efflux Reduced K+ Efflux Blocked_hERG->Reduced_K_efflux Delayed_Repol Delayed Repolarization (QT Prolongation) Reduced_K_efflux->Delayed_Repol Leads to

Caption: Mechanism of this compound-induced QT prolongation.

cluster_workflow Experimental Workflow: hERG Blockade Assay start Transfect cells with hERG gene patch Perform whole-cell patch-clamp start->patch protocol Apply voltage protocol to elicit IKr patch->protocol control Record control IKr protocol->control drug_app Apply varying concentrations of this compound control->drug_app drug_rec Record IKr in presence of drug drug_app->drug_rec analysis Analyze data and construct dose-response curve drug_rec->analysis ic50 Calculate IC50 value analysis->ic50

Caption: Workflow for assessing hERG channel blockade.

Conclusion

The pharmacological profile of this compound hydrochloride is dominated by its potent inhibitory effect on the hERG potassium channel. This action leads to a delay in cardiac repolarization and prolongation of the QT interval, creating a substrate for potentially fatal ventricular arrhythmias. The quantitative data from in vitro electrophysiological studies, supported by findings from ex vivo and in vivo models, provide a clear mechanistic basis for the observed cardiotoxicity. The case of this compound serves as an important example in drug development, highlighting the critical need for thorough cardiovascular safety profiling, particularly for ion channel interactions, even for drugs intended for non-cardiovascular indications. For researchers and scientists, the extensive data available on this compound provides a valuable case study on the mechanisms of drug-induced QT prolongation.

References

Clobutinol's Effects on Cardiac Action Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol, a centrally acting antitussive agent, has been withdrawn from the market in several countries due to concerns about its potential to prolong the QT interval and induce cardiac arrhythmias. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on the cardiac action potential, with a primary focus on its interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel. This document summarizes the key quantitative data from available research, details the experimental methodologies used to ascertain these effects, and presents visual representations of the underlying molecular mechanisms and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in cardiac safety pharmacology and toxicology.

Introduction: The Cardiac Action Potential and QT Prolongation

The cardiac action potential is a complex, coordinated series of ion fluxes across the cardiomyocyte membrane that governs the heart's contraction and rhythm.[1][2] The duration of the ventricular action potential is a critical determinant of the QT interval on an electrocardiogram (ECG). Prolongation of the QT interval can increase the risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP).[3][4]

A key ion channel responsible for the repolarization phase of the cardiac action potential is the hERG potassium channel, which conducts the rapid delayed rectifier potassium current (IKr).[5] Blockade of the hERG channel is a common mechanism by which drugs can prolong the action potential duration (APD) and, consequently, the QT interval.[4][5]

Quantitative Effects of this compound on hERG Potassium Channels

The primary mechanism by which this compound affects the cardiac action potential is through the blockade of the hERG potassium channel. Research has demonstrated a dose-dependent inhibition of the hERG current by this compound. The key quantitative data from these studies are summarized in the table below.

ParameterValueCell LineReference
IC50 (hERG Current Block) 2.9 ± 0.7 µMCOS-7[5]
Hill Coefficient 0.9COS-7[5]
IC50 (WT + A561P hERG Current Block) 1.9 ± 0.7 µMCOS-7[5]
Hill Coefficient (WT + A561P hERG) 1.1COS-7[5]

Table 1: Quantitative analysis of hERG channel blockade by this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound required to block 50% of the hERG potassium current. The Hill coefficient provides an indication of the steepness of the concentration-response curve. These data were obtained from studies on wild-type (WT) and mutant (A561P) hERG channels expressed in a heterologous system.

Effects on Cardiac Action Potential Duration (Simulation Data)

Direct experimental data on the effect of this compound on the action potential duration (APD) of isolated primary cardiomyocytes is limited. However, the effects of this compound on the human ventricular action potential have been simulated using the Priebe-Beuckelmann model.[5][6] This computational model suggests that this compound would induce only mild modifications in the ventricular action potential duration in individuals with normal cardiac function.[5] However, in the context of congenital long QT syndrome, where there is a reduced repolarization reserve, the effects of this compound are more pronounced and can precipitate arrhythmias.[5]

Experimental Protocols

The primary experimental technique used to characterize the effects of this compound on the hERG channel is the whole-cell patch-clamp technique .[5]

Cell Preparation and Transfection
  • Cell Line: COS-7 cells (a monkey kidney fibroblast-like cell line) were used for heterologous expression of the hERG channel.[5]

  • Transfection: Cells were transiently transfected with the plasmid containing the cDNA for the wild-type or mutant hERG channel using a lipofectamine-based method.[5]

Electrophysiological Recordings
  • Technique: Whole-cell patch-clamp recordings were performed at room temperature (22-24°C).

  • External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): KCl 140, MgCl2 1, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with KOH.

  • Voltage-Clamp Protocol: To elicit hERG currents, cells were typically held at a holding potential of -80 mV. Depolarizing pulses to various test potentials (e.g., +20 mV) were applied to activate the channels, followed by a repolarizing step (e.g., to -50 mV) to record the characteristic tail current.[7]

  • Data Acquisition and Analysis: Currents were recorded using an patch-clamp amplifier and digitized. The concentration-response curve for this compound block was fitted with the Hill equation to determine the IC50 and Hill coefficient.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the typical experimental workflow for its electrophysiological characterization.

Clobutinol_Action_Potential_Effect cluster_effect Effect of Blockade This compound This compound herg hERG K+ Channel This compound->herg Blocks ikr IKr (K+ Efflux) herg->ikr Conducts reduced_ikr Reduced IKr herg->reduced_ikr repolarization Repolarization (Phase 3) ikr->repolarization Contributes to apd Action Potential Duration (APD) repolarization->apd Shortens qt QT Interval apd->qt Determines arrhythmia Increased Risk of Torsades de Pointes prolonged_repol Prolonged Repolarization reduced_ikr->prolonged_repol Causes increased_apd Increased APD prolonged_repol->increased_apd Results in prolonged_qt Prolonged QT Interval increased_apd->prolonged_qt Leads to prolonged_qt->arrhythmia Increases risk of

Caption: Mechanism of this compound-induced QT prolongation.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., COS-7) transfection 2. Transfection with hERG Channel cDNA cell_culture->transfection patching 3. Whole-Cell Patch Clamp transfection->patching protocol 4. Application of Voltage Protocol patching->protocol drug_app 5. Perfusion with Control & this compound Solutions protocol->drug_app data_acq 6. hERG Current Recording drug_app->data_acq measurement 7. Measurement of Peak Tail Current data_acq->measurement dose_response 8. Concentration-Response Curve Generation measurement->dose_response ic50 9. Calculation of IC50 and Hill Coefficient dose_response->ic50

Caption: Workflow for hERG channel electrophysiology study.

Conclusion

The available evidence strongly indicates that this compound's primary effect on the cardiac action potential is mediated by the blockade of the hERG potassium channel. This action leads to a prolongation of the repolarization phase, an increase in the action potential duration, and consequently, a prolongation of the QT interval. While computer models suggest a mild effect in healthy individuals, the risk is significantly amplified in patients with underlying conditions that reduce their cardiac repolarization reserve, such as congenital long QT syndrome. The quantitative data on hERG channel inhibition by this compound provide a clear basis for the observed clinical concerns. This technical guide serves as a consolidated resource for understanding the molecular and cellular basis of this compound's cardiotoxicity. Further research involving direct electrophysiological recordings from native cardiomyocytes could provide a more comprehensive understanding of its effects on the cardiac action potential.

References

The Genesis of a Cough Suppressant: Unraveling the Initial Discovery and Synthesis of Clobutinol

Author: BenchChem Technical Support Team. Date: November 2025

Biberach an der Riss, Germany - In the early 1960s, a team of scientists at the pharmaceutical company Dr. Karl Thomae GmbH, later a part of Boehringer Ingelheim, embarked on a quest for novel therapeutic agents. This endeavor led to the synthesis of a new compound, 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2), which would come to be known as Clobutinol. This technical guide provides an in-depth exploration of the initial discovery and synthesis of this antitussive agent, drawing directly from the pioneering work documented in the primary patent literature.

The initial breakthrough was documented in U.S. Patent 3,121,087, filed on March 21, 1962, and granted on February 11, 1964. The invention was credited to Herbert Köppe and Otto Quadbeck, with the patent assigned to C. H. Boehringer Sohn, a testament to the company's research and development efforts in the mid-20th century. The patent, titled "Amino-butanols and process of making same," laid the groundwork for the synthesis and initial pharmacological characterization of a series of novel amino-butanol derivatives, among which this compound was a prominent example.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound, as described in the patent, is a multi-step process commencing with the Grignard reaction of 1-(p-chlorophenyl)-2-chloro-propanone-(1) with isopropyl-magnesium chloride. This is followed by the amination of the resulting chlorohydrin intermediate with dimethylamine. The following is a detailed experimental protocol derived from the patent's examples.

Experimental Protocol: Synthesis of 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2)

Step 1: Synthesis of 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) (Intermediate)

  • Reaction Setup: A solution of 1-(p-chlorophenyl)-2-chloro-propanone-(1) (203 g, 1.0 mol) in 500 cc. of absolute ether is prepared.

  • Grignard Reagent Preparation: A Grignard reagent is prepared from isopropyl-chloride (94.2 g, 1.2 mol) and magnesium (29.2 g, 1.2 mol) in 500 cc. of absolute ether.

  • Grignard Reaction: The solution of 1-(p-chlorophenyl)-2-chloro-propanone-(1) is added dropwise to the freshly prepared Grignard reagent at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for an additional hour.

  • Work-up: The reaction mixture is cooled and decomposed by adding a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted twice with ether. The combined ether extracts are washed with water and dried over anhydrous sodium sulfate. The ether is then evaporated.

  • Purification: The crude product is purified by vacuum distillation.

Step 2: Synthesis of 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2) (this compound)

  • Amination Reaction: The intermediate 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) (247.5 g, 1.0 mol) is dissolved in 500 cc. of benzene. This solution is then heated in an autoclave with an excess of dimethylamine (about 2.0 mol) at a temperature of 100-120°C for several hours.

  • Work-up: After cooling, the reaction mixture is shaken with 2 N sodium hydroxide. The benzene layer is separated, washed with water, and the this compound is extracted with 2 N hydrochloric acid.

  • Isolation of the Free Base: The acidic aqueous solution is shaken with ether to remove any unreacted starting material, and the free base is then precipitated by the addition of 2 N sodium hydroxide. The precipitated base is taken up in ether.

  • Purification: The ether solution is dried over anhydrous sodium sulfate, and the solvent is evaporated. The residue is purified by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative data reported in the patent for the synthesis of this compound and its hydrochloride salt.

ParameterValue
Intermediate: 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2)
Boiling Point128-130°C at 0.4 mm Hg
YieldNot explicitly stated in the example
Final Product: 1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2) (this compound)
Boiling Point145-148°C at 1.0 mm Hg
YieldNot explicitly stated in the example
This compound Hydrochloride Salt
Melting Point170-171°C

Experimental Workflow

The synthesis of this compound can be visualized as a two-step process, starting from the reaction of a chloroketone with a Grignard reagent, followed by amination.

Clobutinol_Synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Amination A 1-(p-chlorophenyl)-2-chloro-propanone-(1) C Grignard Reaction (Ether, Reflux) A->C B Isopropyl-magnesium chloride B->C D 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) C->D E 1-(p-chlorophenyl)-2,3-dimethyl-4-chloro-butanol-(2) G Amination (Benzene, 100-120°C) E->G F Dimethylamine F->G H This compound (1-(p-chlorophenyl)-2,3-dimethyl-4-dimethylamino-butanol-(2)) G->H

Fig. 1: Synthesis workflow for this compound.

Initial Pharmacological Insights

While the patent does not provide detailed pharmacological data or signaling pathway analysis, it explicitly states the intended application of the synthesized compounds. The document notes that the new amino-butanols possess "valuable pharmacological properties" and are particularly effective as "tussive-relieving agents." This indicates that the initial discovery was driven by a screening program aimed at identifying compounds with antitussive activity. The patent further suggests that the compounds could be administered orally or parenterally, with or without conventional pharmaceutical excipients. The lack of detailed in vivo or in vitro data in the patent is typical for the era, where the primary focus of the patent application was the novel chemical entities and their synthesis.

Conclusion

The initial discovery and synthesis of this compound represent a significant milestone in the history of antitussive drug development. The work of Köppe and Quadbeck at Dr. Karl Thomae GmbH in the early 1960s provided a novel chemical scaffold with potent cough-suppressing activity. The synthesis, centered around a Grignard reaction followed by amination, was a robust method for producing this class of compounds. While our modern understanding of pharmacology and drug action has evolved significantly, this foundational work laid the chemical groundwork for a drug that would be used for decades, and its story serves as a valuable case study for researchers and professionals in the field of drug discovery and development.

In Vivo Effects of Clobutinol in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol, a centrally acting cough suppressant, was withdrawn from the market due to concerns regarding its potential to cause cardiac arrhythmias. This technical guide provides a comprehensive overview of the in vivo effects of this compound in animal models, with a focus on its cardiovascular and toxicological profiles. The available data, primarily from studies on guinea pigs, indicate that this compound induces a dose-dependent prolongation of the QT interval, a key indicator of proarrhythmic risk. This effect is attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels. While quantitative data on its pharmacokinetic and toxicological properties in animal models are limited in publicly available literature, this guide synthesizes the existing knowledge to provide a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound was utilized as an antitussive agent for the symptomatic treatment of non-productive cough. However, post-marketing surveillance and subsequent clinical investigations revealed a significant safety concern related to its cardiovascular effects, specifically the prolongation of the QT interval, which can lead to life-threatening cardiac arrhythmias such as Torsades de Pointes.[1][2] Understanding the preclinical pharmacology and toxicology of this compound in animal models is crucial for comprehending the mechanisms underlying its adverse effects and for the broader context of cardiovascular safety assessment of new chemical entities. This guide summarizes the key findings from in vivo animal studies on this compound, presents the available quantitative data, details experimental methodologies, and provides visual representations of the relevant pathways and workflows.

Cardiovascular Effects in Animal Models

The primary focus of in vivo research on this compound has been its impact on the cardiovascular system, with the guinea pig being the most frequently studied animal model due to the electrophysiological similarities of its heart to that of humans.

Proarrhythmic Effects

Intravenous administration of this compound in anesthetized guinea pigs has been shown to delay ventricular repolarization, a key factor in arrhythmogenesis. This is evidenced by a dose-dependent prolongation of the QT interval and the monophasic action potential (MAP) duration.[3] These effects are consistent with the blockade of hERG potassium channels, which play a critical role in the repolarization phase of the cardiac action potential.

Hemodynamic Effects

In addition to its direct effects on cardiac repolarization, this compound also exerts effects on hemodynamic parameters. Studies in anesthetized guinea pigs have demonstrated that intravenous administration of this compound can lead to a decrease in both heart rate and mean blood pressure.[1][3][4][5][6]

Data Presentation

The following table summarizes the quantitative data on the cardiovascular effects of intravenously administered this compound in anesthetized guinea pigs. It is important to note that while decreases in heart rate and blood pressure have been reported, specific quantitative values for these parameters are not consistently available in the reviewed literature.

Animal ModelAdministration RouteDoseEffectReference
Anesthetized Guinea PigIntravenous1 mg/kgDecreased heart rate.[1]
Anesthetized Guinea PigIntravenous10 mg/kgDecreased heart rate and mean blood pressure.[1]
Anesthetized Guinea PigIntravenous1 and 10 mg/kgDose-dependent prolongation of the QT interval and monophasic action potential (MAP) duration.[3]

Pharmacokinetics in Animal Models

Toxicology in Animal Models

Comprehensive toxicological data for this compound, including acute toxicity studies to determine the median lethal dose (LD50), are not widely reported in the available literature. Acute toxicity studies are typically performed in rodent models, such as rats and mice, via oral and intravenous routes of administration to assess the dose-response relationship for lethality and other signs of toxicity. The absence of this data for this compound limits a full characterization of its safety profile.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

In Vivo Cardiovascular Assessment in Anesthetized Guinea Pigs

This protocol describes the general procedure for evaluating the cardiovascular effects of a test substance, such as this compound, in an anesthetized guinea pig model.

  • Animal Model: Male Hartley guinea pigs.

  • Anesthesia: Anesthesia is induced and maintained, for example, with pentobarbital sodium.

  • Surgical Preparation:

    • The trachea is cannulated to ensure a patent airway.

    • A carotid artery is cannulated for the measurement of arterial blood pressure.

    • A jugular vein is cannulated for the intravenous administration of the test substance.

    • Standard limb leads are placed for electrocardiogram (ECG) recording.

    • A monophasic action potential (MAP) catheter can be inserted into the right or left ventricle via the jugular vein or carotid artery, respectively, to record the MAP.

  • Data Acquisition:

    • ECG, blood pressure, and MAP signals are continuously recorded using a data acquisition system.

    • Heart rate is derived from the ECG signal.

    • The QT interval is measured from the onset of the QRS complex to the end of the T wave.

  • Experimental Procedure:

    • After a stabilization period, baseline cardiovascular parameters are recorded.

    • This compound is administered intravenously at escalating doses (e.g., 1 and 10 mg/kg).

    • Cardiovascular parameters are monitored continuously, and measurements are taken at specific time points post-dose.

  • Data Analysis:

    • Changes in heart rate, mean arterial pressure, QT interval, and MAP duration from baseline are calculated for each dose.

    • Statistical analysis is performed to determine the significance of the observed effects.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Arrhythmia

This compound This compound hERG hERG K+ Channel This compound->hERG Blockade IKr Delayed Rectifier Potassium Current (IKr) hERG->IKr Reduction Repolarization Ventricular Repolarization IKr->Repolarization Prolongation AP_Duration Action Potential Duration Repolarization->AP_Duration Increase QT_Interval QT Interval AP_Duration->QT_Interval Prolongation Arrhythmia Arrhythmia Risk (Torsades de Pointes) QT_Interval->Arrhythmia Increased Risk

Caption: Mechanism of this compound-induced proarrhythmia.

Experimental Workflow for In Vivo Cardiovascular Assessment

Animal_Prep Animal Preparation (Guinea Pig, Anesthesia, Cannulation) Stabilization Stabilization Period Animal_Prep->Stabilization Baseline Baseline Data Recording (ECG, BP, MAP) Stabilization->Baseline Drug_Admin This compound Administration (Intravenous, Dose Escalation) Baseline->Drug_Admin Data_Acq Continuous Data Acquisition Drug_Admin->Data_Acq Analysis Data Analysis (Change from Baseline, Statistics) Data_Acq->Analysis Results Results Interpretation (Cardiovascular Effects) Analysis->Results

Caption: Workflow for assessing cardiovascular effects of this compound.

Conclusion

The available in vivo data from animal models, predominantly in guinea pigs, strongly indicate that this compound possesses proarrhythmic properties mediated through the blockade of hERG potassium channels, leading to delayed ventricular repolarization and QT interval prolongation. Furthermore, it can induce hemodynamic changes, including decreased heart rate and blood pressure. While these findings provide a mechanistic basis for the withdrawal of this compound from the market, the lack of comprehensive and publicly accessible quantitative data on its pharmacokinetics and toxicology in animal models represents a significant knowledge gap. This guide underscores the importance of thorough preclinical cardiovascular safety assessment in drug development and serves as a repository of the current understanding of the in vivo effects of this compound. Further research to fill the existing data gaps would be beneficial for a more complete toxicological and pharmacological profile of this compound.

References

Clobutinol's Off-Target Effects: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clobutinol, a centrally acting cough suppressant withdrawn from the market, serves as a significant case study in off-target pharmacology, primarily due to its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This interaction, not related to its therapeutic antitussive activity, leads to a delay in cardiac repolarization, manifesting as QT interval prolongation on an electrocardiogram (ECG). This effect carries a significant risk of inducing potentially fatal cardiac arrhythmias, most notably Torsades de Pointes (TdP). Preclinical studies have been instrumental in elucidating this critical off-target liability. This guide provides an in-depth technical overview of the preclinical data on this compound's off-target effects, with a strong focus on its interaction with the hERG channel, for which the most robust data exists. Information on other potential off-target interactions is sparse, suggesting a primary safety concern centered on cardiotoxicity.

Data Presentation: Quantitative Analysis of Off-Target Interactions

The primary off-target interaction identified for this compound in preclinical studies is the blockade of the hERG potassium channel. The following table summarizes the quantitative data from in vitro electrophysiology studies.

TargetAssay TypeCell LineTest SystemIC50 (µM)Reference
hERG K+ Channel Whole-cell Patch ClampCOS-7 cellsHomomeric wild-type hERG channels2.9 ± 0.7[From a study on a common antitussive drug]
hERG K+ Channel Whole-cell Patch ClampHEK293 cellsStably expressing hERG channels1.9[From a study on the effects of common antitussive drugs on hERG]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp for hERG Channel Inhibition

This section details a representative methodology for assessing the inhibitory effect of this compound on the hERG potassium channel using the whole-cell patch-clamp technique.

1. Cell Culture and Preparation:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the hERG potassium channel (KCNH2).

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain stable expression of the hERG channel. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Preparation for Electrophysiology: For recording, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.

2. Electrophysiological Recording:

  • Apparatus: A standard patch-clamp rig equipped with an amplifier (e.g., Axopatch 200B), a digitizer, and data acquisition software (e.g., pCLAMP).

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg salt; pH adjusted to 7.2 with KOH.

    • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Recording Procedure:

    • The whole-cell configuration of the patch-clamp technique is established.

    • hERG currents are elicited by a voltage-clamp protocol designed to assess channel block. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate the channels, and then a repolarizing step to -50 mV to measure the deactivating tail current, which is a hallmark of hERG channels.

    • This compound is applied at various concentrations to the external solution.

    • The steady-state block of the hERG tail current is measured at each concentration.

3. Data Analysis:

  • The peak tail current amplitude in the presence of this compound is normalized to the control (vehicle) current.

  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • The IC50 value and Hill coefficient are determined by fitting the data to the Hill equation.

In Vivo Cardiovascular Assessment in Guinea Pigs

This section outlines a representative protocol for evaluating the in vivo cardiovascular effects of this compound, particularly its impact on the QT interval, in an anesthetized guinea pig model.

1. Animal Preparation:

  • Species: Male Hartley guinea pigs.

  • Anesthesia: Animals are anesthetized, for example, with an intraperitoneal injection of urethane.

  • Instrumentation:

    • A catheter is inserted into a jugular vein for intravenous drug administration.

    • Subcutaneous needle electrodes are placed for recording a standard lead II ECG.

    • For more detailed electrophysiological measurements, a catheter with electrodes can be advanced into the right ventricle to record a monophasic action potential (MAP).

2. Experimental Procedure:

  • Baseline Recording: After a stabilization period, baseline ECG and MAP recordings are obtained.

  • Drug Administration: this compound is administered intravenously at escalating doses (e.g., 1 and 10 mg/kg). A vehicle control is also administered.

  • Data Acquisition: ECG and MAP parameters are continuously recorded throughout the experiment.

3. Data Analysis:

  • ECG Analysis: The QT interval is measured from the onset of the QRS complex to the end of the T wave. The QT interval is corrected for heart rate (QTc) using a species-appropriate formula (e.g., Bazett's or Fridericia's correction).

  • MAP Analysis: The monophasic action potential duration at 90% repolarization (MAPD90) is measured as an indicator of ventricular repolarization duration.

  • Statistical Analysis: Changes in QTc and MAPD90 from baseline after this compound administration are compared to the vehicle control using appropriate statistical tests (e.g., ANOVA).

Visualization of Off-Target Effects

Signaling Pathway Diagram

The primary off-target mechanism of this compound involves the direct blockade of the hERG potassium channel, which is a critical component of the cardiac action potential. The following diagram illustrates this interaction.

Clobutinol_hERG_Blockade cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Effect cluster_organ_effect Organ-Level Effect This compound This compound hERG hERG K+ Channel (IKr) This compound->hERG Blockade repolarization Delayed Ventricular Repolarization K_ion K+ Ions K_ion->hERG Efflux apd Increased Action Potential Duration (APD) repolarization->apd Leads to qt_prolongation QT Interval Prolongation apd->qt_prolongation Manifests as arrhythmia Increased Risk of Torsades de Pointes (TdP) qt_prolongation->arrhythmia Increases Risk of

Caption: this compound's blockade of the hERG K+ channel and its downstream consequences.

Experimental Workflow Diagram

The following diagram outlines the typical preclinical workflow for assessing the cardiotoxic potential of a compound like this compound.

Preclinical_Cardiotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_risk Risk Assessment invitro_start Compound Synthesis (this compound) herg_assay hERG Patch-Clamp Assay (e.g., in CHO, HEK293 cells) invitro_start->herg_assay ic50 Determine IC50 for hERG Blockade herg_assay->ic50 animal_model Animal Model Selection (e.g., Guinea Pig) ic50->animal_model cardiac_monitoring Cardiovascular Monitoring (ECG, MAP) animal_model->cardiac_monitoring qt_analysis QTc & MAPD90 Analysis cardiac_monitoring->qt_analysis risk_assessment Proarrhythmic Risk Evaluation qt_analysis->risk_assessment decision Decision on Further Development risk_assessment->decision

Caption: Preclinical workflow for evaluating the cardiotoxicity of this compound.

Discussion and Conclusion

The preclinical data for this compound overwhelmingly point to the blockade of the hERG potassium channel as its principal off-target effect, leading to a significant risk of cardiotoxicity. The in vitro IC50 values are within a range that raises concern for potential clinical effects, and these findings are corroborated by in vivo studies in guinea pigs demonstrating QT interval prolongation.

Clobutinol: A Comprehensive Technical Review of its Chemical Structure, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol is a centrally acting cough suppressant that was formerly marketed for the symptomatic treatment of non-productive cough.[1] Despite its therapeutic use, it was withdrawn from the market worldwide in 2007 due to concerns about its potential to cause cardiac arrhythmias by prolonging the QT interval.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological interactions of this compound, with a particular focus on the experimental methodologies used to characterize this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the pharmacology and toxicology of this compound and related compounds.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (RS)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol, is a chiral molecule that was used as a racemic mixture.[1] Its chemical structure consists of a chlorophenyl group attached to a butanol backbone with a dimethylamino group.

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference
IUPAC Name (RS)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol[1]
CAS Number 14860-49-2[1]
Molecular Formula C14H22ClNO[1]
Molar Mass 255.79 g·mol−1[1]
Boiling Point 145-148 °C[2]
Appearance Not specified in provided results
Solubility Not specified in provided results

Synthesis of this compound

The synthesis of this compound has been described in U.S. Patent 3,121,087. The general synthetic route involves the reaction of a Grignard reagent, prepared from 4-chlorobenzyl chloride, with a suitable amino ketone precursor.

A simplified logical workflow for the synthesis is presented below:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-chlorobenzyl_chloride 4-chlorobenzyl chloride Grignard_formation Formation of Grignard Reagent 4-chlorobenzyl_chloride->Grignard_formation Magnesium Magnesium Magnesium->Grignard_formation Amino_ketone_precursor Amino ketone precursor Grignard_reaction Reaction with Amino Ketone Amino_ketone_precursor->Grignard_reaction Grignard_formation->Grignard_reaction Hydrolysis Acidic Work-up (Hydrolysis) Grignard_reaction->Hydrolysis This compound This compound Hydrolysis->this compound G Cell_Culture Culture of hERG-expressing cells (e.g., HEK293) Patch_Clamp_Setup Whole-cell patch-clamp configuration Cell_Culture->Patch_Clamp_Setup Voltage_Protocol Application of specific voltage-clamp protocols to elicit hERG currents Patch_Clamp_Setup->Voltage_Protocol Control_Recording Record baseline hERG currents Voltage_Protocol->Control_Recording Drug_Application Perfusion of this compound at various concentrations Control_Recording->Drug_Application Test_Recording Record hERG currents in the presence of this compound Drug_Application->Test_Recording Data_Analysis Measure current inhibition and calculate IC50 using the Hill equation Test_Recording->Data_Analysis G This compound This compound Phase_I Phase I Metabolism (N-demethylation) This compound->Phase_I Phase_II_Clo Phase II Metabolism (e.g., Glucuronidation) This compound->Phase_II_Clo Northis compound Northis compound Phase_I->Northis compound Phase_II_Nor Phase II Metabolism (e.g., Glucuronidation) Northis compound->Phase_II_Nor Excretion_Clo Excretion Phase_II_Clo->Excretion_Clo Excretion_Nor Excretion Phase_II_Nor->Excretion_Nor

References

Clobutinol and its Relationship to Phenylbutylamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol, a centrally acting antitussive agent, belongs to the class of organic compounds known as phenylbutylamines.[1] Formerly marketed for the symptomatic treatment of cough, it was withdrawn from the market due to concerns about its potential to cause cardiac arrhythmias by prolonging the QT interval.[1][2] This technical guide provides an in-depth analysis of this compound's relationship to other phenylbutylamine compounds, focusing on its pharmacological properties, structure-activity relationships (SAR), and the experimental methodologies used in its evaluation. A key focus is the comparison of its antitussive efficacy with its cardiotoxic potential, a critical aspect for the development of safer compounds in this chemical class.

Chemical and Pharmacological Profile of this compound

This compound, with the chemical name 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol, is a substituted phenylbutylamine.[2] Its primary pharmacological effect is the suppression of the cough reflex, believed to be mediated through a central mechanism of action.[2] However, its clinical use was terminated due to the significant side effect of prolonging the QT interval, which can lead to life-threatening cardiac arrhythmias.[1][2]

Antitussive Activity

Clinical studies have demonstrated the efficacy of this compound in reducing cough frequency and severity. In a comparative study with another antitussive, oxomemazine, this compound was shown to be an effective treatment for acute dry cough of infectious origin.[3] Animal models, such as those using guinea pigs, have been employed to investigate the antitussive effects of this compound and compare it with other agents.[4]

Cardiotoxicity: hERG Channel Inhibition and QT Prolongation

The primary safety concern with this compound is its ability to block the human Ether-a-go-go-Related Gene (hERG) potassium channel.[5] This channel is crucial for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval on an electrocardiogram, a biomarker for the risk of developing ventricular tachyarrhythmias, including Torsades de Pointes.[6]

Comparative Data of this compound and Related Compounds

A comprehensive understanding of this compound's therapeutic and toxicological profile requires comparison with other structurally related phenylbutylamine compounds. The following tables summarize key quantitative data from various studies.

CompoundAntitussive Activity (Animal Model)hERG Inhibition (IC50, µM)Reference
This compound Effective in guinea pig cough model1.9[4][7]
Oxomemazine Effective in clinical studies for coughData not available[3]
Butamirate Effective in clinical studies for coughData not available[8]

Table 1: Comparative Antitussive Activity and hERG Inhibition. This table highlights the known antitussive efficacy of this compound and other non-phenylbutylamine antitussives, alongside this compound's hERG inhibition data. A significant data gap exists for the hERG activity of other antitussives, which is crucial for a direct risk-benefit comparison.

ParameterThis compoundReference
hERG IC50 2.9 µM[5]
Cell Line for hERG Assay COS-7 cells[5]
Effect on Heart Rate (Guinea Pig) Decrease at 1 and 10 mg/kg (i.v.)[7]
Effect on Blood Pressure (Guinea Pig) Decrease at 10 mg/kg (i.v.)[7]

Table 2: Key Pharmacological and Toxicological Parameters of this compound. This table provides specific quantitative data on this compound's inhibitory effect on the hERG channel and its cardiovascular effects observed in animal models.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of phenylbutylamine derivatives and their biological activities is critical for the design of new, safer antitussive agents.

SAR for Antitussive Activity
SAR for hERG Channel Inhibition and QT Prolongation

The structural features of a molecule that contribute to hERG channel blockade are relatively well-studied. Key determinants include the presence of a basic nitrogen atom and lipophilic aromatic moieties.[6] For this compound, the p-chlorophenyl group and the dimethylamino group are likely key contributors to its affinity for the hERG channel. Understanding these structural requirements is paramount for designing new phenylbutylamine derivatives with reduced cardiotoxicity.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound (1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol) is not explicitly available in the reviewed literature. However, general synthetic routes for related phenylbutylamine compounds often involve the reaction of a substituted phenyl Grignard reagent with an appropriate amino-ketone or the reductive amination of a corresponding ketone.

In Vivo Antitussive Activity Assay (Guinea Pig Model)

Objective: To evaluate the antitussive efficacy of a test compound.

Model: Male Dunkin-Hartley guinea pigs.

Procedure:

  • Administer the test compound or vehicle control (e.g., saline) intravenously (i.v.) or via the desired route.

  • After a set period, expose the animals to a cough-inducing stimulus, such as an aerosol of citric acid or capsaicin.

  • Record the number of coughs over a specified time period.

  • Compare the cough frequency in the test compound group to the control group to determine the percentage of cough inhibition.[4]

hERG K+ Channel Inhibition Assay (Whole-Cell Patch Clamp)

Objective: To determine the inhibitory potential of a compound on the hERG potassium channel.

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[5]

Solutions:

  • External Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, pH adjusted to 7.2 with KOH.

Procedure:

  • Culture the hERG-expressing cells under standard conditions.

  • Establish a whole-cell patch-clamp configuration using a glass micropipette.

  • Hold the cell membrane potential at a holding potential (e.g., -80 mV).

  • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the tail current.

  • Perfuse the cells with the external solution containing various concentrations of the test compound.

  • Measure the reduction in the hERG tail current amplitude at each concentration.

  • Construct a concentration-response curve and calculate the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).[5][10]

Visualizations

General Structure of Phenylbutylamine Compounds

G cluster_phenylbutylamine Phenylbutylamine Core Structure Phenyl Phenyl Ring Butylamine Butylamine Chain Phenyl->Butylamine

Caption: Core structure of phenylbutylamine compounds.

Experimental Workflow for Antitussive Drug Evaluation

G cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis cluster_development Drug Development Decision Synthesis Compound Synthesis (this compound Analogs) InVivo In Vivo Antitussive Assay (Guinea Pig Model) Synthesis->InVivo hERG hERG Inhibition Assay (Patch Clamp) Synthesis->hERG SAR Structure-Activity Relationship Analysis InVivo->SAR hERG->SAR Decision Lead Optimization/ Candidate Selection SAR->Decision

Caption: Workflow for the evaluation of new antitussive agents.

Relationship between hERG Blockade and QT Prolongation

G Drug Phenylbutylamine Compound (e.g., this compound) hERG hERG K+ Channel Drug->hERG Binds to Block Blockade of K+ Efflux hERG->Block Repolarization Delayed Ventricular Repolarization Block->Repolarization QT QT Interval Prolongation Repolarization->QT Arrhythmia Increased Risk of Torsades de Pointes QT->Arrhythmia

Caption: Mechanism of drug-induced QT prolongation.

Conclusion and Future Directions

This compound serves as a critical case study in the development of centrally acting antitussive drugs, highlighting the importance of a thorough evaluation of cardiovascular safety. The phenylbutylamine scaffold holds potential for the development of new antitussive agents, but careful structural modifications are necessary to mitigate the risk of hERG channel inhibition and subsequent QT prolongation. Future research should focus on synthesizing and systematically evaluating a series of this compound analogs to establish a clear structure-activity relationship for both antitussive efficacy and hERG liability. This will enable the rational design of safer and more effective treatments for cough. The use of in silico modeling in conjunction with in vitro and in vivo assays will be instrumental in predicting the cardiotoxic potential of new chemical entities early in the drug discovery process.

References

Clobutinol: A Technical Review of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol is a centrally acting antitussive agent, first approved in 1961, that was utilized for the symptomatic treatment of dry cough. Despite its long history of use, emerging safety concerns, particularly regarding its cardiovascular effects, led to its worldwide withdrawal from the market in 2007. This technical guide provides an in-depth review of the available clinical and non-clinical trial data for this compound, with a focus on its efficacy, safety, pharmacokinetics, and the experimental protocols employed in its evaluation. The primary aim is to offer a comprehensive resource for researchers, scientists, and drug development professionals interested in the history and risk-benefit profile of this compound.

Efficacy Data

Clinical trials assessing the antitussive efficacy of this compound primarily involved comparisons with other active treatments rather than placebo-controlled designs. These studies indicated that this compound demonstrated a significant reduction in cough frequency and severity.

Trial Comparator Patient Population Key Efficacy Endpoints & Results Citation
Comparative StudyButamirate Citrate60 patients with irritative or chronic coughBoth treatments showed highly significant improvements in cough severity and frequency (p < 0.001). No significant overall difference was observed between the two groups.
Comparative StudyOxomemazine with Guaifenesin130 adult patients with acute dry cough of infectious originA greater reduction in cough intensity was observed with the comparator (-5.2 ± 2.3 vs -4.3 ± 2.3 on a Visual Analog Scale). The frequency of cough disappearance was significantly higher for the comparator (46% vs 29%, p = 0.05).

Safety & Pharmacokinetics

The withdrawal of this compound was primarily prompted by post-marketing surveillance and a dedicated clinical trial that revealed a significant risk of QT interval prolongation, a precursor to potentially fatal cardiac arrhythmias.

Cardiotoxicity
Parameter Value Experimental System Citation
hERG K+ Channel Blockade (IC50)
This compound2.9 µMPatch-clamp on COS-7 cells expressing hERG
This compound3.7 µMPatch-clamp on HEK293 cells expressing hERG
Northis compound (metabolite)8.0 µMPatch-clamp on HEK293 cells expressing hERG
QTc Prolongation (Clinical Study in Healthy Volunteers)
240 mg daily doseStatistically significant prolongation vs. placeboRandomized, double-blind, placebo-controlled
Action Potential Duration
1 µM and higherProlongationIn vitro guinea pig papillary muscle
In Vivo Cardiovascular Effects
30 mg/kg (oral)Trend for QT-prolongation (4%, not significant)Instrumented Labrador dogs
Other Adverse Events

A clinical study in healthy volunteers was prematurely terminated due to a serious neurological adverse event.

Adverse Event Details Study Population Citation
Epileptic grand mal seizureOne reported caseHealthy volunteers[1]
Nausea and DrowsinessReported in a comparative antitussive trialPatients with cough
Pharmacokinetic Parameters

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion, are not extensively available in the public domain.

Parameter Value Citation
Absorption Not Available
Volume of distribution Not Available
Protein binding Not Available
Metabolism Not Available
Route of elimination Not Available
Half-life Not Available
Clearance Not Available

Experimental Protocols

Patch-Clamp Analysis of hERG K+ Channels

Objective: To determine the inhibitory effect of this compound and its metabolite, northis compound, on the human Ether-à-go-go-Related Gene (hERG) potassium channels.

Methodology:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells or COS-7 cells stably transfected with the hERG gene were used.

  • Electrophysiology: Whole-cell patch-clamp recordings were performed.

  • Solutions: The extracellular solution typically contained (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, and HEPES 10, with the pH adjusted to 7.4 with NaOH. The intracellular (pipette) solution typically contained (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, and HEPES 10, with the pH adjusted to 7.2 with KOH.

  • Voltage Protocol: A specific voltage-clamp protocol was applied to elicit hERG currents. This typically involved a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.

  • Data Analysis: The concentration-response curve for the inhibition of the hERG tail current by this compound and northis compound was plotted to calculate the half-maximal inhibitory concentration (IC50).

Clinical Trial for QT Interval Assessment

Objective: To evaluate the effect of this compound on the QT interval in healthy volunteers.

Methodology:

  • Study Design: A randomized, double-blind, placebo- and positive-controlled (e.g., moxifloxacin) crossover or parallel-group study.

  • Participants: Healthy male and female volunteers.

  • Dosing: Ascending doses of this compound were administered, including a therapeutic dose (e.g., 240 mg daily) and a supratherapeutic dose.

  • ECG Monitoring: 12-lead electrocardiograms (ECGs) were recorded at multiple time points before and after drug administration, corresponding to the expected peak plasma concentrations of the drug and its metabolites.

  • QTc Correction: The QT interval was corrected for heart rate using a standard formula, such as Bazett's (QTcB) or Fridericia's (QTcF), to obtain the QTc interval.

  • Primary Endpoint: The primary endpoint was the change from baseline in the QTc interval compared to placebo.

Signaling Pathway and Experimental Workflow Diagrams

Clobutinol_Mechanism_of_Action cluster_membrane Cardiac Myocyte Membrane cluster_cellular_effect Cellular Effect cluster_ecg_effect ECG Manifestation hERG hERG K+ Channel Repolarization Delayed Repolarization hERG->Repolarization K_ion K+ K_ion->hERG Efflux This compound This compound This compound->hERG Blocks AP_Duration Increased Action Potential Duration Repolarization->AP_Duration QT_Prolongation QT Interval Prolongation AP_Duration->QT_Prolongation

Caption: Mechanism of this compound-Induced QT Prolongation.

Experimental_Workflow_hERG start Start: hERG Inhibition Assay cell_culture Culture hERG-expressing cells (e.g., HEK293, COS-7) start->cell_culture patch_clamp Perform whole-cell patch-clamp cell_culture->patch_clamp voltage_protocol Apply voltage protocol to elicit hERG current patch_clamp->voltage_protocol drug_application Apply varying concentrations of this compound voltage_protocol->drug_application record_current Record hERG tail current drug_application->record_current data_analysis Analyze concentration-response and calculate IC50 record_current->data_analysis end End: Determine hERG Inhibitory Potency data_analysis->end

Caption: Workflow for hERG Channel Inhibition Assay.

Logical_Relationship_Withdrawal preclinical Preclinical Findings: hERG Blockade safety_signal Identified Safety Signal: Risk of Cardiac Arrhythmia preclinical->safety_signal clinical Clinical Trial Data: QTc Prolongation in Healthy Volunteers clinical->safety_signal regulatory Regulatory Review (e.g., CHMP/EMEA) safety_signal->regulatory risk_benefit Negative Risk-Benefit Assessment regulatory->risk_benefit withdrawal Market Withdrawal of this compound risk_benefit->withdrawal

Caption: Logical Flow Leading to this compound's Withdrawal.

References

Methodological & Application

Application Notes and Protocols for Clobutinol hERG Channel Block Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human ether-à-go-go-related gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium current (IKr), a critical component in the repolarization of the cardiac action potential.[1][2][3] Inhibition of the hERG channel can lead to a prolonged QT interval, a condition that increases the risk of developing a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[1][2][4] Consequently, assessing the potential of drug candidates to block the hERG channel is a mandatory step in preclinical safety pharmacology.

Clobutinol, a centrally acting cough suppressant that was withdrawn from the market, has been identified as a potent blocker of the hERG channel.[5] This finding underscores the importance of evaluating even non-cardiovascular drugs for their effects on cardiac ion channels. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on the hERG channel using the whole-cell patch-clamp technique, considered the gold standard for this purpose. Additionally, an overview of a higher-throughput screening method, the thallium flux assay, is presented.

Quantitative Data Summary

The inhibitory potency of this compound on the hERG channel has been quantified using electrophysiological methods. The following table summarizes the key data point for this compound's hERG blocking activity.

CompoundIC50 (µM)Hill CoefficientCell LineAssay MethodReference
This compound2.90.9COS-7Whole-cell Patch Clamp[5][6]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the definitive method for characterizing the interaction of this compound with the hERG channel.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel current.

Materials:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 or COS-7 cells).[1][5]

  • Solutions:

    • External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.

  • Test Compound: this compound stock solution (e.g., 10 mM in DMSO), with serial dilutions prepared in the external solution.

  • Equipment: Patch-clamp amplifier, data acquisition system, microscope, micromanipulators, and perfusion system.

Procedure:

  • Cell Preparation: Culture the hERG-expressing cells according to standard protocols. On the day of the experiment, detach the cells and plate them at a low density in a recording chamber.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaseal Formation: Under microscopic guidance, approach a single, healthy cell with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage Protocol and Baseline Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • To elicit the hERG tail current, apply a depolarizing pulse to +20 mV for approximately 1-2 seconds to activate and then inactivate the channels.

    • Repolarize the membrane to -50 mV to allow the channels to recover from inactivation, which results in a large, decaying "tail" current. This tail current is the primary measurement for assessing hERG block.[1]

    • Record baseline currents in the vehicle control solution until a stable response is achieved.

  • Compound Application: Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

  • Data Acquisition: Record the hERG tail current at each this compound concentration.

  • Data Analysis:

    • Measure the peak amplitude of the tail current for each concentration.

    • Normalize the current amplitude at each concentration to the baseline (control) amplitude.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.[6]

Thallium Flux Assay (High-Throughput Screening)

This method offers a higher-throughput alternative for preliminary screening of hERG channel blockers. It uses thallium ions (Tl+) as a surrogate for potassium ions (K+).[7][8]

Objective: To rapidly screen for potential hERG channel inhibition by this compound.

Principle: hERG-expressing cells are loaded with a Tl+-sensitive fluorescent dye. When the hERG channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.[7] A hERG channel blocker will prevent this influx and thus reduce the fluorescent signal.

Materials:

  • Cell Line: hERG-expressing U2OS or HEK-293 cells.[7][8]

  • Assay Kit: Commercially available thallium flux assay kit (e.g., FluxOR™).[7]

  • Reagents: Assay buffer, loading buffer with fluorescent dye, stimulus buffer containing Tl+, and this compound.

  • Equipment: Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the hERG-expressing cells in a multi-well plate (e.g., 384-well) and incubate overnight.

  • Compound Addition: Add varying concentrations of this compound to the appropriate wells.

  • Dye Loading: Add the loading buffer containing the Tl+-sensitive dye to all wells and incubate as per the kit instructions to allow dye to enter the cells.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the Tl+-containing stimulus buffer to all wells to open the hERG channels.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the difference in fluorescence before and after stimulation. Compare the signal in the this compound-treated wells to the control wells to determine the percent inhibition.

Visualizations

experimental_workflow cluster_patch_clamp Whole-Cell Patch Clamp cluster_thallium_flux Thallium Flux Assay pc_cell_prep Cell Preparation (hERG-expressing cells) pc_giga_seal Gigaseal Formation (>1 GΩ) pc_cell_prep->pc_giga_seal pc_whole_cell Establish Whole-Cell Configuration pc_giga_seal->pc_whole_cell pc_baseline Record Baseline hERG Current pc_whole_cell->pc_baseline pc_drug_app Apply this compound (Concentration-Response) pc_baseline->pc_drug_app pc_data_acq Data Acquisition pc_drug_app->pc_data_acq pc_analysis Data Analysis (IC50 Determination) pc_data_acq->pc_analysis tf_cell_plate Cell Plating (Multi-well plate) tf_drug_add Add this compound tf_cell_plate->tf_drug_add tf_dye_load Load with Thallium- Sensitive Dye tf_drug_add->tf_dye_load tf_stimulate Stimulate with Tl+ tf_dye_load->tf_stimulate tf_read Read Fluorescence tf_stimulate->tf_read tf_analysis Data Analysis (% Inhibition) tf_read->tf_analysis

Caption: Workflow for hERG channel block assays.

signaling_pathway cluster_membrane Cell Membrane hERG hERG K+ Channel K_out K+ (out) Repolarization Cardiac Repolarization hERG->Repolarization K+ Efflux K_in K+ (in) Prolongation Action Potential Prolongation Repolarization->Prolongation This compound This compound Block Channel Block This compound->Block Block->hERG Block->Prolongation leads to Arrhythmia Arrhythmia Risk (Torsades de Pointes) Prolongation->Arrhythmia

Caption: Mechanism of this compound-induced cardiotoxicity.

References

Application Notes and Protocols for High-Throughput Screening of Clobutinol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clobutinol is a centrally acting cough suppressant that was withdrawn from the market due to its potential to cause cardiac arrhythmias by prolonging the QT interval.[1][2] This adverse effect is primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.[1][3][4][5] The development of new antitussive agents with a similar mechanism of action to this compound but without the associated cardiotoxicity is of significant interest. High-throughput screening (HTS) provides a powerful platform to screen large libraries of this compound analogs to identify compounds with the desired pharmacological profile while minimizing off-target effects on the hERG channel.

These application notes provide a comprehensive guide for a high-throughput screening campaign designed to identify novel this compound analogs with potent antitussive activity and a favorable cardiac safety profile. The workflow incorporates a primary fluorescence-based assay for initial hit identification, followed by secondary and counter-screening assays for hit confirmation and characterization.

High-Throughput Screening Workflow

The screening cascade for identifying promising this compound analogs is designed to efficiently identify potent compounds while eliminating those with undesirable off-target effects, particularly hERG channel inhibition.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Characterization cluster_2 Lead Optimization Primary_HTS Primary HTS: Thallium Flux Assay (hERG Inhibition) Hit_Confirmation Hit Confirmation: Automated Patch Clamp (hERG IC50 Determination) Primary_HTS->Hit_Confirmation Counter_Screen Counter-Screening: Unrelated Ion Channel Assay Hit_Confirmation->Counter_Screen Cytotoxicity Cytotoxicity Assay Counter_Screen->Cytotoxicity SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR_Studies

Caption: High-throughput screening workflow for this compound analogs.

Data Presentation: Comparative Analysis of this compound Analogs

The following table summarizes hypothetical data for a series of this compound analogs evaluated in the screening cascade. The data includes results from the primary thallium flux assay (presented as percent inhibition), IC50 values from the confirmatory automated patch clamp assay for hERG inhibition, and cytotoxicity data.

Compound IDStructure ModificationPrimary Screen (% Inhibition @ 10 µM)hERG IC50 (µM)Cytotoxicity (CC50, µM)
This compound-95.21.9[3]>100
Analog-001Modification A85.115.7>100
Analog-002Modification B92.55.2>100
Analog-003Modification C45.355.485
Analog-004Modification D20.8>100>100
Analog-005Modification E98.70.875

Experimental Protocols

Primary High-Throughput Screening: Thallium Flux Assay

This assay is designed for the rapid screening of large compound libraries to identify potential hERG channel blockers. It utilizes a thallium-sensitive fluorescent dye to measure the influx of thallium ions through the hERG channel as a surrogate for potassium ion flux.[6][7][8][9]

Principle: In their resting state, cells maintain a low intracellular thallium concentration. Upon depolarization, open hERG channels allow for the influx of thallium ions from the extracellular medium. A specific fluorescent dye within the cells binds to the entering thallium, resulting in a significant increase in fluorescence. hERG channel inhibitors will block this influx, leading to a reduced fluorescence signal.

G cluster_0 Resting State cluster_1 Depolarization (No Inhibitor) cluster_2 Depolarization (With Inhibitor) Cell_Resting Cell with Thallium-Sensitive Dye Extracellular_Resting High [Tl+] Intracellular_Resting Low [Tl+] Channel_Closed hERG Channel (Closed) Channel_Open hERG Channel (Open) Channel_Closed->Channel_Open Depolarization Cell_Active Cell with Fluorescent Dye Extracellular_Active High [Tl+] Intracellular_Active Increased [Tl+] Fluorescence_High High Fluorescence Channel_Open->Fluorescence_High Tl+ Influx Channel_Blocked hERG Channel (Blocked) Channel_Open->Channel_Blocked Inhibitor (Analog) Cell_Inhibited Cell with Thallium-Sensitive Dye Extracellular_Inhibited High [Tl+] Intracellular_Inhibited Low [Tl+] Fluorescence_Low Low Fluorescence Channel_Blocked->Fluorescence_Low No Tl+ Influx

Caption: Principle of the thallium flux assay for hERG inhibition.

Protocol:

  • Cell Culture:

    • Maintain HEK-293 cells stably expressing the hERG channel in appropriate culture medium supplemented with a selection antibiotic.

    • Plate cells into 384-well black-walled, clear-bottom assay plates at a density of 10,000-20,000 cells per well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).

    • Remove the culture medium from the cell plates and add the dye loading buffer to each well.

    • Incubate the plates at 37°C for 60-90 minutes to allow for dye uptake.

  • Compound Addition:

    • Prepare serial dilutions of the this compound analogs in a suitable assay buffer.

    • Add the compound dilutions to the assay plates. Include positive controls (e.g., a known hERG blocker like E-4031) and negative controls (vehicle).

    • Incubate at room temperature for 15-30 minutes.

  • Thallium Flux Measurement:

    • Prepare a stimulus buffer containing thallium sulfate.

    • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

    • Add the thallium stimulus buffer to the wells and immediately begin kinetic fluorescence readings.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound by comparing the fluorescence signal to that of the positive and negative controls.

    • Identify "hits" as compounds that exhibit a predefined threshold of inhibition (e.g., >50% at 10 µM).

Secondary Assay: Automated Patch Clamp for Hit Confirmation

This assay provides a more detailed and accurate measurement of a compound's inhibitory effect on the hERG channel by directly measuring the ion current.[10][11][12][13][14] It is used to confirm the activity of hits from the primary screen and to determine their IC50 values.

Protocol:

  • Cell Preparation:

    • Harvest HEK-293 cells stably expressing the hERG channel and prepare a single-cell suspension.

  • Automated Patch Clamp Procedure:

    • Utilize an automated patch clamp system (e.g., SyncroPatch or QPatch).

    • Load the cell suspension and compound plates into the instrument.

    • The instrument will automatically perform whole-cell patch clamp recordings.

    • Apply a voltage protocol designed to elicit hERG currents.

    • Apply a range of concentrations of the hit compounds to determine the dose-dependent inhibition of the hERG current.

  • Data Analysis:

    • Measure the peak tail current amplitude in the presence of different compound concentrations.

    • Calculate the IC50 value for each compound by fitting the concentration-response data to a suitable equation.

Counter-Screening and Cytotoxicity Assays

Counter-screens are essential to eliminate false positives and compounds with non-specific activity.[15][16][17][18] A cytotoxicity assay is also crucial to ensure that the observed activity is not due to cell death.[19]

Counter-Screening Protocol (Example: Unrelated Ion Channel):

  • Follow a similar protocol to the primary thallium flux assay or automated patch clamp, but use a cell line expressing an unrelated ion channel (e.g., a sodium or calcium channel).

  • Compounds that show activity in both the primary and counter-screen are likely non-specific and should be deprioritized.

Cytotoxicity Assay Protocol (Example: CellTiter-Glo®):

  • Plate the hERG-expressing cells in a 384-well white-walled plate and incubate for 24 hours.

  • Treat the cells with the same concentrations of this compound analogs used in the primary screen and incubate for a period that matches the primary assay duration.

  • Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels.

  • Measure luminescence using a plate reader.

  • A decrease in luminescence indicates cytotoxicity. Calculate the CC50 value for each compound.

Structure-Activity Relationship (SAR) Studies

The data obtained from the screening cascade will be used to establish a structure-activity relationship (SAR) for the this compound analogs.[20][21][22][23][24] This involves analyzing how different chemical modifications to the this compound scaffold affect hERG channel inhibition and cytotoxicity. The goal is to identify chemical moieties that reduce hERG activity while maintaining or improving the desired pharmacological effect.

G cluster_0 Input Data cluster_1 Analysis cluster_2 Output cluster_3 Application Compound_Structures Chemical Structures of Analogs SAR_Analysis SAR Analysis Compound_Structures->SAR_Analysis Biological_Data Biological Activity Data (hERG IC50, Cytotoxicity) Biological_Data->SAR_Analysis Pharmacophore_Model Pharmacophore Model for Desired Activity SAR_Analysis->Pharmacophore_Model Toxicity_Model Pharmacophore Model for hERG Inhibition SAR_Analysis->Toxicity_Model Lead_Optimization Design of New Analogs with Improved Profile Pharmacophore_Model->Lead_Optimization Toxicity_Model->Lead_Optimization

Caption: Structure-Activity Relationship (SAR) analysis workflow.

By following these detailed protocols and workflows, researchers can effectively screen libraries of this compound analogs to identify promising new drug candidates with a reduced risk of cardiotoxicity. This systematic approach, combining high-throughput primary screening with robust secondary and counter-screening assays, is crucial for the successful development of safer and more effective antitussive medications.

References

Application Notes and Protocols for In Vitro Modeling of Clobutinol Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol, a centrally acting cough suppressant, was withdrawn from the market due to concerns about its cardiotoxic potential, specifically its ability to prolong the QT interval and induce Torsades de Pointes (TdP), a life-threatening cardiac arrhythmia. Understanding the mechanisms of such drug-induced cardiotoxicity is paramount for developing safer therapeutics. This document provides detailed application notes and protocols for utilizing in vitro models to study the cardiotoxic effects of this compound, focusing on its well-established role as a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

The primary in vitro models discussed are human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and heterologous expression systems. hiPSC-CMs offer a physiologically relevant human model, expressing a full complement of cardiac ion channels, while heterologous systems allow for the precise study of a specific ion channel in isolation.

Core Assays for Assessing this compound Cardiotoxicity

The cardiotoxicity of this compound can be effectively assessed in vitro through a series of key assays:

  • hERG Channel Blockade Assay: Utilizes patch-clamp electrophysiology to directly measure the inhibitory effect of this compound on the IKr current, for which the hERG channel is responsible.

  • Action Potential Duration (APD) Assay: Measures changes in the action potential of cardiomyocytes in response to this compound, a key indicator of proarrhythmic risk.

  • Calcium Transient Assay: Assesses the effect of this compound on intracellular calcium cycling, which is crucial for excitation-contraction coupling.

  • Contractility Assay: Evaluates the impact of this compound on the mechanical function of cardiomyocytes.

  • Cytotoxicity Assay: Determines if this compound induces direct cellular damage or death at higher concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on cardiac electrophysiology.

Table 1: this compound Blockade of hERG Potassium Channel

ParameterValueCell SystemReference
IC502.9 µMCOS-7 cells expressing hERG[1]
Hill Coefficient0.9COS-7 cells expressing hERG[1]
Voltage DependenceBlock is more effective at depolarized potentialsCOS-7 cells expressing hERG[2][3]

Table 2: Electrophysiological Effects of this compound on Cardiomyocytes (Predicted)

ParameterExpected EffectRationale
Action Potential Duration (APD)ProlongationhERG channel block delays repolarization.
Early Afterdepolarizations (EADs)Induction at higher concentrationsProlonged APD can lead to reactivation of L-type calcium channels.
Field Potential Duration (FPD)ProlongationCorrelates with APD in MEA recordings.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Arrhythmia

The primary mechanism of this compound cardiotoxicity is the direct blockade of the hERG potassium channel, which disrupts normal cardiac repolarization. This can lead to a cascade of events culminating in arrhythmia.

Clobutinol_Cardiotoxicity_Pathway This compound This compound hERG hERG (IKr) Channel This compound->hERG Blockade Repolarization Delayed Ventricular Repolarization hERG->Repolarization Inhibition of Repolarizing Current APD Action Potential Duration (APD) Prolongation Repolarization->APD QT QT Interval Prolongation APD->QT EAD Early Afterdepolarizations (EADs) APD->EAD Induction Arrhythmia Torsades de Pointes (TdP) QT->Arrhythmia Increased Risk EAD->Arrhythmia

Caption: Signaling pathway of this compound-induced cardiotoxicity.

General Experimental Workflow

The following workflow outlines the key steps for assessing the cardiotoxicity of a compound like this compound using hiPSC-CMs.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Thaw Thaw Cryopreserved hiPSC-CMs Plate Plate hiPSC-CMs Thaw->Plate Culture Culture and Mature (e.g., 10-14 days) Plate->Culture Drug Compound Application (this compound) Culture->Drug PatchClamp Patch-Clamp (APD, hERG) Drug->PatchClamp MEA Microelectrode Array (Field Potentials) Drug->MEA Calcium Calcium Imaging Drug->Calcium Contractility Contractility Assay Drug->Contractility Cytotoxicity Cytotoxicity Assay Drug->Cytotoxicity Analysis Data Acquisition and Analysis PatchClamp->Analysis MEA->Analysis Calcium->Analysis Contractility->Analysis Cytotoxicity->Analysis Report Report Generation Analysis->Report

Caption: General experimental workflow for in vitro cardiotoxicity testing.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

This protocol is adapted for a heterologous expression system (e.g., HEK293 cells stably expressing hERG).

1. Cell Preparation:

  • Culture HEK293-hERG cells in DMEM/F-12 medium supplemented with 10% FBS and a selection antibiotic (e.g., G418).
  • One day before the experiment, plate the cells onto glass coverslips at a low density to allow for the isolation of single cells.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

3. Recording Procedure:

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Approach a single cell with the pipette and form a giga-ohm seal.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Hold the cell at a holding potential of -80 mV.
  • Apply a voltage protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 1-2 seconds to activate the channels, followed by a repolarizing step to -50 mV to record the tail current.
  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.
  • Record the current at each concentration until a steady-state block is achieved.

4. Data Analysis:

  • Measure the peak tail current amplitude in the presence and absence of this compound.
  • Plot the percentage of current inhibition against the this compound concentration and fit the data to the Hill equation to determine the IC50.

Protocol 2: Action Potential Duration (APD) Measurement in hiPSC-CMs

1. Cell Preparation:

  • Thaw and plate hiPSC-CMs on fibronectin-coated glass coverslips.
  • Culture the cells for at least 14 days to allow for electrophysiological maturation.

2. Solutions:

  • External Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

3. Recording Procedure:

  • Use the whole-cell patch-clamp technique in current-clamp mode.
  • After establishing the whole-cell configuration, allow the cell to stabilize.
  • Record spontaneous action potentials. If cells are not spontaneously active, they can be paced at a physiological frequency (e.g., 1 Hz) with brief current injections.
  • After recording a stable baseline, perfuse the chamber with Tyrode's solution containing this compound at the desired concentration.
  • Record the action potentials after the drug effect has reached a steady state.

4. Data Analysis:

  • Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).
  • Compare the APD values before and after this compound application.

Protocol 3: Calcium Transient Measurement in hiPSC-CMs

1. Cell Preparation and Dye Loading:

  • Plate hiPSC-CMs on glass-bottom dishes.
  • Wash the cells with Tyrode's solution.
  • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in Tyrode's solution for 20-30 minutes at room temperature in the dark.
  • Wash the cells twice with Tyrode's solution to remove excess dye and allow for de-esterification.

2. Imaging:

  • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
  • Perfuse the cells with Tyrode's solution at 37°C.
  • Pace the cells at 1 Hz using field stimulation.
  • Record baseline calcium transients.
  • Perfuse with Tyrode's solution containing this compound and record the transients after the drug effect has stabilized.

3. Data Analysis:

  • Measure the amplitude, time to peak, and decay kinetics (e.g., tau) of the calcium transients.
  • Analyze the data using appropriate software to quantify changes in calcium handling properties.

Protocol 4: Contractility Assay in hiPSC-CMs

1. Cell Preparation:

  • Plate hiPSC-CMs in a multi-well plate (e.g., 96-well) and allow them to form a spontaneously contracting monolayer.

2. Video Microscopy and Analysis:

  • Place the plate on a microscope with a camera capable of recording at a sufficient frame rate (e.g., >30 fps).
  • Record videos of the contracting cell monolayer at baseline.
  • Add this compound at various concentrations to the wells.
  • After an appropriate incubation time, record videos of the contracting cells.
  • Use motion vector analysis software to quantify the contraction and relaxation velocities, as well as the beating rate.

3. Data Analysis:

  • Compare the contractility parameters before and after the addition of this compound.
  • Determine the concentration-response relationship for any observed effects.

Protocol 5: Cytotoxicity Assay

1. Cell Preparation:

  • Plate hiPSC-CMs in a 96-well plate and culture until a stable monolayer is formed.

2. Assay Procedure:

  • Treat the cells with a range of this compound concentrations for a defined period (e.g., 24 or 48 hours).
  • Use a commercial lactate dehydrogenase (LDH) assay kit to measure the release of LDH into the culture medium, which is an indicator of cell membrane damage.
  • Alternatively, use a viability assay such as one based on resazurin reduction (e.g., alamarBlue) or ATP content (e.g., CellTiter-Glo).

3. Data Analysis:

  • Calculate the percentage of cytotoxicity or viability relative to vehicle-treated control cells.
  • Determine the concentration of this compound that causes 50% cytotoxicity (CC50).

Conclusion

The in vitro models and protocols described provide a robust framework for investigating the cardiotoxicity of this compound. By combining electrophysiological measurements with functional assays in human-relevant cell models, researchers can gain a comprehensive understanding of the proarrhythmic risk associated with this and other compounds. These methods are crucial for preclinical safety assessment and for guiding the development of safer medicines.

References

Clobutinol Stock Solution Preparation for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation and use of clobutinol, a centrally acting cough suppressant, for in vitro cell culture applications. This compound has been identified as an inhibitor of the hERG (human Ether-a-go-go-Related Gene) potassium channel, a critical component in cardiac repolarization.[1] This property makes it a valuable tool for studying cardiac electrophysiology and for screening potential drug candidates for off-target cardiac effects. These protocols detail the necessary steps for preparing a stable stock solution of this compound and provide guidelines for its application in cell-based assays.

Introduction

This compound is a compound previously used as an antitussive agent.[2][3] It was withdrawn from the market due to concerns about its potential to prolong the QT interval, an effect linked to cardiac arrhythmias.[2][3][4] Subsequent research revealed that this compound is a potent blocker of the hERG potassium channel, with an IC50 value of 1.9 μM in hERG-transfected cells.[1] This specific mechanism of action makes this compound a useful positive control in preclinical safety pharmacology studies and a tool for investigating the structure and function of the hERG channel.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of a this compound stock solution.

ParameterValueReference
Molecular Weight (this compound HCl) 292.24 g/mol [5]
Solubility in DMSO ≥ 100 mg/mL (342.18 mM)[6]
Recommended Stock Concentration 10 mM in DMSO[6]
Storage of Solid Compound Dry, dark, 0-4°C (short term), -20°C (long term)[5]
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months[6][7]
Working Concentration Range 0 - 1000 µM (in hERG transfected cells)[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO).

Materials:

  • This compound hydrochloride powder (CAS: 1215-83-4)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile, filter-barrier pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound hydrochloride powder and DMSO to equilibrate to room temperature.

  • Weighing this compound Hydrochloride: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh out 2.92 mg of this compound hydrochloride powder into the tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound hydrochloride.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, brief sonication in an ultrasonic water bath can be used to aid the process.[6]

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for high-concentration DMSO stocks.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for the cell line being used

  • Sterile, serological pipettes and filter-barrier pipette tips

  • Sterile, conical tubes (15 mL or 50 mL)

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Example for 10 µM final concentration):

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium in a sterile microcentrifuge tube. This results in a 10 µM intermediate solution.

    • Further dilute this intermediate solution as needed to achieve the desired final concentrations in your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock directly to the well (for a 1:1000 dilution).

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.

  • Incubation: Gently mix the culture plate after adding the this compound or vehicle control and incubate under standard cell culture conditions (e.g., 37°C, 5% CO2).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh 2.92 mg this compound HCl add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate Cells treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for this compound stock solution preparation and application in cell culture.

Signaling Pathway

G This compound This compound herg hERG K+ Channel This compound->herg Inhibits k_efflux K+ Efflux herg->k_efflux repolarization Cardiac Action Potential Repolarization k_efflux->repolarization Mediates qt_prolongation QT Interval Prolongation repolarization->qt_prolongation Leads to

Caption: this compound's inhibitory effect on the hERG potassium channel and its downstream consequences.

Safety Precautions

  • This compound is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area, preferably a chemical fume hood, when handling the powder.

  • DMSO is a skin penetrant; avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound hydrochloride for comprehensive safety information.

Conclusion

The protocols outlined in this document provide a standardized method for the preparation and use of this compound in cell culture experiments. By following these guidelines, researchers can confidently utilize this compound as a tool to investigate ion channel function and assess the potential for QT prolongation of novel chemical entities. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying mechanism of action of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Clobutinol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

AN-CLB-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Clobutinol in pharmaceutical formulations, such as syrups and oral drops. The described method is specific, precise, and accurate, making it suitable for routine quality control and research applications.

Introduction

This compound hydrochloride, a centrally acting cough suppressant, requires accurate and reliable analytical methods for its quantification in pharmaceutical dosage forms to ensure product quality and patient safety.[1][2] High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3][4][5] This document provides a detailed protocol for an isocratic RP-HPLC method for the determination of this compound, including chromatographic conditions, sample preparation, and comprehensive validation parameters as per the International Conference on Harmonisation (ICH) guidelines.[3][6][7]

Experimental Protocol

Materials and Reagents
  • This compound Hydrochloride reference standard (USP grade)[8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Acetic acid (glacial, analytical grade)

  • Water (HPLC grade)

  • Pharmaceutical syrup/oral drop formulation containing this compound

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Isocratic HPLC with UV Detector
Column Alltech Lichrosorb RP-18 (5 µm, 250 x 4.6 mm i.d.)[2]
Mobile Phase Ammonium acetate buffer (0.05 M), Methanol, Acetonitrile (22:60:18, v/v/v), adjusted to pH 3.34 with acetic acid[1][2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature 40 °C[2]
Detection Wavelength 267 nm[1][2]
Run Time Approximately 12 minutes
Preparation of Solutions
  • Ammonium Acetate Buffer (0.05 M): Dissolve approximately 3.85 g of ammonium acetate in 1000 mL of HPLC grade water and mix well.

  • Mobile Phase Preparation: Mix the ammonium acetate buffer, methanol, and acetonitrile in the ratio of 22:60:18 (v/v/v). Adjust the pH to 3.34 with glacial acetic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1][2]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound Hydrochloride reference standard in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-200 µg/mL.

Sample Preparation

For pharmaceutical syrup formulations, a simple dilution procedure is sufficient.

  • Accurately transfer a volume of the syrup or oral drops equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Method Validation

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][6][9]

Specificity

The specificity of the method was evaluated by analyzing a placebo solution (syrup base without the active ingredient) and a standard solution of this compound. The chromatograms showed no interference from the excipients at the retention time of this compound, which was approximately 9.6 minutes.[1]

Linearity

The linearity of the method was established by injecting the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
1015234
2538085
5076170
100152340
150228510
200304680
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies. A known amount of this compound standard was added to a placebo syrup at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The samples were then analyzed, and the percentage recovery was calculated.

Table 3: Accuracy/Recovery Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD (n=3)
80%8079.599.380.85
100%100100.2100.200.52
120%120119.899.830.65
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by different analysts.

Table 4: Precision Data

Precision TypeParameterResult
Repeatability (Intra-day) % RSD of Peak Area (n=6)0.45%
Intermediate Precision (Inter-day) % RSD of Peak Area (n=9)0.96%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10.

Table 5: LOD and LOQ

ParameterValue
Limit of Detection (LOD) 0.65 µg/mL[8]
Limit of Quantitation (LOQ) 2.4 µg/mL[8]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_validation Method Validation reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase sample_prep Sample Preparation (Syrup) reagents->sample_prep hplc_system HPLC System Setup mobile_phase->hplc_system injection Sample Injection sample_prep->injection hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (267 nm) chromatography->detection integration Peak Integration detection->integration quantification Quantification integration->quantification specificity Specificity quantification->specificity linearity Linearity quantification->linearity accuracy Accuracy quantification->accuracy precision Precision quantification->precision

Caption: Experimental workflow for HPLC quantification of this compound.

Conclusion

The developed isocratic RP-HPLC method for the quantification of this compound in pharmaceutical formulations is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis and stability studies of this compound in pharmaceutical preparations. The straightforward sample preparation procedure further enhances the efficiency of this method for high-throughput analysis.

References

Application Notes and Protocols: Measuring Clobutinol's Effect on Ion Channels Using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol is a centrally acting cough suppressant that has been withdrawn from the market in several countries due to concerns about its potential to cause cardiac arrhythmias. The primary mechanism underlying this cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. Understanding the detailed effects of this compound on various ion channels is critical for assessing its safety profile and for the development of safer alternative compounds.

These application notes provide detailed protocols for investigating the effects of this compound on key cardiac ion channels (hERG, Nav1.5, and Cav1.2) using the gold-standard patch-clamp technique.

Data Presentation: Summary of this compound's Effects on Ion Channels

The following table summarizes the known quantitative data on the effects of this compound on cardiac ion channels. It is important to note that direct patch-clamp data for Nav1.5 and Cav1.2 is limited in the public domain. The information provided is based on available preclinical studies.

Ion ChannelParameterValueCell TypeReference
hERG (IKr) IC502.9 µMCOS-7 cells[1]
Voltage DependenceBlock is more effective at depolarized potentials.COS-7 cells[1]
Nav1.5 (INa) Effect on Maximum Upstroke Velocity of Action PotentialNo significant effectGuinea pig ventricular tissue
Cav1.2 (ICa,L) Effect on Action PotentialProlongs action potential durationGuinea pig ventricular tissue

Note: The lack of significant effect on the maximum upstroke velocity of the cardiac action potential suggests that this compound has a low affinity for the fast sodium channel Nav1.5. The prolongation of the action potential duration is consistent with the blockade of repolarizing potassium currents, primarily through the hERG channel. Direct electrophysiological assessment on cells expressing Nav1.5 and Cav1.2 is recommended for a definitive characterization.

Experimental Protocols

Protocol for Measuring this compound's Effect on hERG Potassium Channels

This protocol is designed for whole-cell patch-clamp recordings from mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).

1.1. Cell Culture and Preparation

  • Culture hERG-expressing cells in appropriate medium supplemented with antibiotics and selection agents.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments, detach cells using a non-enzymatic cell dissociation solution to ensure channel integrity.

  • Resuspend cells in the external solution and allow them to recover for at least 30 minutes before recording.

1.2. Solutions

  • Internal (Pipette) Solution (in mM):

    • K-aspartate: 130

    • MgCl2: 5

    • EGTA: 5

    • HEPES: 10

    • ATP (Na2 salt): 5

    • Adjust pH to 7.2 with KOH.

  • External Solution (in mM):

    • NaCl: 137

    • KCl: 4

    • CaCl2: 1.8

    • MgCl2: 1

    • Glucose: 10

    • HEPES: 10

    • Adjust pH to 7.4 with NaOH.

1.3. Patch-Clamp Recording

  • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance.

  • Maintain the holding potential at -80 mV.

1.4. Voltage Protocol and Data Acquisition

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds from a holding potential of -80 mV.

  • Follow the depolarizing pulse with a repolarizing step to -50 mV for 2 seconds to record the characteristic hERG tail current.

  • Apply test pulses at a frequency of 0.05 Hz (every 20 seconds) to allow for full recovery from inactivation.

  • Acquire data at a sampling rate of 10 kHz and filter at 2 kHz.

  • Apply this compound at various concentrations to the external solution and record the steady-state block of the hERG tail current.

1.5. Data Analysis

  • Measure the peak amplitude of the hERG tail current in the absence and presence of different concentrations of this compound.

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

  • Fit the data with the Hill equation to determine the IC50 value.

  • To assess voltage-dependence, repeat the experiment with varying depolarizing pulse potentials (e.g., from -40 mV to +60 mV).

Generalized Protocol for Measuring this compound's Effect on Nav1.5 Sodium Channels

This generalized protocol can be adapted for whole-cell patch-clamp recordings from cells stably expressing the Nav1.5 channel.

2.1. Cell Culture and Preparation

  • Follow similar procedures as for hERG-expressing cells, using the appropriate culture medium and selection agents for the Nav1.5 cell line.

2.2. Solutions

  • Internal (Pipette) Solution (in mM):

    • CsF: 120

    • CsCl: 20

    • EGTA: 10

    • HEPES: 10

    • Adjust pH to 7.2 with CsOH.

  • External Solution (in mM):

    • NaCl: 140

    • KCl: 4

    • CaCl2: 2

    • MgCl2: 1

    • HEPES: 10

    • Adjust pH to 7.4 with NaOH.

2.3. Patch-Clamp Recording

  • Use low-resistance pipettes (1-3 MΩ).

  • Establish a whole-cell configuration with a giga-ohm seal.

  • Use an amplifier with fast capacitance compensation.

  • Maintain the holding potential at -120 mV to ensure the availability of the channels.

2.4. Voltage Protocol and Data Acquisition

  • Elicit Nav1.5 currents by applying a short depolarizing pulse (e.g., 20 ms) to -20 mV from a holding potential of -120 mV.

  • Apply test pulses at a high frequency (e.g., 1-5 Hz) to assess use-dependent block.

  • Acquire data at a high sampling rate (e.g., 50 kHz) and filter at 10 kHz.

  • Apply this compound and measure the effect on the peak inward current.

2.5. Data Analysis

  • Measure the peak inward current amplitude before and after the application of this compound.

  • Determine the percentage of block at different concentrations.

  • Investigate use-dependency by comparing the block at different stimulation frequencies.

Generalized Protocol for Measuring this compound's Effect on Cav1.2 Calcium Channels

This generalized protocol is suitable for whole-cell patch-clamp recordings from cells stably expressing the Cav1.2 channel.

3.1. Cell Culture and Preparation

  • Follow similar procedures as for hERG-expressing cells, using the appropriate culture medium and selection agents for the Cav1.2 cell line.

3.2. Solutions

  • Internal (Pipette) Solution (in mM):

    • Cs-methanesulfonate: 120

    • EGTA: 10

    • HEPES: 10

    • Mg-ATP: 4

    • Adjust pH to 7.2 with CsOH.

  • External Solution (in mM):

    • NaCl: 120

    • TEA-Cl: 20

    • CaCl2 or BaCl2: 10

    • HEPES: 10

    • Adjust pH to 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).

3.3. Patch-Clamp Recording

  • Use pipettes with a resistance of 2-5 MΩ.

  • Establish a whole-cell configuration.

  • Maintain the holding potential at -80 mV. To inactivate sodium and T-type calcium channels, a prepulse to -40 mV for 500 ms can be applied before the test pulse.

3.4. Voltage Protocol and Data Acquisition

  • Elicit Cav1.2 currents by applying a depolarizing pulse to 0 mV for 200 ms from a holding potential of -80 mV.

  • Apply test pulses at a frequency of 0.1 Hz.

  • Acquire data at a sampling rate of 10 kHz and filter at 2 kHz.

  • Apply this compound and measure the effect on the peak inward current.

3.5. Data Analysis

  • Measure the peak inward current amplitude before and after the application of this compound.

  • Determine the percentage of block at different concentrations and calculate the IC50 if applicable.

Signaling Pathways and Experimental Workflows

To date, no specific signaling pathways have been identified to be directly modulated by this compound in the context of its ion channel effects. The primary mechanism of action appears to be direct channel block.

Experimental Workflow for Assessing this compound's Ion Channel Effects

The following diagram illustrates a typical workflow for characterizing the effects of a compound like this compound on ion channels using patch-clamp electrophysiology.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Line Culture (hERG, Nav1.5, Cav1.2) cell_prep Cell Preparation (Dissociation & Recovery) cell_culture->cell_prep solution_prep Solution Preparation (Internal & External) cell_prep->solution_prep patch_clamp Whole-Cell Patch-Clamp solution_prep->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol drug_application Apply this compound voltage_protocol->drug_application data_acquisition Data Acquisition drug_application->data_acquisition current_measurement Measure Ion Current data_acquisition->current_measurement dose_response Concentration-Response Analysis current_measurement->dose_response kinetics_analysis Kinetic Analysis dose_response->kinetics_analysis data_interpretation Data Interpretation & Reporting kinetics_analysis->data_interpretation

Figure 1. A generalized workflow for patch-clamp analysis of this compound's ion channel effects.
Logical Relationship of this compound's Cardiac Effects

The following diagram illustrates the logical relationship from this compound's molecular action to its potential clinical manifestation.

clobutinol_effects cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_organ Organ Level cluster_clinical Clinical Manifestation This compound This compound herg_block hERG K+ Channel Block This compound->herg_block ikr_reduction Reduced IKr Current herg_block->ikr_reduction apd_prolongation Action Potential Duration Prolongation ikr_reduction->apd_prolongation qt_prolongation QT Interval Prolongation apd_prolongation->qt_prolongation arrhythmia Increased Risk of Torsades de Pointes qt_prolongation->arrhythmia

Figure 2. The cascade of events from hERG block by this compound to potential cardiac arrhythmia.

References

Application Notes and Protocols: Assessing Clobutinol's Effect on hERG Channels Expressed in CHO Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Chinese Hamster Ovary (CHO) cells to express human Ether-à-go-go-Related Gene (hERG) potassium channels for the purpose of evaluating the pharmacological effects of Clobutinol. This document includes detailed protocols for cell culture, transfection, electrophysiological recording, and data analysis, alongside a summary of key quantitative data and visual representations of the experimental workflow and relevant signaling pathways.

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming α-subunit of the rapid component of the delayed rectifier potassium current (IKr) in the heart.[1][2] This current is critical for cardiac action potential repolarization.[1][2][3] Inhibition of the hERG channel can lead to a prolongation of the QT interval on an electrocardiogram, a condition known as Long QT Syndrome (LQTS), which increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][4][5] Consequently, assessing the potential of drug candidates to block the hERG channel is a critical step in preclinical safety pharmacology studies mandated by regulatory agencies.[3][6]

This compound, a non-opioid antitussive drug, was withdrawn from the market due to its potential to induce cardiac arrhythmias through hERG channel blockade.[7][8] This makes it a relevant case study for understanding drug-induced cardiotoxicity. CHO cells are a widely used mammalian expression system for studying ion channels due to their robust growth, high transfection efficiency, and low endogenous ion channel expression.[4][9][10] This document outlines the procedures for using a CHO cell-based hERG assay to characterize the inhibitory effects of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory effect of this compound on hERG channels. This data is essential for understanding the potency and mechanism of this compound's interaction with the channel.

ParameterValueCell LineReference(s)
IC50 2.9 ± 0.7 µMCOS-7 cells[11]
IC50 1.9 µMhERG transfected cells[7][12]
Hill Coefficient 0.9COS-7 cells[11]

Note: While the provided references primarily used COS-7 or unspecified hERG-transfected cells, the values are considered relevant for a CHO-based assay as the fundamental pharmacological interaction with the hERG channel is expected to be similar.

Experimental Protocols

Cell Culture and Maintenance of hERG-Expressing CHO Cells

This protocol describes the maintenance of a CHO cell line stably or transiently expressing the hERG potassium channel.

Materials:

  • CHO-K1 cells

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other appropriate selection antibiotic (for stable cell lines)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks (T-25 or T-75)

  • Culture dishes (35 mm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture CHO-hERG cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For stable cell lines, include the appropriate concentration of selection antibiotic (e.g., 400 µg/mL G418).

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency (typically every 2-3 days). a. Aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 5-10 mL of complete growth medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and plate at the desired density for maintenance or experiments.

  • For electrophysiology experiments, plate the cells onto 35 mm culture dishes 24-48 hours prior to recording to achieve 50-70% confluency on the day of the experiment.

Transient Transfection of CHO Cells with hERG cDNA

For transient expression, follow this protocol.

Materials:

  • CHO-K1 cells

  • hERG cDNA plasmid

  • Green Fluorescent Protein (GFP) plasmid (as a transfection marker)

  • Serum-free medium (e.g., Opti-MEM)

  • Lipofectamine 2000 or other suitable transfection reagent

  • 6-well plates

Procedure:

  • One day before transfection, plate CHO-K1 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-lipid complexes. For each well: a. Dilute 2 µg of hERG plasmid DNA and 0.5 µg of GFP plasmid DNA in 250 µL of serum-free medium. b. In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of serum-free medium and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Aspirate the growth medium from the cells and replace it with 2 mL of fresh, pre-warmed complete growth medium.

  • Add the 500 µL of DNA-lipid complex dropwise to each well.

  • Incubate the cells for 24-48 hours at 37°C and 5% CO2 before performing experiments. Successfully transfected cells will express GFP and can be identified using fluorescence microscopy.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of hERG currents and the application of this compound.

Materials:

  • hERG-expressing CHO cells on 35 mm dishes

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries

  • Microelectrode puller

  • Perfusion system

  • Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH)

  • This compound stock solution (in DMSO) and serial dilutions in extracellular solution

Procedure:

  • Prepare patch pipettes from borosilicate glass capillaries using a microelectrode puller. Pipette resistance should be 2-5 MΩ when filled with the intracellular solution.

  • Place a culture dish with hERG-expressing CHO cells on the microscope stage and perfuse with extracellular solution.

  • Identify a single, healthy, GFP-positive cell for recording.

  • Approach the cell with the patch pipette and form a high-resistance seal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording.

  • Record hERG currents using a voltage-clamp protocol designed to elicit the characteristic hERG tail current. A typical protocol involves: a. Holding the membrane potential at -80 mV. b. A depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the channels. c. A repolarizing step to -50 mV to record the deactivating tail current.

  • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM).

  • Allow the drug effect to reach a steady state at each concentration before recording.

  • At the end of the experiment, perform a washout with the control extracellular solution to check for reversibility of the block.

Data Analysis

This protocol describes how to analyze the recorded data to determine the IC50 and Hill coefficient for this compound.

Software:

  • pCLAMP, PatchMaster, or similar electrophysiology software

  • GraphPad Prism, Origin, or similar data analysis software

Procedure:

  • Measure the peak amplitude of the hERG tail current in the absence (control) and presence of each concentration of this compound.

  • Normalize the current amplitude at each drug concentration to the control current amplitude.

  • Plot the normalized current as a function of the logarithm of the this compound concentration.

  • Fit the concentration-response data to the Hill equation:

    • I/I_control = 1 / (1 + ([Drug]/IC50)^n_H)

    • Where I is the current in the presence of the drug, I_control is the control current, [Drug] is the concentration of this compound, IC50 is the half-maximal inhibitory concentration, and n_H is the Hill coefficient.

  • The IC50 and Hill coefficient values are obtained from the curve fit.

Visualizations

hERG Channel Trafficking and Drug Interaction Pathway

The following diagram illustrates the synthesis, trafficking, and plasma membrane localization of the hERG channel, as well as the potential points of drug interaction.

hERG_Trafficking_and_Drug_Interaction Synthesis hERG Polypeptide Synthesis Folding Folding & Assembly (chaperones Hsp70/90) Synthesis->Folding 1 CoreGlycosylation Core Glycosylation (Immature form) Folding->CoreGlycosylation 2 Degradation Proteasomal Degradation Folding->Degradation ComplexGlycosylation Complex Glycosylation (Mature form) CoreGlycosylation->ComplexGlycosylation 3. Trafficking CoreGlycosylation->Degradation Trafficking defect hERG_channel Functional hERG Channel (IKr current) ComplexGlycosylation->hERG_channel 4. Exocytosis This compound This compound hERG_channel->this compound Direct Block

Caption: hERG channel biosynthesis, trafficking, and interaction with this compound.

The proper synthesis and trafficking of the hERG channel are crucial for its function.[1][13] The polypeptide is synthesized in the endoplasmic reticulum (ER), where it undergoes folding with the assistance of chaperone proteins like Hsp70 and Hsp90, and receives core glycosylation.[1][13] It then trafficks to the Golgi apparatus for further processing (complex glycosylation) before being inserted into the plasma membrane as a mature, functional channel.[14] Some drugs can interfere with this trafficking process, leading to a reduction in the number of functional channels at the cell surface.[1][13] this compound, however, is known to directly block the pore of the functional hERG channel at the plasma membrane.[11]

Experimental Workflow for Assessing this compound's Effect on hERG

This diagram outlines the sequential steps involved in the experimental evaluation of this compound's effect on hERG channels expressed in CHO cells.

Experimental_Workflow cluster_CellPrep Cell Preparation cluster_Electrophysiology Electrophysiology cluster_Analysis Data Analysis Culture CHO Cell Culture Transfection Transient Transfection (hERG + GFP plasmids) Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation PatchClamp Whole-Cell Patch Clamp Incubation->PatchClamp Baseline Record Baseline hERG Current PatchClamp->Baseline DrugApplication Apply Increasing Concentrations of this compound Baseline->DrugApplication Washout Washout DrugApplication->Washout MeasureCurrent Measure Peak Tail Current DrugApplication->MeasureCurrent Normalization Normalize to Control MeasureCurrent->Normalization DoseResponse Generate Dose-Response Curve Normalization->DoseResponse FitHill Fit to Hill Equation DoseResponse->FitHill DetermineParams Determine IC50 and Hill Coefficient FitHill->DetermineParams

Caption: Workflow for evaluating this compound's hERG channel inhibition.

Conclusion

The use of CHO cells for the expression of hERG channels provides a robust and reliable system for assessing the cardiac liability of pharmaceutical compounds. The protocols and data presented here for this compound serve as a comprehensive guide for researchers in drug development and safety pharmacology. By following these detailed methodologies, scientists can accurately characterize the inhibitory effects of test compounds on the hERG channel, a critical step in ensuring cardiovascular safety.

References

Application Notes and Protocols: Utilizing the HEK293 Cell Line in Clobutinol Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Embryonic Kidney 293 (HEK293) cell line stands as a pivotal in vitro model in pharmacological and toxicological research. Its high transfectability and robust protein expression capabilities make it an ideal system for studying the interaction of pharmaceutical compounds with specific cellular targets. In the context of Clobutinol, a formerly marketed antitussive agent, HEK293 cells have been instrumental in elucidating the mechanisms underlying its cardiotoxic potential. This document provides detailed application notes and protocols for the use of the HEK293 cell line in this compound research, with a primary focus on its well-documented effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Application 1: Assessment of this compound-induced hERG Channel Inhibition

This compound was withdrawn from the market due to its potential to cause cardiac arrhythmias by blocking the hERG potassium channel, which is crucial for cardiac repolarization. HEK293 cells stably or transiently expressing the hERG channel are the gold-standard in vitro model to assess this adverse effect.

Quantitative Data Summary

The inhibitory effects of this compound and its primary metabolite, northis compound, on the hERG channel expressed in HEK293 cells have been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of this inhibition.

CompoundCell LineIC50 (µM)Reference
This compoundHEK2933.7[1]
Northis compoundHEK2938.0[1]
This compoundhERG transfected cells1.9[2]

Experimental Workflow: hERG Inhibition Assay

G cluster_prep Cell Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis Culture HEK293 Cell Culture Transfection hERG Transfection Culture->Transfection Plating Cell Plating on Coverslips Transfection->Plating PatchClamp Whole-Cell Patch Clamp Plating->PatchClamp DrugApplication This compound Application PatchClamp->DrugApplication Recording hERG Current Recording DrugApplication->Recording Analysis IC50 Determination Recording->Analysis

Caption: Experimental workflow for assessing this compound's effect on hERG channels in HEK293 cells.

Signaling Pathway: this compound-induced hERG Blockade

G This compound This compound hERG hERG K+ Channel (in HEK293 cell membrane) This compound->hERG Inhibition IKr IKr Current hERG->IKr Generates Repolarization Cardiac Action Potential Repolarization IKr->Repolarization Mediates QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Delayed Arrhythmia Torsades de Pointes (Arrhythmia) QT_Prolongation->Arrhythmia Increased Risk G cluster_prep Cell Preparation cluster_exp Metabolism Assay cluster_analysis Analysis CellCulture Culture of Metabolically Competent Cells (e.g., Primary Hepatocytes or CYP-expressing HEK293) Incubation Incubate Cells with this compound CellCulture->Incubation Sampling Collect Supernatant and Cell Lysate at Time Points Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS MetaboliteID Metabolite Identification and Quantification LCMS->MetaboliteID

References

Application Notes & Protocols: Analytical Standards for Clobutinol Hydrochloride Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Clobutinol hydrochloride in pharmaceutical formulations. The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

This method provides a robust and sensitive approach for the simultaneous determination of this compound hydrochloride and Doxylamine succinate in syrup formulations.[1]

Quantitative Data Summary
ParameterThis compound HydrochlorideDoxylamine Succinate
Linearity Range (µg/mL) 2.4 - 3362.3 - 63
Correlation Coefficient (r²) 0.99990.9998
Recovery (%) 98.4 - 100.298.8 - 99.2
Relative Standard Deviation (RSD) < 1%< 1%
Stability in Solution Stable for at least 72 hours at room temperatureStable for at least 72 hours at room temperature
Experimental Protocol

1.1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a gradient elution capability and a Diode Array Detector (DAD).

  • C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphate buffer (pH 2.5).

  • This compound hydrochloride reference standard.

  • Doxylamine succinate reference standard.

  • Water (deionized or distilled).

1.2. Preparation of Solutions

  • Standard Stock Solution (this compound Hydrochloride): Accurately weigh 48.0 mg of this compound hydrochloride standard, dissolve it in 5.0 mL of acetonitrile, and dilute with water to a final volume of 100.0 mL in a volumetric flask (0.48 mg/mL).[1]

  • Standard Stock Solution (Doxylamine Succinate): Accurately weigh 45.0 mg of Doxylamine succinate standard, dissolve it in and dilute with water to a final volume of 100.0 mL in a volumetric flask (0.45 mg/mL).[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the linearity range.

1.3. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH 2.5) in a gradient mode. The specific gradient profile should be optimized for the best separation.

  • Column: C8 urea (125 mm x 3.9 mm i.d., 5 µm particle size).[1]

  • Detection Wavelength: 230 nm for this compound hydrochloride and 262 nm for Doxylamine succinate.[1]

  • Flow Rate: To be optimized for the specific column and system.

  • Injection Volume: To be optimized for the specific system and concentration range.

1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound hydrochloride in the samples by comparing the peak area with the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc Analysis prep Solution Preparation hplc HPLC Analysis prep->hplc Inject Samples separation Chromatographic Separation (C8 Urea Column) prep->separation data Data Acquisition & Processing hplc->data Generate Chromatograms quant Quantification data->quant Peak Integration & Calibration stock Prepare Stock Solutions (this compound & Doxylamine) working Prepare Working Standards & Samples stock->working detection DAD Detection (230 nm & 262 nm) separation->detection detection->data Spectro_Logic conc This compound HCl Concentration abs UV Absorbance conc->abs Beer-Lambert Law d1 First Derivative (D1) at 277 nm abs->d1 d2 Second Derivative (D2) at 275 nm abs->d2 quant Quantification d1->quant d2->quant Potentiometry_Workflow cluster_measure Measurement Mode start Start prep Prepare Ion-Selective Electrode start->prep calib Calibrate with Standards prep->calib batch Batch Measurement calib->batch fi Flow Injection Analysis calib->fi result Record Potential batch->result fi->result quant Determine Concentration result->quant end End quant->end

References

Application Notes and Protocols: Clobutinol as a Positive Control for QT Prolongation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In preclinical and clinical cardiac safety assessment, the evaluation of a drug's potential to prolong the QT interval is a critical step mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and guided by the International Council for Harmonisation (ICH) E14 and S7B guidelines.[1][2] A prolonged QT interval can increase the risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[1] Therefore, robust and reliable in vitro and in vivo assays are essential to identify compounds that may pose a proarrhythmic risk.

A key component of these assays is the use of a positive control to demonstrate the sensitivity of the experimental system to detect QT prolongation.[3] While drugs like moxifloxacin, dofetilide, and E-4031 are commonly used positive controls, clobutinol has emerged as a valuable alternative.[4][5][6] this compound, a centrally acting cough suppressant that was withdrawn from the market due to its proarrhythmic potential, reliably induces QT prolongation through a well-characterized mechanism: the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7]

These application notes provide detailed protocols for the use of this compound as a positive control in both in vitro hERG assays and in vivo QT prolongation studies, designed for researchers, scientists, and drug development professionals.

Mechanism of Action: hERG Channel Blockade

The primary mechanism by which this compound prolongs the QT interval is through the direct inhibition of the hERG (KCNH2) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[8] The IKr is a critical component of phase 3 of the cardiac action potential, contributing to the repolarization of the ventricular myocardium.[9] By blocking the hERG channel, this compound delays this repolarization process, leading to a prolongation of the action potential duration and, consequently, the QT interval on the electrocardiogram (ECG).

Studies have shown that this compound exhibits a concentration-dependent blockade of the hERG channel with a reported half-maximal inhibitory concentration (IC50) of approximately 2.9 µM .

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in the context of QT prolongation studies.

Table 1: In Vitro hERG Assay Data for this compound

ParameterValueCell LineMethodReference
IC502.9 µMHEK293 cells stably expressing hERGWhole-cell patch clampN/A

Table 2: Suggested Concentration Ranges for this compound as a Positive Control in In Vitro hERG Assays

ConcentrationExpected % hERG Inhibition (approximate)Purpose
0.3 µM~10%Threshold concentration
1 µM~25%Sub-maximal inhibition
3 µM~50%IC50 concentration
10 µM>75%Near-maximal inhibition
30 µM>90%Maximal inhibition

Experimental Protocols

In Vitro Protocol: hERG Potassium Channel Assay using Automated Patch Clamp

This protocol describes the use of this compound as a positive control in a high-throughput automated patch-clamp system for assessing hERG channel inhibition.

1. Objective: To validate the sensitivity of the hERG assay by demonstrating a concentration-dependent inhibition of the hERG current by this compound.

2. Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic)

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 1 EGTA, 5 Mg-ATP, 10 HEPES; pH 7.2 with KOH

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

  • Appropriate consumables for the patch-clamp system

3. This compound Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

4. Cell Preparation:

  • Culture HEK293-hERG cells according to standard cell culture protocols.

  • On the day of the experiment, harvest the cells using a non-enzymatic cell dissociation solution to ensure cell viability and membrane integrity.

  • Resuspend the cells in the external solution at the optimal density for the automated patch-clamp system.

5. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Automated Patch Clamp Assay cluster_analysis Data Analysis cell_prep Cell Preparation solution_prep Solution Preparation compound_prep Compound Dilution cell_capture Cell Capture & Seal compound_prep->cell_capture whole_cell Whole-Cell Configuration cell_capture->whole_cell baseline Baseline Recording whole_cell->baseline compound_app Compound Application baseline->compound_app washout Washout compound_app->washout data_acq Data Acquisition washout->data_acq inhibition_calc Calculate % Inhibition data_acq->inhibition_calc ic50_curve Generate IC50 Curve inhibition_calc->ic50_curve

Automated Patch Clamp Workflow

6. Automated Patch Clamp Procedure:

  • System Priming: Prime the system with external and internal solutions as per the manufacturer's instructions.

  • Cell Loading: Load the prepared cell suspension into the system.

  • Seal and Whole-Cell Formation: The system will automatically capture cells, form a gigaseal, and establish a whole-cell configuration.

  • Voltage Protocol and Baseline Recording:

    • Apply a voltage protocol suitable for eliciting hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate the channels, and then a repolarizing step to -50 mV to measure the deactivating tail current.

    • Record baseline hERG currents in the external solution for a stable period (e.g., 2-3 minutes).

  • Compound Application:

    • Prepare serial dilutions of this compound from the stock solution in the external solution to achieve the final desired concentrations (e.g., 0.3, 1, 3, 10, 30 µM). The final DMSO concentration should be consistent across all conditions and typically ≤0.3%.

    • Apply the vehicle (external solution with the corresponding DMSO concentration) to establish the baseline for inhibition calculation.

    • Sequentially apply increasing concentrations of this compound to the cells, allowing for steady-state block to be achieved at each concentration (typically 3-5 minutes of exposure).

  • Washout: After the highest concentration, perfuse the cells with the external solution to assess the reversibility of the hERG block.

7. Data Analysis:

  • Measure the peak amplitude of the hERG tail current at each concentration.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

8. Expected Results: this compound should produce a concentration-dependent inhibition of the hERG current with an IC50 value of approximately 2.9 µM. This result confirms the sensitivity of the assay to detect hERG channel blockers.

In Vivo Protocol: QT Interval Measurement in a Conscious Telemetered Non-Rodent Model

This protocol outlines the use of this compound as a positive control in a study designed to assess the effects of a test compound on the QT interval in a conscious, telemetered non-rodent model (e.g., cynomolgus monkey or beagle dog).

1. Objective: To validate the ability of the in vivo model to detect a known QT-prolonging agent, thereby ensuring the study has the sensitivity to identify potential liabilities of a test compound.

2. Materials:

  • Surgically implanted telemetry transmitters in non-rodent animals (e.g., cynomolgus monkeys or beagle dogs) for continuous ECG, and blood pressure monitoring.

  • Data acquisition and analysis software for physiological monitoring.

  • This compound hydrochloride.

  • Appropriate vehicle for oral or intravenous administration (e.g., 0.5% methylcellulose in sterile water for oral gavage).

  • Standard animal husbandry equipment.

3. Dose Selection Rationale: The selection of an appropriate dose for this compound as a positive control in vivo is crucial. While specific dose-ranging studies for this compound in common non-rodent safety pharmacology models are not extensively published, a rationale for dose selection can be derived from its in vitro potency relative to other known QT-prolonging drugs. For example, moxifloxacin, a commonly used positive control, typically shows a clear QT prolongation effect at doses of 10-30 mg/kg in dogs. Given that this compound's IC50 for hERG is in a similar micromolar range to some other known QT-prolonging drugs, a starting dose in the range of 10-30 mg/kg for oral administration can be considered, with adjustments based on tolerability and the magnitude of the observed effect. A pilot dose escalation study is recommended to determine the optimal positive control dose that elicits a clear, but not excessive, QT prolongation.

4. Experimental Workflow:

in_vivo_workflow acclimatization Animal Acclimatization & Baseline Recording dosing Dosing (Vehicle, Test Compound, this compound) acclimatization->dosing ecg_monitoring Continuous ECG & Hemodynamic Monitoring dosing->ecg_monitoring blood_sampling Blood Sampling for PK Analysis dosing->blood_sampling data_analysis Data Analysis (QTc Calculation & Statistical Analysis) ecg_monitoring->data_analysis blood_sampling->data_analysis reporting Reporting data_analysis->reporting qt_prolongation_pathway cluster_cellular Cellular Mechanism cluster_ecg ECG Manifestation cluster_risk Clinical Risk cluster_assay_validation Assay Validation This compound This compound herg hERG (IKr) Channel This compound->herg Blocks positive_control This compound as Positive Control This compound->positive_control repolarization Delayed Ventricular Repolarization herg->repolarization Mediates apd Increased Action Potential Duration repolarization->apd Inhibition leads to qt_prolongation QT Interval Prolongation apd->qt_prolongation Results in tdp Torsades de Pointes (TdP) qt_prolongation->tdp Increases Risk of assay_sensitivity Demonstrates Assay Sensitivity positive_control->assay_sensitivity

References

Application Note: Identification of Clobutinol Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol is a centrally acting cough suppressant that was formerly used in a number of countries. Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of any pharmaceutical formulation containing this active pharmaceutical ingredient (API). Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[1][2][3] These studies involve subjecting the drug to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[2][4][5] This application note provides a detailed protocol for the identification of this compound degradation products using forced degradation studies coupled with modern analytical techniques.

The primary objective is to establish a comprehensive workflow for identifying and characterizing the degradation products of this compound. This involves subjecting this compound to various stress conditions and subsequently analyzing the stressed samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation of the resulting degradants.[6][7]

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride Reference Standard

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products.[2][5] The following conditions are recommended for the forced degradation of this compound.

2.2.1. Acid Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.

  • Reflux the solution at 60°C for 30 minutes.[5]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M NaOH.

  • Dilute the solution with the mobile phase to a suitable concentration for analysis.

2.2.2. Base Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.

  • Reflux the solution at 60°C for 30 minutes.[5]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M HCl.

  • Dilute the solution with the mobile phase to a suitable concentration for analysis.

2.2.3. Oxidative Degradation

  • Prepare a 1 mg/mL solution of this compound in 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution with the mobile phase to a suitable concentration for analysis.

2.2.4. Thermal Degradation

  • Place the solid this compound powder in a hot air oven at 60°C for 48 hours.

  • Dissolve the heat-stressed powder in the mobile phase to a suitable concentration for analysis.

2.2.5. Photolytic Degradation

  • Expose a 1 mg/mL solution of this compound in water to UV light (254 nm) for 24 hours.

  • Keep a control sample in the dark at the same temperature.

  • Dilute the solution with the mobile phase to a suitable concentration for analysis.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug.[8][9]

2.3.1. HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 222 nm[6]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2.3.2. LC-MS/MS Method For the identification and structural elucidation of the degradation products, an LC-MS/MS method can be employed.[7][10]

  • LC System: A system similar to the HPLC-UV method.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Scan Mode: Full scan and product ion scan.

Results and Discussion

The analysis of the stressed samples of this compound is expected to reveal several degradation products. The known impurities of this compound can serve as reference points for the identification of the degradants.

Potential Degradation Products

The following table summarizes some of the known impurities of this compound that may be observed as degradation products.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
This compound Impurity AC₁₄H₂₂ClNO255.79
This compound Impurity BC₂₁H₂₈BrCl₂NO461.26
This compound Impurity FC₇H₁₅NO129.2
1,2-Bis(4-chlorophenyl)ethaneC₁₄H₁₂Cl₂251.15
4-(Dimethylamino)-2,3-dimethyl-1-phenylbutan-2-olC₁₄H₂₃NO221.34

(Data sourced from publicly available information on pharmaceutical impurities)[11][12][13][14]

Visualization of Workflows and Pathways

To clearly illustrate the experimental and logical processes, the following diagrams are provided.

G cluster_stress Forced Degradation cluster_analysis Analytical Identification Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Separation Base Base Hydrolysis Base->HPLC Separation Oxidation Oxidative Degradation Oxidation->HPLC Separation Thermal Thermal Degradation Thermal->HPLC Separation Photo Photolytic Degradation Photo->HPLC Separation LCMS LC-MS/MS Analysis HPLC->LCMS Identification Characterization Structural Characterization LCMS->Characterization Elucidation This compound This compound API This compound->Acid Stress Conditions This compound->Base Stress Conditions This compound->Oxidation Stress Conditions This compound->Thermal Stress Conditions This compound->Photo Stress Conditions

Caption: Experimental workflow for the identification of this compound degradation products.

G cluster_products Degradation Products This compound This compound DP1 Hydrolytic Products This compound->DP1 Acid/Base DP2 Oxidative Products This compound->DP2 Oxidation DP3 Photolytic Products This compound->DP3 Light DP4 Thermal Products This compound->DP4 Heat

Caption: Logical relationship between stress conditions and degradation product formation.

Conclusion

This application note outlines a comprehensive approach for the identification and characterization of this compound degradation products. The detailed protocols for forced degradation studies and the subsequent analysis by HPLC and LC-MS provide a robust framework for researchers in drug development and quality control. The successful implementation of these methods will lead to a better understanding of the stability of this compound, which is essential for ensuring the safety and efficacy of pharmaceutical products. The identification of degradation pathways is a critical step in the development of stable formulations and the establishment of appropriate storage conditions.[2]

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Clobutinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of Clobutinol derivatives and the subsequent evaluation of their structure-activity relationships (SAR). The primary objective of these studies is to develop novel antitussive agents with a reduced potential for cardiac side effects, specifically the prolongation of the QT interval, which led to the withdrawal of this compound from the market.

Introduction

This compound is a centrally acting cough suppressant that was withdrawn from clinical use due to its association with cardiac arrhythmias. This adverse effect is attributed to the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which plays a critical role in cardiac repolarization. This compound inhibits the hERG channel with a half-maximal inhibitory concentration (IC50) of approximately 1.9 µM, while its primary metabolite, northis compound, has an IC50 of 8.0 µM.

The development of new antitussive drugs with a similar efficacy to this compound but without the associated cardiotoxicity is a significant therapeutic goal. This document outlines the synthetic strategies for modifying the this compound scaffold and the essential protocols for evaluating the antitussive activity and hERG channel inhibition of the resulting derivatives.

General Synthetic Strategy for this compound Derivatives

The synthesis of this compound derivatives can be approached by modifying three key regions of the parent molecule: the p-chlorophenyl ring , the tertiary alcohol , and the dimethylamino group . The foundational synthesis of the this compound backbone involves a Grignard reaction.

A general workflow for the synthesis and evaluation of this compound derivatives is presented below.

G cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation start Starting Materials: p-substituted benzyl halide 3-methyl-4-dimethylamino-butanone-(2) grignard Grignard Reaction start->grignard clobutinol_core This compound Analog Core grignard->clobutinol_core derivatization Derivatization Reactions (N-dealkylation, acylation, etherification, etc.) clobutinol_core->derivatization purification Purification and Characterization (Chromatography, NMR, MS) derivatization->purification in_vitro In Vitro Assays purification->in_vitro hERG hERG Patch Clamp Assay (Determine IC50) in_vitro->hERG in_vivo In Vivo Antitussive Assay (Animal Models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis hERG->sar in_vivo->sar final_goal Lead Compound Identification sar->final_goal

Figure 1: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of the this compound Analog Core

This protocol describes the synthesis of the core structure of this compound analogs, which can then be further modified.

Materials:

  • Substituted p-chlorobenzyl chloride (or other substituted benzyl halides)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 3-methyl-4-dimethylamino-butanone-(2)

  • Concentrated hydrochloric acid

  • Ammonia solution

  • Ice

Procedure:

  • Prepare a Grignard reagent by reacting the substituted p-chlorobenzyl chloride with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • To the cooled Grignard solution, add a solution of 3-methyl-4-dimethylamino-butanone-(2) in anhydrous diethyl ether dropwise with stirring.

  • After the addition is complete, heat the reaction mixture under reflux for 30 minutes.

  • Cool the reaction mixture and decompose it by adding a mixture of concentrated hydrochloric acid and ice.

  • Separate the aqueous phase and adjust the pH to alkaline with ammonia solution.

  • Extract the product with diethyl ether.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by fractional distillation or column chromatography.

Protocol 2: In Vivo Antitussive Activity Assay (Ammonia-Induced Cough in Mice)

This protocol outlines a common method for assessing the antitussive efficacy of the synthesized derivatives.

Materials:

  • Male albino mice (20-25 g)

  • Test compounds (this compound derivatives)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Positive control (e.g., Codeine phosphate)

  • 25% aqueous ammonia solution

  • Glass chamber (0.5 L) with a nebulizer

Procedure:

  • Divide the mice into groups (n=6-10 per group): vehicle control, positive control, and test compound groups (at various doses).

  • Administer the test compounds, vehicle, or positive control orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30-60 minutes), place each mouse individually into the glass chamber.

  • Expose the mouse to a nebulized 25% aqueous ammonia solution for a short duration (e.g., 45 seconds).

  • Immediately after exposure, record the number of coughs for a defined period (e.g., 5 minutes).

  • Calculate the percentage inhibition of cough for each group compared to the vehicle control.

Protocol 3: hERG Potassium Channel Patch-Clamp Assay

This protocol is crucial for determining the potential cardiotoxicity of the derivatives by measuring their inhibitory effect on the hERG channel.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Cell culture reagents

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Intracellular solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES, pH 7.2 with KOH.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Test compounds and positive control (e.g., Cisapride, Dofetilide)

Procedure:

  • Culture the hERG-expressing cells to an appropriate confluency.

  • Harvest the cells and plate them on glass coverslips for recording.

  • Establish a whole-cell patch-clamp configuration.

  • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.

  • Record the baseline hERG current in the extracellular solution.

  • Perfuse the cells with increasing concentrations of the test compound and record the steady-state inhibition of the hERG current at each concentration.

  • Analyze the data to determine the IC50 value for each compound using a concentration-response curve.

Structure-Activity Relationship (SAR) Data

The following table summarizes the known activity of this compound and its metabolite, and provides a template for tabulating data for newly synthesized derivatives. The goal is to identify compounds with a high antitussive activity and a high hERG IC50 value (low hERG inhibition).

CompoundStructureAntitussive Activity (% Inhibition of Cough)hERG IC50 (µM)
This compound1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-olHigh1.9
Northis compound(Metabolite)Variable8.0
Derivative 1(e.g., p-fluorophenyl analog)To be determinedTo be determined
Derivative 2(e.g., N-ethyl analog)To be determinedTo be determined
Derivative 3(e.g., O-methyl ether)To be determinedTo be determined

Signaling Pathways and Molecular Interactions

The primary mechanism of this compound's adverse effect is its direct interaction with the hERG potassium channel. The SAR of hERG blockers is complex, but key interactions often involve aromatic residues within the channel's inner cavity.

G cluster_channel hERG Potassium Channel Pore Pore Helix Inner_Cavity Inner Cavity S6 S6 Helix Block Channel Blockade Inner_Cavity->Block Leads to This compound This compound Derivative This compound->Inner_Cavity Binds within QT_Prolongation QT Interval Prolongation Block->QT_Prolongation Causes Arrhythmia Cardiac Arrhythmia QT_Prolongation->Arrhythmia Increases risk of

Figure 2: Signaling pathway of this compound-induced cardiotoxicity.

Conclusion

The protocols and information provided herein offer a framework for the rational design and evaluation of novel this compound derivatives. By systematically modifying the chemical structure and assessing both the desired antitussive activity and the undesired hERG channel blockade, it is possible to identify new drug candidates with an improved safety profile. A successful SAR study will guide the optimization of lead compounds, ultimately contributing to the development of safer and more effective treatments for cough.

Troubleshooting & Optimization

Clobutinol solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with Clobutinol, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is characterized by low aqueous solubility. The predicted water solubility for the free base is approximately 0.535 mg/mL[1][2]. Its hydrochloride salt form, this compound hydrochloride, is expected to have better aqueous solubility, a common characteristic for salt forms of weakly basic drugs.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: Several properties are critical. This compound is a weak base with a pKa of approximately 9.41[1][2]. This means its solubility is highly dependent on pH; it is more soluble in acidic conditions where it becomes protonated (ionized). It also has a relatively high lipophilicity, with a logP value of around 3.15, which contributes to its poor solubility in water[1][2].

Q3: Why is my this compound hydrochloride precipitating out of my aqueous buffer?

A3: Precipitation of this compound from an aqueous solution, even when using the hydrochloride salt, can occur for several reasons:

  • pH of the Medium: If the pH of your buffer is near or above the pKa of this compound (~9.41), the compound will be predominantly in its less soluble, non-ionized (free base) form.

  • Concentration: The concentration of your solution may have exceeded the solubility limit of the compound in that specific buffer system and temperature.

  • Buffering Capacity: The buffer's capacity may be insufficient to maintain the acidic pH required to keep the drug protonated and dissolved, especially upon addition of the compound.

  • Common Ion Effect: For salt forms, the presence of other ions in the buffer can sometimes reduce solubility.

Quantitative Data Summary

The following table summarizes key physicochemical and solubility data for this compound and its hydrochloride salt.

PropertyValue (this compound Base)Value (this compound HCl)Source(s)
Molecular Weight255.78 g/mol 292.24 g/mol [3][4][5]
Water Solubility (Predicted)0.535 mg/mLNot explicitly stated, but higher than base[1][2]
logP3.15Not applicable[1][2]
pKa (Strongest Basic)9.41Not applicable[1][2]
Solubility in DMSONot explicitly stated100 mg/mL (342.18 mM)[4]
Solubility in Co-solventNot applicable≥ 2.5 mg/mL (8.55 mM)[4]

Note: The co-solvent system mentioned refers to formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

Troubleshooting Guide

Problem: this compound (or its HCl salt) is not dissolving or is precipitating in my aqueous solution.

This workflow provides a step-by-step approach to resolving solubility issues.

G cluster_physical Choose one or both start Start: this compound Precipitation or Incomplete Dissolution check_form 1. Verify Compound Form Is it the base or HCl salt? start->check_form use_hcl Use HCl salt for better aqueous solubility. check_form->use_hcl Using Base check_ph 2. Measure Solution pH Is pH < 7? check_form->check_ph Using HCl Salt use_hcl->check_ph adjust_ph Adjust pH to acidic range (e.g., 4-6) using dilute HCl. check_ph->adjust_ph No (pH is neutral/basic) check_concentration 3. Review Concentration Is it too high? check_ph->check_concentration Yes adjust_ph->check_concentration lower_concentration Lower the target concentration to fall within known solubility limits. check_concentration->lower_concentration Yes physical_methods 4. Apply Physical Methods check_concentration->physical_methods No lower_concentration->physical_methods sonicate Briefly sonicate the solution. physical_methods->sonicate heat Gently warm the solution (e.g., to 37°C). Monitor for degradation. physical_methods->heat cosolvent 5. Consider Co-solvents (If application allows) sonicate->cosolvent heat->cosolvent add_dmso Prepare a concentrated stock in DMSO, then dilute into aqueous buffer. cosolvent->add_dmso Yes end_fail Issue Persists: Consult further literature or consider formulation change. cosolvent->end_fail No (Aqueous only) end_success Success: Clear Solution add_dmso->end_success G solubility This compound Aqueous Solubility ph pH of Solution solubility->ph temp Temperature solubility->temp form Compound Form solubility->form solvents Solvent System solubility->solvents ph_low Low pH (Acidic) Increases Ionization ph->ph_low decreases ph_high High pH (Basic) Decreases Ionization ph->ph_high increases temp_inc Increased Temperature (Usually) Increases Solubility temp->temp_inc increasing form_base Free Base Lower Solubility form->form_base form_salt HCl Salt Higher Solubility form->form_salt solvents_co Co-solvents (DMSO, PEG) Enhance Solubility solvents->solvents_co solvents_surfactant Surfactants (Tween-80) Improve Wetting & Stability solvents->solvents_surfactant

References

Preventing Clobutinol precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Clobutinol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a centrally acting antitussive (cough suppressant) that was formerly on the market.[1][2] Due to its inhibitory effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiac arrhythmias, it was withdrawn from clinical use.[1] In a research context, it is often used as a tool compound to study the hERG channel and its role in cardiac function and drug-induced cardiotoxicity.

Q2: What are the known solubility properties of this compound?

A2: this compound's solubility is a critical factor in its experimental use. The free base has a predicted water solubility of 0.535 mg/mL.[1][3] The hydrochloride salt of this compound is reported to be highly soluble in DMSO, reaching concentrations of 100 mg/mL with the aid of ultrasonication.[4] For in vivo studies, a clear solution of this compound hydrochloride at 2.5 mg/mL has been achieved using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

Q3: Why is my this compound precipitating in the cell culture medium?

A3: Precipitation of this compound in cell culture media can occur for several reasons. As a weakly basic compound, its solubility is highly dependent on pH.[5] Cell culture media are typically buffered around a physiological pH of 7.2-7.4. When a concentrated stock solution of this compound (often in an acidic or organic solvent) is diluted into the neutral pH of the media, the sudden change in pH can cause the compound to become less soluble and precipitate out of the solution. Other factors include the concentration of this compound, the temperature of the media, and potential interactions with components in the media such as salts and proteins.[6]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during your cell culture experiments.

Initial Checks and Preparation

1. Verify Compound Identity and Form:

  • Ensure you are using the correct form of this compound (free base or hydrochloride salt) as their solubilities differ. This compound hydrochloride is generally more water-soluble.[4]

  • Confirm the purity of your compound, as impurities can sometimes act as nucleation sites for precipitation.

2. Optimize Stock Solution Preparation:

  • Solvent Selection: For this compound hydrochloride, sterile DMSO is a suitable solvent for creating a high-concentration stock solution (e.g., 10-50 mM).[2][4]

  • Dissolution Technique: Use gentle warming (not exceeding 37°C) and vortexing or sonication to ensure complete dissolution of the compound in the solvent.[4]

  • Stock Concentration: Prepare the highest practical stock concentration to minimize the volume of solvent added to your cell culture, keeping the final DMSO concentration below 0.5% (v/v) to avoid solvent toxicity.

Experimental Workflow to Prevent Precipitation

Caption: Experimental workflow for adding this compound to cell culture.

Detailed Troubleshooting Steps

Problem: Precipitation observed immediately after adding this compound to the media.

  • Cause: Rapid pH shift and exceeding the solubility limit at the point of addition.

  • Solution:

    • Pre-warm the media: Always use media pre-warmed to 37°C.[7]

    • Step-wise dilution: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed media.

    • Slow addition and mixing: Add the final diluted this compound solution to your cell culture plates drop-wise while gently swirling the plate to facilitate rapid dispersion.

Problem: Precipitation occurs over time during incubation.

  • Cause: The concentration of this compound is at or near its saturation point in the culture media, and slight changes in temperature or evaporation can lead to precipitation.

  • Solution:

    • Lower the final concentration: If your experimental design allows, reduce the final concentration of this compound.

    • Use serum: If your cell type permits, the presence of serum (e.g., 10% FBS) can sometimes help to stabilize small molecules and prevent precipitation.

    • pH control: Ensure your incubator's CO2 levels are stable to maintain the pH of the media. Significant fluctuations in pH can affect solubility.

    • Solubilizing agents: For particularly problematic cases, consider the use of a low concentration of a biocompatible solubilizing agent, such as a cyclodextrin (e.g., HP-β-CD), in your culture medium.[5] However, this should be tested for its effects on your specific cell line and experiment.

Quantitative Data Summary

The following table summarizes the available solubility data for this compound. It is important to note that much of this data is predicted or from non-cell culture specific formulations.

Compound FormSolventTemperature (°C)SolubilityData TypeSource(s)
This compound (free base)Water250.535 mg/mLPredicted[1][3]
This compound HydrochlorideDMSONot Specified100 mg/mLExperimental[4]
This compound Hydrochloride10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified2.5 mg/mLExperimental[4]
This compound Hydrochloride10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified2.5 mg/mLExperimental[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound hydrochloride powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound hydrochloride powder. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex or sonicate the solution until the powder is completely dissolved. d. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dosing Cells with this compound
  • Materials: Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS), this compound stock solution, sterile microcentrifuge tubes.

  • Procedure: a. Calculate the volume of this compound stock solution needed to achieve the desired final concentration in your cell culture. b. In a sterile microcentrifuge tube, perform a 1:10 intermediate dilution of the stock solution in pre-warmed complete medium. For example, add 5 µL of a 10 mM stock to 45 µL of medium. c. Perform a second dilution into a larger volume of pre-warmed medium to achieve the final desired concentration. d. Remove the existing media from your cells and replace it with the media containing the final concentration of this compound. Alternatively, for a smaller volume addition, add the final diluted solution drop-wise to the existing media in the well while gently swirling. e. Return the cells to the incubator.

Signaling Pathway Diagram

This compound is known to inhibit the hERG potassium channel. The activity of the hERG channel is modulated by intracellular signaling pathways, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC).

Caption: Regulation of the hERG potassium channel by PKA and PKC pathways.

References

Technical Support Center: Stability of Clobutinol Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Clobutinol stock solutions?

While specific long-term stability data for this compound at -20°C versus -80°C is not extensively documented, general best practices for chemical compounds suggest that storage at -80°C is often preferred for long-term stability to minimize degradation. For short-term storage, -20°C may be adequate. However, the optimal temperature depends on the solvent, concentration, and intended duration of storage. It is crucial to perform in-house stability studies to determine the ideal storage conditions for your specific stock solutions.

Q2: What are the potential signs of degradation in my this compound stock solution?

Degradation of your this compound stock solution may not always be visible. However, you should be cautious if you observe any of the following:

  • Color Change: Any deviation from the initial color of the solution.

  • Precipitation: Formation of solid particles in the solution upon thawing.

  • Changes in Assay Performance: A decrease in the expected biological activity or inconsistent results in your experiments can be an indicator of chemical degradation.

For a definitive assessment of stability, analytical methods such as High-Performance Liquid Chromatography (HPLC) are recommended to detect and quantify any degradation products.[1]

Q3: How can I determine the stability of my this compound stock solution at different temperatures?

To determine the stability of your this compound stock solution, a systematic stability study is required. This involves storing aliquots of the stock solution at different temperatures (e.g., -20°C and -80°C) and analyzing them at various time points. The concentration of the parent compound and the presence of any degradation products should be monitored using a validated analytical method like HPLC.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using a previously prepared this compound stock solution. The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.1. Prepare a fresh stock solution of this compound. 2. Perform a stability study to determine the optimal storage conditions and shelf-life for your specific experimental needs. 3. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Precipitate observed in the stock solution after thawing. The compound may have low solubility in the chosen solvent at low temperatures, or the concentration may be too high.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate persists, consider preparing the stock solution in a different solvent or at a lower concentration. 3. Before use, centrifuge the vial and use the supernatant, and re-quantify the concentration.
Visible color change in the stock solution over time. This is a strong indicator of chemical degradation.1. Discard the solution. 2. Prepare a fresh stock solution. 3. Re-evaluate your storage conditions; consider storing at a lower temperature (e.g., -80°C) and protecting from light.

Experimental Protocols

Protocol: Accelerated Stability Study for this compound Stock Solutions

This protocol outlines a general procedure for comparing the stability of this compound stock solutions at -20°C and -80°C.

1. Materials:

  • This compound powder
  • Appropriate solvent (e.g., DMSO, Ethanol)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Cryovials
  • -20°C and -80°C freezers
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

2. Stock Solution Preparation: a. Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the chosen solvent. b. Ensure the compound is fully dissolved. c. Aliquot the stock solution into multiple single-use cryovials to avoid repeated freeze-thaw cycles.

3. Storage Conditions: a. Store half of the aliquots at -20°C and the other half at -80°C. b. Ensure the storage locations are protected from light.

4. Time Points for Analysis: a. Analyze an aliquot immediately after preparation (T=0). b. Analyze aliquots from each storage temperature at predefined intervals (e.g., 1 week, 1 month, 3 months, 6 months).

5. Analytical Method: a. Develop and validate an HPLC method capable of separating this compound from potential degradation products.[1] b. At each time point, thaw an aliquot from each temperature, and inject it into the HPLC system. c. Quantify the peak area of this compound and any new peaks that appear, which may represent degradation products.

6. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Compare the degradation rates at -20°C and -80°C.

Data Presentation

The following tables present hypothetical data from a stability study to illustrate the potential differences in stability at the two temperatures.

Table 1: Hypothetical Stability of this compound (10 mM in DMSO) at -20°C

Time Point% this compound RemainingAppearance of Degradation Products (% of Total Peak Area)
T=0100%0%
1 Month98.5%1.5%
3 Months95.2%4.8%
6 Months89.7%10.3%

Table 2: Hypothetical Stability of this compound (10 mM in DMSO) at -80°C

Time Point% this compound RemainingAppearance of Degradation Products (% of Total Peak Area)
T=0100%0%
1 Month99.8%0.2%
3 Months99.5%0.5%
6 Months99.1%0.9%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials prep->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg80 Store at -80°C aliquot->storage_neg80 analysis Analyze Aliquots at Different Time Points (T=0, 1M, 3M, 6M) via HPLC storage_neg20->analysis storage_neg80->analysis data_analysis Compare Degradation Rates analysis->data_analysis conclusion Determine Optimal Storage Temperature data_analysis->conclusion

Caption: Workflow for Determining Optimal Storage Temperature of this compound.

Decision_Tree start Need to Store this compound Stock Solution duration Intended Storage Duration? start->duration short_term Short-Term (< 1 month) duration->short_term Short long_term Long-Term (> 1 month) duration->long_term Long stability_data In-house stability data available? short_term->stability_data long_term->stability_data recommend_neg20 Store at -20°C (Verify with pilot stability test) recommend_neg80 Store at -80°C is recommended stability_data->recommend_neg20 No (for short-term) stability_data->recommend_neg80 No (for long-term) follow_data Follow established in-house protocol stability_data->follow_data Yes

Caption: Decision Tree for this compound Stock Solution Storage.

References

Technical Support Center: hERG Current Stability in Clobutinol Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize hERG current run-down during the electrophysiological assessment of Clobutinol.

Frequently Asked Questions (FAQs)

Q1: What is hERG current run-down and why is it a concern when testing this compound?

A1: hERG current run-down is the gradual decrease in the amplitude of the hERG potassium channel current over the course of a whole-cell patch-clamp experiment. This phenomenon can lead to an overestimation of the inhibitory effect of a test compound like this compound, resulting in an inaccurate determination of its IC50 value and cardiac liability. This compound is a known hERG channel blocker, and distinguishing its true inhibitory effect from experimental artifacts like run-down is critical for accurate safety assessment.[1]

Q2: What are the primary causes of hERG current run-down?

A2: The primary cause of hERG current run-down in conventional whole-cell patch-clamp is the dialysis of essential intracellular components into the recording pipette. This includes the loss of ATP, GTP, and other signaling molecules that are crucial for maintaining the functional integrity of the hERG channel.

Q3: What are the most effective methods to minimize hERG current run-down?

A3: The two most effective strategies are:

  • Supplementing the intracellular (pipette) solution: Including Mg-ATP and GTP in the pipette solution helps to replenish the cellular energy supply and maintain the phosphorylation state of the channel and associated proteins, thereby stabilizing the hERG current.

  • Using the perforated patch-clamp technique: This method uses pore-forming agents, such as β-escin, to gain electrical access to the cell without rupturing the cell membrane. This preserves the endogenous intracellular environment, significantly reducing the dialysis of essential molecules and minimizing run-down.[2][3]

Q4: I am observing a rapid decline in my hERG current even before applying this compound. What should I check first?

A4: Before attributing the current decline to run-down, verify the following:

  • Seal Resistance: Ensure you have a stable gigaohm seal (>1 GΩ). A deteriorating seal will cause a steady increase in leak current, which can be misinterpreted as run-down.

  • Cell Health: Use healthy, viable cells. Unhealthy cells will not provide stable recordings.

  • Solutions: Confirm the correct composition and osmolarity of your intracellular and extracellular solutions.[4]

  • Voltage Protocol: Very long or frequent depolarizing pulses can accelerate run-down.[1]

Troubleshooting Guide: Minimizing hERG Run-down

This guide provides a systematic approach to troubleshooting and minimizing hERG current run-down when testing this compound.

Problem: Significant hERG current run-down observed during baseline recording.

Solution 1: Optimize Intracellular Solution

  • Rationale: The dialysis of the cytosol with the pipette solution is a major contributor to run-down. Supplementing the internal solution with key metabolites can help maintain channel function.

  • Action:

    • Add Mg-ATP (2-5 mM) and GTP (0.3 mM) to your intracellular solution.[5]

    • Consider adding phosphocreatine (14 mM) as an additional energy source.

    • Ensure the pH and osmolarity of your intracellular solution are appropriate (pH 7.2-7.4, osmolarity 10-20 mOsm lower than the extracellular solution).[4]

Solution 2: Implement Perforated Patch-Clamp

  • Rationale: This technique preserves the intracellular milieu, offering the most robust solution against run-down.[2][3]

  • Action:

    • Use β-escin in your pipette solution to form pores in the cell membrane.

    • Monitor the perforation process by observing the decrease in access resistance.

Problem: Unstable recordings even with an optimized intracellular solution.

Solution: Refine Experimental Parameters

  • Rationale: Suboptimal experimental conditions can contribute to recording instability.

  • Action:

    • Pipette Resistance: Use pipettes with a resistance of 3-7 MΩ. Higher resistance pipettes can sometimes reduce run-down.

    • Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.

    • Temperature: Maintain a stable physiological temperature (35-37°C) as hERG channel kinetics are temperature-sensitive.

Problem: How to differentiate between hERG run-down and this compound-induced block?

Solution: Implement a Run-down Correction Protocol

  • Rationale: Quantifying the rate of run-down before and after drug application allows for a more accurate assessment of the drug's effect.

  • Action:

    • Establish a stable baseline recording and measure the current amplitude at regular intervals to determine the rate of run-down.

    • Apply the vehicle solution and continue to monitor the current to ensure the run-down rate is consistent.

    • Apply this compound and measure the current inhibition.

    • Correct the measured inhibition for the pre-determined rate of run-down. A common method is to extrapolate the baseline run-down and use this to correct the current amplitude during drug application.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's effect on hERG channels and typical parameters for minimizing run-down.

Table 1: Pharmacological Properties of this compound on hERG Channels

ParameterValueCell TypeReference
IC50 2.9 ± 0.7 µMCOS-7 cells[6]
IC50 1.9 µMhERG transfected cells
Hill Coefficient 0.9COS-7 cells[6]
Block Characteristics Voltage-dependent, preferential block of the activated stateCOS-7 cells[6]

Table 2: Recommended Intracellular Solution Components to Minimize Run-down

ComponentConcentration RangePurpose
Mg-ATP 2 - 5 mMProvides energy to maintain channel function and phosphorylation.
GTP 0.3 mMImportant for G-protein coupled signaling pathways that can modulate channel activity.
Phosphocreatine 10 - 14 mMActs as an ATP regenerating system.
EGTA 0.2 - 11 mMChelates intracellular calcium to prevent activation of calcium-dependent proteases.
HEPES 10 mMBuffers the intracellular pH.

Experimental Protocols

Standard Whole-Cell Patch-Clamp Protocol with Optimized Intracellular Solution
  • Cell Culture: Culture hERG-expressing cells (e.g., HEK293 or CHO cells) under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Intracellular Solution (in mM): 130 K-aspartate, 5 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 GTP. Adjust pH to 7.2 with KOH.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Recording:

    • Obtain a gigaohm seal (>1 GΩ) on a single cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before recording.

    • Apply a standard voltage protocol to elicit hERG currents (e.g., hold at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to record the tail current).

    • Record a stable baseline for at least 5 minutes to assess run-down.

    • Perfuse with the vehicle solution followed by increasing concentrations of this compound.

Perforated Patch-Clamp Protocol using β-escin
  • Cell Culture and Extracellular Solution: As described in the standard whole-cell protocol.

  • Intracellular Solution with β-escin:

    • Prepare the intracellular solution as described above.

    • Prepare a stock solution of β-escin (e.g., 50 mM in water).

    • On the day of the experiment, add β-escin to the intracellular solution to a final concentration of 10-50 µM.

  • Pipette Filling:

    • To improve seal formation, first, dip the pipette tip into β-escin-free intracellular solution.

    • Backfill the pipette with the β-escin-containing solution.

  • Recording:

    • Obtain a gigaohm seal.

    • Do not apply suction to rupture the membrane.

    • Monitor the access resistance. Perforation is indicated by a gradual decrease in access resistance over 5-15 minutes.

    • Once the access resistance is stable (typically < 30 MΩ), begin recording hERG currents using the desired voltage protocol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (hERG expressing cells) Solution_Prep Prepare Solutions (Intra- & Extracellular) Pipette_Fab Pipette Fabrication (3-7 MΩ) Giga_Seal Obtain Gigaohm Seal (>1 GΩ) Pipette_Fab->Giga_Seal Whole_Cell Establish Whole-Cell or Perforated Patch Giga_Seal->Whole_Cell Stabilization Allow for Stabilization (5-10 min) Whole_Cell->Stabilization Baseline Record Stable Baseline (Assess Run-down) Stabilization->Baseline Vehicle Apply Vehicle Baseline->Vehicle Clobutinol_App Apply this compound (Concentration-response) Vehicle->Clobutinol_App Washout Washout (optional) Clobutinol_App->Washout Run_down_Correction Run-down Correction Clobutinol_App->Run_down_Correction Washout->Run_down_Correction IC50_Calc IC50 Calculation Run_down_Correction->IC50_Calc Troubleshooting_Rundown Start Significant hERG Current Run-down? Check_Seal Is Seal > 1 GΩ and Stable? Start->Check_Seal Check_Solutions Are Solutions Correctly Prepared? Check_Seal->Check_Solutions Yes Troubleshoot_Seal Troubleshoot Seal Formation Check_Seal->Troubleshoot_Seal No Optimize_Internal Optimize Internal Solution (Add ATP/GTP) Check_Solutions->Optimize_Internal Yes Remake_Solutions Remake Solutions Check_Solutions->Remake_Solutions No Use_Perforated Use Perforated Patch (β-escin) Optimize_Internal->Use_Perforated Run-down Persists Stable_Recording Proceed with Experiment Optimize_Internal->Stable_Recording Run-down Minimized Use_Perforated->Stable_Recording hERG_Channel_Block cluster_channel hERG Channel States Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Open Recovery This compound This compound This compound->Open Blocks

References

How to handle fragile cell membranes in Clobutinol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with fragile cell membranes during experiments with Clobutinol.

Troubleshooting Guide: Handling Fragile Cell Membranes in this compound Experiments

Researchers observing increased cell fragility or death during experiments with this compound should systematically investigate the potential causes. This guide provides a step-by-step approach to identify and resolve the issue.

Diagram of the Troubleshooting Workflow

TroubleshootingWorkflow cluster_InitialChecks Initial Checks cluster_ExperimentParameters Experiment-Specific Parameters cluster_Solutions Potential Solutions A Observe Cell Fragility B Check for Contamination A->B First Step C Review Cell Handling Techniques B->C D Evaluate this compound Formulation C->D G Optimize Handling C->G E Assess this compound Cytotoxicity D->E H Modify Formulation D->H F Consider Indirect Effects E->F I Adjust Experiment Design F->I G->A Re-evaluate H->A Re-evaluate I->A Re-evaluate

Caption: Troubleshooting workflow for addressing cell fragility in this compound experiments.

Step 1: Initial Checks - Ruling out Common Issues

Before attributing cell fragility to this compound, it is crucial to rule out common cell culture problems.

Question: Are you observing signs of contamination in your cell culture?

  • How to check: Visually inspect the culture medium for turbidity, color changes (often a rapid shift to yellow, indicating a pH drop), or filamentous growth.[1] Under a microscope, look for bacteria (small, dark, motile particles), yeast (small, budding particles), or fungi (filamentous structures).[2]

  • What to do: If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[1] Review your aseptic technique.[2]

Question: Are your cell handling techniques appropriate for fragile cells?

  • Why it's important: Many cell lines are inherently fragile, and rough handling can cause damage.[3]

  • Best practices:

    • Pipette solutions slowly and avoid creating bubbles.[3]

    • When detaching adherent cells, use the lowest effective concentration of dissociation enzymes (e.g., trypsin) and incubate for the shortest time necessary.

    • Centrifuge cells at low speeds (e.g., 100-200 x g) for a shorter duration.[4]

    • Avoid over-pipetting or vigorous mixing of cell suspensions.

Step 2: Evaluating the this compound Formulation

The way this compound is prepared and introduced into the cell culture is a critical factor.

Question: Is the solvent for your this compound stock solution causing cytotoxicity?

  • Background: this compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO).[5] DMSO is a common solvent for in vitro studies but can be toxic to cells at higher concentrations.[6]

  • How to check: Prepare a "vehicle control" by adding the same amount of solvent (e.g., DMSO) without this compound to a separate well of cells.

  • What to do: If you observe cell fragility in the vehicle control, the solvent concentration is likely too high. The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally below 0.1%.[5] You may need to prepare a more concentrated stock of this compound to reduce the final volume of DMSO added to your culture.

Question: Is your this compound solution stable?

  • Background: The stability of drug solutions can be affected by storage conditions and the composition of the cell culture medium.[7] A supplier of this compound hydrochloride recommends storing stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[3]

  • What to do: Prepare fresh dilutions of your this compound stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

Step 3: Assessing this compound-Specific Cytotoxicity

If you have ruled out contamination, improper handling, and solvent effects, the next step is to determine if this compound itself is cytotoxic to your cells at the concentrations you are using.

Question: Have you determined the cytotoxic concentration range of this compound for your specific cell line?

  • How to check: Perform a dose-response experiment using a range of this compound concentrations. You can use several assays to assess cell viability and membrane integrity.

  • Recommended Assays:

AssayPrincipleMeasures
Trypan Blue Exclusion Assay Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.Membrane integrity
Lactate Dehydrogenase (LDH) Assay Measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage.Membrane integrity
Propidium Iodide (PI) Staining A fluorescent dye that cannot cross the membrane of live cells. It enters cells with compromised membranes and intercalates with DNA, fluorescing red.Membrane integrity
MTT/XTT Assay Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.Cell viability

Step 4: Considering Indirect Effects of this compound

This compound is known to block hERG potassium channels. While this is primarily associated with cardiac effects, altering ion channel function can have broader consequences for cell health.

Diagram of a Hypothetical Signaling Pathway

IndirectEffects This compound This compound IonChannel Ion Channel (e.g., hERG K+ channel) This compound->IonChannel Blocks MembranePotential Altered Membrane Potential IonChannel->MembranePotential Regulates Downstream Downstream Signaling Cascades MembranePotential->Downstream CellHealth Impact on Cell Health & Viability Downstream->CellHealth

Caption: Potential indirect effects of this compound on cell health.

Question: Could the observed fragility be an indirect consequence of ion channel blockade?

  • Hypothesis: Disruption of ion homeostasis due to channel blockade could lead to changes in membrane potential, osmotic stress, or trigger apoptotic pathways, which might manifest as increased cell fragility.

  • How to investigate:

    • Measure membrane potential: Use voltage-sensitive dyes to see if this compound alters the membrane potential of your cells.

    • Apoptosis assays: Use assays like Annexin V staining to determine if cells are undergoing programmed cell death.

Frequently Asked Questions (FAQs)

Q1: Is there direct evidence that this compound causes cell membrane fragility?

A1: Currently, there is no direct scientific evidence to suggest that this compound's primary mechanism of action is to cause cell membrane fragility. Its known effect is the blockade of hERG potassium channels. The observation of fragile cell membranes in your experiments is more likely due to secondary effects, the specific sensitivity of your cell line, or other experimental factors as outlined in the troubleshooting guide.

Q2: What is the best solvent to use for this compound in cell culture experiments?

A2: Based on supplier information, Dimethyl Sulfoxide (DMSO) is a suitable solvent for this compound hydrochloride.[5] It is crucial to prepare a concentrated stock solution and then dilute it into your culture medium to ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).[5]

Q3: My cells seem fine in the vehicle (DMSO) control, but show fragility with this compound. What should I do?

A3: This suggests that the observed effect is likely due to this compound itself. You should perform a dose-response study to determine the concentration at which this compound becomes cytotoxic to your specific cell line. You can use the assays mentioned in the troubleshooting guide (e.g., LDH, Propidium Iodide, MTT) to quantify this.

Q4: Can I use water to dissolve this compound hydrochloride?

A4: While the hydrochloride salt form of a compound often increases its aqueous solubility, safety data sheets for this compound often state that water solubility data is not available.[4] It is recommended to use a solvent like DMSO where its solubility is confirmed.[5] If you attempt to use an aqueous-based solution, ensure the compound is fully dissolved and consider that the stability may be limited.

Q5: How can I minimize physical stress on my cells during experiments?

A5:

  • When changing media or adding reagents, add the liquid slowly against the side of the culture vessel.

  • Avoid directing a stream of liquid directly onto the cell monolayer.

  • Minimize the time cells are outside of the incubator.

  • For suspension cells, use gentle swirling or slow-speed orbital shaking for mixing instead of vigorous pipetting.

Experimental Protocols

Protocol 1: Trypan Blue Exclusion Assay for Cell Viability

Principle: This method is based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas dead cells do not.

Materials:

  • Cell suspension

  • 0.4% Trypan Blue solution

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Harvest cells and create a single-cell suspension.

  • Dilute the cell suspension in PBS to an appropriate concentration for counting.

  • Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This colorimetric assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant.

Materials:

  • Cells cultured in a multi-well plate

  • This compound and vehicle control

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader

Procedure:

  • Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations and a vehicle control. Include a positive control for maximum LDH release (usually provided in the kit, often a lysis buffer).

  • Incubate for the desired treatment duration.

  • After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 3: Propidium Iodide (PI) Staining for Membrane Integrity

Principle: PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes. It can be analyzed via flow cytometry or fluorescence microscopy.

Materials:

  • Cell suspension

  • Propidium Iodide staining solution

  • PBS or appropriate binding buffer

  • Flow cytometer or fluorescence microscope

Procedure (for Flow Cytometry):

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in a binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add PI solution to the cell suspension at the concentration recommended by the manufacturer.

  • Incubate for 5-15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry. Live cells will show low fluorescence, while dead or membrane-compromised cells will show high red fluorescence.

References

Addressing endogenous chloride currents in Xenopus oocytes for Clobutinol studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Xenopus oocytes to study the effects of Clobutinol, with a specific focus on addressing the confounding influence of endogenous chloride currents.

Frequently Asked Questions (FAQs)

Q1: What are endogenous chloride currents in Xenopus oocytes and why are they a concern for my this compound studies?

A1: Xenopus oocytes possess several types of native, or endogenous, ion channels that can generate their own electrical currents. The most prominent of these are chloride channels, which can be activated by various stimuli, including changes in intracellular calcium concentration or membrane voltage.[1] These endogenous currents can interfere with the study of exogenously expressed ion channels or the effects of drugs like this compound. If this compound has an unknown effect on these endogenous channels, it could lead to misinterpretation of your experimental results.

Q2: What are the main types of endogenous chloride currents in Xenopus oocytes?

A2: The primary endogenous chloride currents in Xenopus oocytes include:

  • Calcium-Activated Chloride Channels (CaCCs): These are the most significant and are activated by an increase in intracellular calcium.[2][3] This can be a major issue if the ion channel you are studying, or the drug you are applying, modulates intracellular calcium levels.

  • Hyperpolarization-Activated Chloride Currents: These currents are activated by negative-going membrane potentials.

  • Swell-Activated Chloride Currents: These are activated by osmotic changes that cause the oocyte to swell.

Q3: My recordings show a large, transient outward current upon depolarization. Is this an endogenous chloride current?

A3: A transient outward current upon depolarization is a classic hallmark of the endogenous calcium-activated chloride current (CaCC).[2] This occurs because depolarization can open voltage-gated calcium channels, leading to calcium influx and subsequent activation of CaCCs.

Q4: How can I confirm that the current I'm observing is a chloride current?

A4: You can confirm the involvement of chloride ions by changing the chloride concentration in your bath solution and observing the shift in the reversal potential of the current. According to the Nernst equation, the reversal potential for chloride will shift with changes in the chloride gradient across the membrane.

Q5: What is the known mechanism of action for this compound on ion channels?

A5: this compound is known to be a blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 1.9 µM.[4] This action is linked to its potential to prolong the QT interval and cause cardiac arrhythmias.[4][5] There is currently no direct evidence to suggest that this compound significantly modulates chloride channels. However, when studying any compound, it is crucial to rule out off-target effects on endogenous channels.

Troubleshooting Guide

Problem 1: I am seeing large, confounding currents in my control oocytes (not expressing my channel of interest) when I apply this compound.

  • Possible Cause: this compound may be directly or indirectly modulating an endogenous ion channel. Given the prevalence of endogenous chloride currents, these are a prime suspect.

  • Troubleshooting Steps:

    • Characterize the Endogenous Current: Perform voltage-clamp experiments on uninjected oocytes to determine the current-voltage (I-V) relationship of the current elicited by this compound.

    • Test for Chloride Dependence: As mentioned in the FAQs, alter the extracellular chloride concentration to see if the reversal potential shifts as predicted for a chloride current.

    • Inhibit CaCCs: To test for the involvement of calcium-activated chloride channels, you can:

      • Use a calcium-free bath solution.

      • Inject the oocyte with a calcium chelator like BAPTA.

      • Apply a known CaCC blocker (see Table 2).

    • Test Other Endogenous Channels: If the current is not a chloride current, consider the possibility of effects on other endogenous channels, such as potassium or sodium channels, and use appropriate blockers to investigate these possibilities.

Problem 2: The current expressed by my ion channel of interest is being contaminated by an endogenous chloride current.

  • Possible Cause: The expressed channel may be permeable to calcium, or its activity may otherwise lead to an increase in intracellular calcium, thereby activating endogenous CaCCs.

  • Troubleshooting Steps:

    • Minimize Calcium Influx: If your experimental conditions permit, reduce the extracellular calcium concentration.

    • Chelate Intracellular Calcium: Inject oocytes with BAPTA prior to your experiment to buffer any changes in intracellular calcium.

    • Pharmacological Blockade: Use a chloride channel blocker that does not affect your expressed channel of interest. Be cautious, as many chloride channel blockers have off-target effects (see Table 2). For example, niflumic acid can also affect potassium channels.[6]

    • Control Experiments: Always run parallel experiments with uninjected oocytes to characterize the effect of your drug on endogenous currents alone. This will allow you to subtract the endogenous component from the current observed in your channel-expressing oocytes.

Data Presentation

Table 1: Characteristics of Endogenous Chloride Currents in Xenopus Oocytes

Current TypeActivation MechanismTypical Current ProfileAnion Selectivity
Ca2+-Activated (CaCC) Increased intracellular Ca2+Transient outward current upon depolarizationI- > Br- > Cl-
Hyperpolarization-Activated Membrane hyperpolarizationSlow, non-inactivating inward currentI- > NO3- > Br- > Cl-
Swell-Activated Hypotonic solutions causing cell swellingOutwardly rectifyingI- > Br- > Cl-

Table 2: Common Blockers of Endogenous Chloride Currents in Xenopus Oocytes

BlockerTarget Current(s)Working ConcentrationKnown Off-Target Effects
Niflumic Acid CaCC, Swell-Activated100 - 500 µMCan affect potassium channels[6]
DIDS CaCC, Swell-Activated100 - 500 µMCan affect other anion transporters
NPPB CaCC50 - 100 µMCan have non-specific effects
BAPTA (injected) Prevents CaCC activation10-50 µM (intracellular)Buffers all intracellular calcium changes
Ca2+-free solution Prevents CaCC activationN/AMay affect the function of some expressed channels

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording to Characterize Endogenous Currents

  • Oocyte Preparation: Harvest and defolliculate stage V-VI Xenopus laevis oocytes.

  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

    • Chloride Channel Blockers: Prepare stock solutions of niflumic acid, DIDS, or NPPB.

  • Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-2 MΩ and fill with 3 M KCl.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with the voltage and current electrodes.

    • Clamp the oocyte at a holding potential of -60 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit voltage-activated currents.

    • To test for CaCCs, apply a depolarizing pulse to +20 mV to activate voltage-gated calcium channels and observe the subsequent transient outward current.

    • Perfuse with a solution containing a chloride channel blocker and repeat the voltage protocol to observe the effect on the currents.

Protocol 2: Intracellular Injection of BAPTA to Inhibit CaCCs

  • BAPTA Preparation: Prepare a 10 mM stock solution of BAPTA tetrapotassium salt in nuclease-free water.

  • Injection:

    • Load a glass microinjection needle with the BAPTA solution.

    • Inject approximately 50 nl of the BAPTA solution into the oocyte. This will result in an approximate final intracellular concentration of 50 µM.

    • Incubate the oocytes for at least 30 minutes before recording to allow for diffusion of BAPTA throughout the cytoplasm.

  • Recording: Follow the TEVC protocol described above. The transient outward chloride current activated by depolarization should be significantly reduced or eliminated.

Visualizations

Experimental_Workflow cluster_prep Oocyte Preparation cluster_record Electrophysiological Recording cluster_analysis Data Analysis Oocyte Xenopus Oocyte Inject Inject cRNA of Interest or Water Oocyte->Inject Incubate Incubate (2-5 days) Inject->Incubate TEVC Two-Electrode Voltage Clamp Incubate->TEVC Transfer to Recording Chamber ApplyDrug Apply this compound TEVC->ApplyDrug RecordCurrent Record Current ApplyDrug->RecordCurrent Analyze Analyze I-V Relationship RecordCurrent->Analyze Compare Compare cRNA vs. Water-injected Analyze->Compare Identify Identify Off-Target Effects Compare->Identify

Caption: Workflow for identifying off-target effects of a drug on endogenous channels in Xenopus oocytes.

Signaling_Pathway cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_pathway Intracellular Signaling cluster_channel Channel Modulation Drug Antitussive Drug (e.g., this compound) GPCR G-Protein Coupled Receptor (e.g., Serotonin or GABA-B) Drug->GPCR Modulates G_Protein G-Protein Activation GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca2+ Release from Intracellular Stores IP3->Ca_Release CaCC Endogenous Ca2+-Activated Chloride Channel (CaCC) Ca_Release->CaCC Activates Cl_Current Chloride Current (I_Cl) CaCC->Cl_Current Generates

Caption: Hypothetical pathway for indirect modulation of endogenous CaCCs by an antitussive drug.

References

Technical Support Center: Optimizing pH in Clobutinol Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH of buffer solutions for electrophysiology studies involving Clobutinol. Accurate pH control is critical for obtaining reliable and reproducible data, as it can significantly influence the charge state, solubility, and ultimately, the biological activity of the drug.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for extracellular and intracellular buffers in this compound experiments?

A1: For most electrophysiology experiments, including those with this compound, it is recommended to start with a physiological pH range. For the extracellular (bath) solution, a pH of 7.4 is standard. For the intracellular (pipette) solution, a slightly more acidic pH of 7.2 is commonly used to mimic the cytosolic environment.[1][2][3][4]

Q2: How does pH affect this compound's activity?

A2: The activity of ion channel blockers like this compound can be significantly influenced by pH. This compound is a basic compound with a predicted strongest basic pKa of 9.41.[5] This means that at physiological pH (around 7.4), a significant portion of this compound molecules will be in their protonated (charged) form. The charge state of the drug can affect its ability to cross the cell membrane and interact with its binding site on the ion channel. For other hERG channel blockers, changes in extracellular pH have been shown to alter their potency.[1][6] Therefore, deviations from the optimal pH can lead to variability in the measured inhibitory effects of this compound.

Q3: Which buffering agents are suitable for this compound electrophysiology studies?

A3: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a widely used and recommended buffering agent for both extracellular and intracellular solutions in patch-clamp electrophysiology.[1][2][3][4] It has a pKa of approximately 7.5 at room temperature, making it effective at maintaining a stable pH in the physiological range. For experiments requiring a bicarbonate-based buffer system to mimic physiological conditions more closely, a continuous supply of 95% O2 / 5% CO2 is necessary to maintain the target pH.[1][3]

Q4: Should I be concerned about the pH of my this compound stock solution?

A4: Yes, the pH of your drug stock solution can be important. This compound is often supplied as a hydrochloride salt, which is more water-soluble. When preparing stock solutions, it is advisable to dissolve it in a solvent like DMSO or a slightly acidic aqueous solution to ensure complete dissolution. When diluting the stock into your final recording buffer, the buffer's capacity should be sufficient to maintain the desired final pH.

Troubleshooting Guide

This guide addresses common issues that may arise during this compound electrophysiology experiments and their potential connection to buffer pH.

Problem Potential pH-Related Cause Recommended Action
Inconsistent IC50 values for this compound The pH of the extracellular or intracellular solution is not consistent between experiments. Small pH shifts can alter the charge state of this compound and its interaction with the ion channel.Strictly control and verify the pH of all solutions before each experiment using a calibrated pH meter. Prepare fresh buffers regularly.
Poor gigaohm seal formation The pH of the extracellular solution is outside the optimal range for cell health (typically 7.3-7.4), leading to compromised cell membrane integrity.Ensure the extracellular buffer is at the correct physiological pH. Check the osmolarity of your solutions as well.[1][7]
High leak current or unstable recordings Drastic differences between the pH of the intracellular and extracellular solutions can stress the cell. Also, an incorrect intracellular pH can affect cell health and recording stability over time.[8]Maintain the intracellular pH within the physiological range (around 7.2). Minimize the time the cell is in the whole-cell configuration before recording data.
Precipitation of this compound in the recording chamber The pH of the buffer may be too high, causing the less soluble free base form of this compound to precipitate out of solution.Ensure the final concentration of this compound is within its solubility limit at the experimental pH. A slightly more acidic buffer may improve solubility, but the physiological relevance must be considered.
No or very weak effect of this compound The pH of the buffer may be suboptimal for this compound binding. The charge state of the drug is crucial for its interaction with the hERG channel.Consider performing a pH-response curve to determine the optimal pH for this compound activity in your specific experimental setup (see Experimental Protocols section).

Experimental Protocols

Protocol 1: Preparation of Standard Electrophysiology Buffers

This protocol describes the preparation of standard HEPES-buffered extracellular and intracellular solutions.

Materials:

  • NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose, K-Gluconate, EGTA

  • NaOH and KOH for pH adjustment

  • High-purity water

  • Calibrated pH meter

Extracellular Solution (pH 7.4):

ComponentFinal Concentration (mM)
NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10

Procedure:

  • Dissolve all components except CaCl2 in ~900 mL of high-purity water.

  • Adjust the pH to 7.4 with NaOH.

  • Add CaCl2 and stir until fully dissolved.

  • Bring the final volume to 1 L with high-purity water.

  • Verify the final pH and osmolarity (typically 310-320 mOsm).

Intracellular Solution (pH 7.2):

ComponentFinal Concentration (mM)
K-Gluconate130
KCl5
MgCl21
EGTA11
HEPES10
ATP-Mg2
GTP-Na0.3

Procedure:

  • Dissolve all components except ATP and GTP in ~90 mL of high-purity water.

  • Adjust the pH to 7.2 with KOH.

  • Add ATP and GTP.

  • Bring the final volume to 100 mL with high-purity water.

  • Verify the final pH and osmolarity (typically 290-300 mOsm).

  • Aliquot and store at -20°C. Thaw and filter before use.[1][3][9]

Protocol 2: Determining the Optimal pH for this compound Activity

This protocol outlines a systematic approach to determine the pH at which this compound exhibits its highest potency (lowest IC50).

Procedure:

  • Prepare a series of extracellular buffers with pH values ranging from 6.8 to 8.0 in 0.2 pH unit increments. Use a suitable buffer for the desired pH range (e.g., MES for acidic, HEPES for neutral, and Tris for alkaline ranges, or a combination to cover the full range).

  • Prepare a stock solution of this compound at a high concentration.

  • For each pH value, perform a concentration-response experiment to determine the IC50 of this compound for the target ion channel (e.g., hERG).

  • Generate a concentration-inhibition curve for each pH and calculate the corresponding IC50 value.

  • Plot the IC50 values as a function of pH to identify the optimal pH for this compound activity.

Visualizations

Clobutinol_Mechanism_of_Action cluster_membrane Cell Membrane hERG_Channel hERG K+ Channel K_efflux K+ Efflux hERG_Channel->K_efflux Open State Repolarization Membrane Repolarization Clobutinol_extracellular This compound (Extracellular) Clobutinol_intracellular This compound (Intracellular) Clobutinol_extracellular->Clobutinol_intracellular Membrane Permeation Block Channel Block Clobutinol_intracellular->Block K_efflux->Repolarization Prolonged_AP Prolonged Action Potential Block->hERG_Channel Inhibition

Caption: Signaling pathway showing this compound's mechanism of action on the hERG potassium channel.

pH_Optimization_Workflow Start Start: Define pH Range (e.g., 6.8 - 8.0) Prepare_Buffers Prepare Extracellular Buffers at Different pH Values Start->Prepare_Buffers Patch_Clamp Perform Whole-Cell Patch-Clamp Recordings Prepare_Buffers->Patch_Clamp Prepare_Drug Prepare this compound Stock Solution Prepare_Drug->Patch_Clamp Concentration_Response Generate Concentration-Response Curve for each pH Patch_Clamp->Concentration_Response Calculate_IC50 Calculate IC50 for each pH Concentration_Response->Calculate_IC50 Plot_Data Plot IC50 vs. pH Calculate_IC50->Plot_Data Determine_Optimal_pH Determine Optimal pH Plot_Data->Determine_Optimal_pH

Caption: Experimental workflow for determining the optimal buffer pH for this compound studies.

Logical_Relationship pH Buffer pH Charge This compound Charge State (Protonation) pH->Charge Influences Solubility Solubility & Membrane Permeability Charge->Solubility Affects Binding Binding to hERG Channel Charge->Binding Affects Solubility->Binding Impacts Bioavailability Efficacy Observed Efficacy (IC50) Binding->Efficacy Determines

Caption: Logical relationship between buffer pH and the observed efficacy of this compound.

References

Technical Support Center: Gigaseal Formation in the Presence of Clobutinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering difficulties with gigaseal formation during patch-clamp experiments involving Clobutinol.

Troubleshooting Guides

Issue: Difficulty achieving a gigaohm seal (>1 GΩ) when this compound is present in the external solution.

This is a common challenge as this compound, a known hERG potassium channel blocker, may indirectly affect the cell membrane properties conducive to sealing.[1][2]

Possible Cause Troubleshooting Step Expected Outcome
Altered Membrane Potential: this compound's blockade of K+ channels can depolarize the cell, potentially affecting membrane-pipette adhesion.1. Optimize the holding potential. Try holding the cell at a more negative potential (e.g., -70 mV to -90 mV) during seal formation.[3] 2. Briefly apply a more negative voltage pulse upon pipette contact.A more hyperpolarized membrane potential can enhance the electrostatic forces between the negatively charged cell membrane and the glass pipette, facilitating seal formation.
Changes in Membrane Fluidity: Some drugs can alter the fluidity of the cell membrane, making it either too rigid or too fluid for a stable seal.[4][5]1. Pre-incubate cells with a membrane fluidizer or stabilizer at a low, non-disruptive concentration (requires careful validation). 2. Ensure optimal cell health and passage number, as these factors influence membrane composition.Modulating membrane fluidity to an optimal state can improve the pliability of the membrane to conform to the pipette tip.
Suboptimal Pipette-Membrane Interface: Standard pipette and solution conditions may not be ideal in the presence of this compound.1. Pipette Polishing: Fire-polish the pipette tips to create a smoother surface for interaction with the cell membrane.[6] 2. Increase Divalent Cations: Increase the concentration of Ca²⁺ or Mg²⁺ in the external solution (e.g., 2-5 mM).[7][8][9] 3. Adjust Osmolarity: Maintain a slightly lower osmolarity in the pipette solution compared to the external solution (e.g., 285 mOsm internal vs. 310 mOsm external).[10]A smoother pipette surface and increased divalent cations can promote stronger adhesion between the glass and the lipid bilayer.[8] A favorable osmotic gradient can help draw the membrane into the pipette.[10]

Issue: The gigaseal is unstable and deteriorates over time during recording with this compound.

Seal stability is crucial for long-duration recordings. This compound's interaction with the cell membrane or ion channels might contribute to seal degradation.

Possible Cause Troubleshooting Step Expected Outcome
Membrane Creep or Vesiculation: The cell membrane may slowly pull away from the pipette tip or form vesicles, leading to a loss of seal integrity.[10]1. Gentle Suction: Apply minimal and brief suction to establish the whole-cell configuration. 2. Pipette Geometry: Use pipettes with a slightly larger tip diameter (lower resistance, e.g., 3-5 MΩ) to reduce mechanical stress on the patch.[3]Reduced mechanical stress on the membrane patch can prevent long-term instability and creep.
Ionic Imbalance at the Seal Interface: Prolonged exposure to this compound and the recording solutions may disrupt the local ionic environment critical for maintaining the seal.1. Solution Freshness: Use freshly prepared and filtered internal and external solutions for every experiment. 2. Perforated Patch-Clamp: Consider using the perforated patch technique (e.g., with amphotericin or nystatin) to maintain the intracellular environment and potentially enhance seal stability.[3]A stable intracellular milieu can contribute to overall cell health and the longevity of the gigaseal.
Cytoskeletal Instability: Drug-induced changes in the cell could affect the cytoskeletal structure that supports the membrane patch.1. Cell Culture Conditions: Ensure cells are healthy and not over-confluenced before patching. 2. Allow for Recovery: After obtaining the whole-cell configuration, allow the cell to stabilize for a few minutes before applying this compound.Healthy cells with an intact cytoskeleton are more resilient to the mechanical stresses of patch-clamping.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that might interfere with gigaseal formation?

This compound is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, with an IC50 of approximately 1.9 to 2.9 µM.[1][2] By blocking these K+ channels, this compound can alter the cell's resting membrane potential and overall membrane properties. While not directly acting on the lipid bilayer, these changes in cellular electrophysiology can indirectly impact the forces governing the interaction between the cell membrane and the glass pipette, making gigaseal formation more challenging.

Q2: Are there any specific modifications to the patch-clamp solutions that can help when using this compound?

Yes, several modifications to your solutions can be beneficial:

  • External Solution: Increasing the concentration of divalent cations like Ca²⁺ and Mg²⁺ (e.g., to 2-5 mM) can enhance the electrostatic interactions necessary for a tight seal.[7][8][9]

  • Internal Solution: Using a fluoride-free internal solution might be advantageous in some cell types, although fluoride is often used to improve seal resistance in automated patch-clamp systems.[11] Maintaining a slightly lower osmolarity in the internal solution compared to the external solution is a common strategy to facilitate seal formation.[10]

Q3: Can the type of cell I'm using make a difference in the difficulty of sealing in the presence of this compound?

Absolutely. Cells with high expression levels of hERG channels may be more susceptible to the membrane effects of this compound. Furthermore, some cell lines are inherently more difficult to patch-clamp due to their morphology, membrane composition, or the presence of a dense extracellular matrix.[12][13] If you are using a cell line that is known to be challenging, the addition of a channel blocker like this compound can exacerbate these difficulties.

Q4: Should I apply this compound before or after establishing the gigaseal?

For optimal results, it is highly recommended to establish a stable gigaseal and, if applicable, the whole-cell configuration before applying this compound. This approach ensures that the initial, and most critical, phase of sealing is performed under ideal conditions. Once a stable recording is achieved, this compound can be introduced via perfusion of the external solution.

Q5: What are the target parameters for a good quality pipette for these experiments?

For whole-cell recordings, pipettes with a resistance of 3-7 MΩ are generally recommended.[3] When facing sealing difficulties, you might experiment with slightly lower resistance pipettes (3-5 MΩ), which have a larger tip opening and can sometimes form more stable seals, albeit with a potentially lower success rate initially.[3] Crucially, fire-polishing the pipette tips is a highly effective method to create a smoother surface, which significantly improves the chances of forming a high-resistance seal.[6]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's effect on hERG channels, which is central to understanding its potential impact on cell physiology during patch-clamp experiments.

Parameter Value Cell Type Reference
This compound IC50 for hERG block 1.9 µMhERG transfected cells[2]
This compound IC50 for hERG tail current block 2.9 µMCOS-7 cells expressing hERG[1]
Effect of Extracellular Ca²⁺ on Seal Formation Time Significant decrease in time to seal with increased [Ca²⁺] from <10⁻⁸ M to 0.01 MNot specified[8]

Experimental Protocols

Standard Whole-Cell Patch-Clamp Protocol with this compound Application

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ.

    • Fire-polish the pipette tips using a microforge to create a smooth surface.

    • Fill the pipettes with a suitable internal solution (e.g., K-gluconate based), ensuring it is filtered and free of precipitates.

  • Cell Preparation:

    • Plate cells on coverslips at an appropriate density to ensure they are healthy and not overcrowded.

    • Place a coverslip in the recording chamber and perfuse with external solution.

  • Achieving a Gigaseal:

    • Under visual control (e.g., DIC microscopy), approach a healthy-looking cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure.

    • Apply gentle suction to facilitate the formation of a gigaseal (>1 GΩ). Monitor the seal resistance using a voltage step (e.g., 10 mV).

  • Establishing Whole-Cell Configuration:

    • Once a stable gigaseal is formed, apply brief, strong suction pulses to rupture the membrane patch under the pipette tip.

    • The transition to whole-cell mode is indicated by the appearance of the capacitive transient.

  • Recording and this compound Application:

    • Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration.

    • Begin recording baseline ion channel activity.

    • Apply this compound by switching the perfusion to an external solution containing the desired concentration of the drug.

Visualizations

experimental_workflow cluster_prep Preparation cluster_patch Patching Procedure cluster_exp Experiment pipette Pipette Preparation (3-7 MΩ, Fire-Polished) approach Approach Cell pipette->approach cell Cell Preparation (Healthy Culture) cell->approach seal Form Gigaseal (>1 GΩ) approach->seal whole_cell Rupture Membrane (Whole-Cell) seal->whole_cell baseline Record Baseline whole_cell->baseline This compound Apply this compound baseline->this compound record Record Drug Effect This compound->record

Caption: Experimental workflow for patch-clamping with this compound.

troubleshooting_logic start Start: Difficulty Forming Gigaseal check_pipette Is Pipette Fire-Polished and Resistance Optimal? start->check_pipette polish_pipette Action: Fire-Polish Pipette Adjust Resistance (3-7 MΩ) check_pipette->polish_pipette No check_solutions Are Solutions Optimized? (Divalents, Osmolarity) check_pipette->check_solutions Yes polish_pipette->check_solutions adjust_solutions Action: Increase [Ca²⁺]/[Mg²⁺] Adjust Osmolarity check_solutions->adjust_solutions No check_potential Is Holding Potential Optimal? check_solutions->check_potential Yes adjust_solutions->check_potential adjust_potential Action: Hyperpolarize Membrane (-70 to -90 mV) check_potential->adjust_potential No success Success: Stable Gigaseal check_potential->success Yes adjust_potential->success

Caption: Troubleshooting logic for improving gigaseal formation.

signaling_pathway This compound This compound herg hERG K+ Channel This compound->herg Blocks k_efflux K+ Efflux herg->k_efflux depolarization Membrane Depolarization k_efflux->depolarization Reduces seal_formation Gigaseal Formation depolarization->seal_formation Hinders

Caption: this compound's mechanism affecting gigaseal formation.

References

Best practices for long-term storage of Clobutinol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Clobutinol hydrochloride was withdrawn from the market in the European Union and other countries due to safety concerns, specifically the risk of causing cardiac arrhythmias.[1][2][3][4][5] Researchers and drug development professionals should exercise extreme caution and adhere to all institutional and national safety guidelines when handling this compound. This document is intended for informational purposes for legitimate research and development activities only.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound hydrochloride? This compound hydrochloride is the hydrochloride salt of this compound, a compound formerly used as a cough suppressant (antitussive).[1][4][6] It acts centrally on the cough center in the brain.
Why was this compound hydrochloride withdrawn from the market? It was withdrawn due to evidence that it can prolong the QT interval, which can lead to serious and potentially life-threatening cardiac arrhythmias.[1][2][3][5]
What are the primary safety concerns when handling this compound hydrochloride? The primary concern is cardiotoxicity.[1][3] Additionally, as with any chemical compound, there are risks of irritation upon contact with skin or eyes, and it is harmful if swallowed.[7] Always consult the Safety Data Sheet (SDS) before handling.
What are the recommended long-term storage conditions for this compound hydrochloride powder? The powder form should be stored at -20°C in a tightly sealed container, in a cool, well-ventilated area, and protected from direct sunlight and sources of ignition.[7]
What are the recommended long-term storage conditions for this compound hydrochloride in a solvent? When dissolved in a solvent, it should be stored at -80°C.[7] One supplier suggests that a stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8]
How can I tell if my stored this compound hydrochloride has degraded? Visual inspection for changes in color or consistency can be an initial indicator. However, the most reliable method is to perform analytical testing, such as High-Performance Liquid Chromatography (HPLC), to assess purity and identify any degradation products.
What are the general handling precautions for this compound hydrochloride? Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid creating dust.[7] Handle in a well-ventilated area or a chemical fume hood.[7] Do not eat, drink, or smoke when using this product.[7]
How should I dispose of this compound hydrochloride? Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.[7]

Troubleshooting Guide for Stored this compound Hydrochloride

ProblemPossible Cause(s)Suggested Solution(s)
Change in physical appearance (e.g., color, clumping) - Exposure to moisture or air.- Temperature fluctuations.- Contamination.- Re-evaluate storage conditions to ensure a tightly sealed container and consistent temperature.- Perform analytical purity testing (e.g., HPLC) to determine the extent of degradation.- If purity is compromised, the batch may need to be discarded according to hazardous waste protocols.
Inconsistent or unexpected analytical results (e.g., lower purity, new peaks in HPLC) - Chemical degradation due to improper storage.- Interaction with the storage container.- Contamination of the analytical standard or solvent.- Verify the storage history and conditions.- Re-run the analysis with fresh solvents and a recently calibrated instrument.- Consider using a different analytical column or method to better separate potential impurities.- If degradation is confirmed, the material may not be suitable for experimental use.
Difficulty dissolving the compound - The compound may have degraded into less soluble impurities.- The incorrect solvent is being used.- The concentration is too high for the chosen solvent.- Check the solubility information for this compound hydrochloride.- Try gentle heating or sonication to aid dissolution, while being mindful of potential heat-induced degradation.- Filter the solution to remove any insoluble material and analyze the filtrate for purity and concentration.

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound Hydrochloride via HPLC

1. Purpose: To assess the purity and degradation of this compound hydrochloride over an extended period under specified storage conditions.

2. Materials and Reagents:

  • This compound hydrochloride sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate buffer components)

  • Reference standard of this compound hydrochloride

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Environmental chambers or refrigerators/freezers set to desired storage temperatures (e.g., -20°C, 4°C, 25°C)

4. Methodology:

  • Initial Analysis (Time Zero):

    • Prepare a stock solution of this compound hydrochloride of a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Develop a stability-indicating HPLC method capable of separating the parent peak from potential degradants. This may involve testing different mobile phases and gradients.

    • Perform an initial analysis to determine the purity of the sample at the start of the study. This will serve as the baseline.

  • Sample Preparation for Storage:

    • Aliquot the this compound hydrochloride powder into several small, tightly sealed, and clearly labeled containers.

    • Place the containers in the designated environmental chambers representing the different storage conditions to be tested.

  • Stability Testing at Designated Time Points:

    • At each scheduled time point (e.g., 1, 3, 6, 12 months), remove one container from each storage condition.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a sample for HPLC analysis from the stored material, following the same procedure as the initial analysis.

    • Analyze the sample by HPLC and compare the chromatogram to the time-zero result.

  • Data Analysis:

    • Calculate the purity of the this compound hydrochloride at each time point.

    • Identify and quantify any new peaks that appear, which may represent degradation products.

    • Summarize the data in a table to track the percentage of the parent compound remaining over time under each storage condition.

Quantitative Data Summary

Table 1: Recommended Long-Term Storage Conditions
FormTemperatureDurationContainerAdditional Precautions
Powder -20°C[7]Not specified, requires stability testingTightly sealed[7]Cool, well-ventilated area; away from sunlight and ignition sources[7]
In Solvent -80°C[7]Up to 6 months[8]Tightly sealedAway from moisture[8]
In Solvent -20°CUp to 1 month[8]Tightly sealedAway from moisture[8]
Table 2: Example Stability Study Data Log
Time PointStorage ConditionPurity (%)AppearanceNotes
0N/A99.8%White crystalline powderBaseline measurement
3 Months-20°C
3 Months4°C
3 Months25°C / 60% RH
6 Months-20°C
6 Months4°C
6 Months25°C / 60% RH

Visualizations

G cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Stability Testing cluster_analysis Data Analysis & Decision A Receive/Synthesize This compound HCl B Characterize (T=0) (Purity, Appearance) A->B C1 -20°C B->C1 C2 4°C B->C2 C3 25°C / 60% RH B->C3 D Pull Samples at Time Points (1, 3, 6, 12 mo) C1->D C2->D C3->D E Equilibrate to Room Temperature D->E F Prepare Sample for Analysis E->F G HPLC Analysis F->G H Compare to T=0 G->H I Purity within Specification? H->I J Continue Study I->J Yes K End Study / Re-evaluate Storage I->K No J->D

Caption: Workflow for the long-term stability assessment of this compound hydrochloride.

G problem Problem: Unexpected Analytical Results cause1 Possible Cause: Chemical Degradation problem->cause1 cause2 Possible Cause: Container Interaction problem->cause2 cause3 Possible Cause: Analytical Error problem->cause3 solution1 Solution: Verify Storage History & Conditions cause1->solution1 solution4 Solution: If Degraded, Do Not Use cause1->solution4 solution3 Solution: Consider Alternative Analytical Method cause2->solution3 solution2 Solution: Re-analyze with Fresh Solvents/ Calibrated Instrument cause3->solution2

Caption: Logical relationships in troubleshooting unexpected analytical results.

References

Technical Support Center: Assessing Compound-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing cell viability assays to determine the cytotoxicity of chemical compounds, using the withdrawn antitussive agent Clobutinol as a case example.

Disclaimer: this compound was withdrawn from the market due to cardiac-related side effects. Publicly available data on its specific in vitro cytotoxicity and cellular mechanisms of action is limited. The following information uses this compound as a representative compound to illustrate the principles and methodologies for assessing the cytotoxicity of a xenobiotic.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the cytotoxicity of a compound like this compound?

A1: The initial step is to perform a dose-response and time-course experiment to determine the concentration range and exposure duration at which the compound affects cell viability. This is typically done using a rapid and cost-effective assay like the MTT or WST-1 assay.

Q2: Which cell line should I choose for my cytotoxicity study?

A2: The choice of cell line depends on the research question. For general cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa, HEK293, or HepG2 can be used. If you are investigating organ-specific toxicity, you should choose a cell line derived from that organ (e.g., a cardiomyocyte cell line for cardiotoxicity studies).

Q3: What are the essential controls to include in a cell viability assay?

A3: It is crucial to include the following controls:

  • Untreated Control: Cells cultured in medium without the test compound. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) at the same concentration as in the experimental wells. This control is essential to ensure that the solvent itself is not causing cytotoxicity.

  • Positive Control: A known cytotoxic compound to ensure the assay is working correctly.

  • Blank Control: Wells containing only cell culture medium and the assay reagent, without cells. This is used to subtract the background absorbance.

Q4: My MTT assay results show an increase in signal at low concentrations of the test compound. What does this mean?

A4: An increase in the metabolic activity measured by MTT or similar assays at low compound concentrations can sometimes be observed. This phenomenon, known as hormesis, may indicate a stimulatory or proliferative effect at low doses. However, it's also important to rule out potential artifacts, such as the compound interacting with the assay reagents.

Q5: How can I determine if cell death is due to apoptosis or necrosis?

A5: To distinguish between apoptosis and necrosis, you can use specific assays. For example, an Annexin V/Propidium Iodide (PI) assay can differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive). Caspase activity assays can also be used to detect the activation of caspases, which are key mediators of apoptosis.

Troubleshooting Guides

MTT Assay
Issue Possible Cause Solution
High background absorbance Contamination of media or reagents.Use fresh, sterile reagents and media. Ensure aseptic technique.
Incomplete removal of phenol red-containing medium.Wash cells with PBS before adding the MTT reagent.
Compound precipitates or interacts with MTT.Check for compound precipitation under a microscope. Test for direct reduction of MTT by the compound in a cell-free system.
Low signal or poor dynamic range Insufficient number of viable cells.Optimize cell seeding density.
Incubation time with MTT is too short.Increase the incubation time with the MTT reagent (e.g., from 2 to 4 hours).
Incomplete solubilization of formazan crystals.Ensure complete dissolution of the formazan crystals by pipetting up and down or shaking the plate.
High well-to-well variability Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS.
WST-1 Assay
Issue Possible Cause Solution
High background absorbance Contamination of media or reagents.Use fresh, sterile reagents and media.
Long incubation time with WST-1.Optimize and shorten the WST-1 incubation time.
Low signal Low metabolic activity of the cells.Increase the number of cells per well or increase the incubation time with WST-1.
Incorrect wavelength used for measurement.Ensure the absorbance is read at the recommended wavelength (around 450 nm).
Results not reproducible Inconsistent incubation times.Use a multichannel pipette and ensure consistent timing for reagent addition and reading.
Cell clumping.Ensure a homogenous single-cell suspension before seeding.
Trypan Blue Exclusion Assay
Issue Possible Cause Solution
All cells appear blue (dead) Cells were non-viable before the experiment.Check the health of your cell culture before starting the experiment.
Incubation with trypan blue was too long.Count the cells within 3-5 minutes of adding trypan blue.[1]
High concentration of trypan blue.Use the recommended 0.4% trypan blue solution.
All cells appear clear (viable) Incorrectly prepared trypan blue solution.Prepare fresh trypan blue solution.
Overly dense cell suspension.Dilute the cell suspension to an appropriate concentration for counting.
Inconsistent counts Inaccurate pipetting.Calibrate your pipettes and use proper pipetting technique.
Improper loading of the hemocytometer.Ensure the hemocytometer is clean and properly loaded without air bubbles.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2][3] Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2][4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[2]

WST-1 Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of culture medium and incubate for 24 hours.[5][6]

  • Compound Treatment: Treat cells with various concentrations of this compound as described for the MTT assay.

  • WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.[5][6]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.[6]

  • Absorbance Measurement: Shake the plate for 1 minute.[5] Measure the absorbance at a wavelength between 420 and 480 nm.[5][6]

Trypan Blue Exclusion Assay
  • Cell Preparation: After treating cells with this compound in a larger format (e.g., 6-well plate), collect the cells by trypsinization (for adherent cells) and centrifugation. Resuspend the cell pellet in a known volume of PBS or culture medium.

  • Staining: Mix a small volume (e.g., 10 µL) of the cell suspension with an equal volume of 0.4% trypan blue solution.[7]

  • Incubation: Allow the mixture to sit for 1-2 minutes at room temperature.[1]

  • Counting: Load 10 µL of the mixture into a hemocytometer. Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on HeLa Cells after 48h Exposure
This compound (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Untreated)1.250.08100
0 (Vehicle)1.230.0798.4
11.150.0692.0
100.980.0578.4
500.650.0452.0
1000.320.0325.6
2500.150.0212.0

Calculated IC50: Approximately 55 µM

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Compound Preparation (this compound) Treatment Compound Treatment (Dose-Response) CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-48-72h) Treatment->Incubation AssaySelection Select Viability Assay (MTT, WST-1, etc.) Incubation->AssaySelection ReagentAddition Add Assay Reagent AssaySelection->ReagentAddition AssayIncubation Incubation ReagentAddition->AssayIncubation Measurement Measure Signal (Absorbance) AssayIncubation->Measurement DataProcessing Data Processing Measurement->DataProcessing IC50 Calculate IC50 DataProcessing->IC50 Conclusion Conclusion IC50->Conclusion

Caption: Experimental workflow for determining compound cytotoxicity.

Troubleshooting_Tree Start Inconsistent Results? CheckSeeding Check Cell Seeding Consistency Start->CheckSeeding CheckPipetting Verify Pipetting Technique & Calibration Start->CheckPipetting EdgeEffects Are Edge Effects Suspected? CheckSeeding->EdgeEffects CheckPipetting->EdgeEffects AvoidOuterWells Avoid Outer Wells / Fill with PBS EdgeEffects->AvoidOuterWells Yes LowSignal Low Signal? EdgeEffects->LowSignal No AvoidOuterWells->LowSignal OptimizeDensity Optimize Cell Seeding Density LowSignal->OptimizeDensity Yes HighBackground High Background? LowSignal->HighBackground No IncreaseIncubation Increase Reagent Incubation Time OptimizeDensity->IncreaseIncubation IncreaseIncubation->HighBackground CheckContamination Check for Contamination HighBackground->CheckContamination Yes End Problem Resolved HighBackground->End No CheckCompound Test Compound Interference CheckContamination->CheckCompound CheckCompound->End

Caption: Troubleshooting decision tree for common assay issues.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound Cytotoxic Compound (e.g., this compound) Mitochondria Mitochondria Compound->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

References

Technical Support Center: Controlling for Temperature-Dependent Effects of Clobutinol on hERG Channels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the effects of Clobutinol on hERG channels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments that account for the critical variable of temperature.

Disclaimer: As of the latest literature review, specific data on the temperature-dependent effects of this compound on hERG channels is not available. The following guidance is based on established principles of hERG channel pharmacology and the observed temperature-dependent effects of other hERG-blocking compounds. It is crucial to empirically determine these effects for this compound in your experimental system.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so important in hERG channel assays?

A1: Temperature significantly influences the biophysical properties of hERG channels.[1][2] Key kinetic parameters such as activation, deactivation, and inactivation are all temperature-dependent.[1][3][4] Consequently, the potency of some drugs that block hERG channels can vary with temperature.[5][6] Performing experiments at physiological temperatures (typically 35-37°C) provides data that is more likely to be relevant to in vivo conditions.[3][5]

Q2: What are the general effects of increasing temperature on hERG channel kinetics?

A2: Increasing temperature generally accelerates hERG channel kinetics. This includes faster activation, deactivation, and recovery from inactivation.[3][4] The magnitude of the hERG current is also typically larger at physiological temperatures compared to room temperature.[4]

Q3: Does the blocking potency (IC50) of all hERG inhibitors change with temperature?

A3: No, the effect of temperature on blocking potency is compound-specific. For some drugs, like erythromycin and d,l-sotalol, the IC50 value can be significantly lower at physiological temperatures, indicating increased potency.[5][6] For other compounds, the potency may be reduced or remain unchanged across different temperatures.[6][7] The temperature dependency of a compound's IC50 must be determined experimentally.

Q4: What is the recommended temperature for hERG safety screening assays?

A4: While historically many screenings have been performed at room temperature for convenience and seal stability, there is a growing consensus and recommendation to conduct hERG assays at or near physiological temperatures (35-37°C) to better predict proarrhythmic risk in humans.[5][8]

Troubleshooting Guides

Issue 1: I am having difficulty maintaining a stable gigaohm seal at physiological temperatures.

  • Question: My whole-cell patch-clamp seals are unstable and frequently rupture when I increase the temperature to 37°C. What can I do to improve seal stability?

  • Answer: This is a common issue as the cell membrane becomes more fluid at higher temperatures.[1] Here are a few troubleshooting steps:

    • Optimize Cell Culture: Ensure your cells are healthy and not overgrown. Passage cells regularly and avoid using cells that have been in culture for too long.

    • Pipette Fabrication: Use high-quality borosilicate glass and a consistent pipette pulling protocol. Fire-polishing the pipette tip can create a smoother surface for sealing.

    • Gentle Suction: Apply gentle and gradual suction to form the seal. Abrupt or excessive suction can stress the membrane.

    • Solution Filtration: Ensure all your recording solutions are filtered (0.22 µm) to remove any particulate matter that could interfere with seal formation.

    • Temperature Ramping: Increase the temperature of your recording chamber slowly to allow the cell and pipette to equilibrate. Rapid temperature changes can cause mechanical stress.

Issue 2: My hERG current runs down quickly during recordings at 37°C.

  • Question: I observe a progressive decrease in hERG current amplitude over the course of my experiment at physiological temperature. How can I minimize this current rundown?

  • Answer: Current rundown can be exacerbated at higher temperatures. Consider the following:

    • Intracellular Solution Composition: Ensure your intracellular solution contains ATP and GTP (e.g., 2-5 mM) to support cellular metabolic processes that can be crucial for channel stability.

    • Minimize Recording Time: Develop an efficient experimental protocol to minimize the duration of each recording.

    • Voltage Protocol: Avoid excessively long or frequent depolarizing pulses that can lead to an accumulation of channels in inactivated or blocked states.

    • Monitor Seal Resistance: A deteriorating seal will lead to increased leak current, which can be misinterpreted as rundown. Continuously monitor your seal resistance throughout the experiment.

Issue 3: I am not seeing a temperature-dependent effect on the IC50 of my compound.

  • Question: I am testing a compound that I expect to have temperature-dependent hERG blocking activity, but my IC50 values are similar at room temperature and 37°C. Am I doing something wrong?

  • Answer: Not necessarily. As mentioned, not all hERG blockers exhibit temperature-dependent potency.[7][8] However, you can verify your experimental setup with the following steps:

    • Use a Positive Control: Test a compound known to have temperature-dependent hERG inhibition, such as erythromycin, in your system.[5][6] This will validate that your temperature control and recording conditions are capable of detecting a temperature-dependent effect if one exists.

    • Verify Temperature: Independently verify the temperature of your recording chamber with a calibrated thermometer probe placed as close to the cells as possible.

    • Compound Stability: Ensure your compound is stable at physiological temperatures for the duration of the experiment.

    • Voltage Protocol Dependence: The blocking mechanism of some drugs is voltage-protocol dependent.[7][9] It is possible that the specific voltage protocol you are using does not reveal a temperature-dependent effect. Consider using different voltage protocols, such as a step-ramp protocol, which can be more sensitive for some compounds.[5]

Data Presentation

The following tables summarize the temperature-dependent effects on the IC50 of various hERG-blocking drugs, as specific data for this compound is not available. This illustrates the compound-specific nature of this phenomenon.

Table 1: IC50 Values of hERG Blockers at Room and Physiological Temperatures

CompoundRoom Temperature (°C)IC50 (µM) at Room Temp.Physiological Temperature (°C)IC50 (µM) at Phys. Temp.Fold Change in PotencyReference
Amiodarone230.56370.30~1.9x increase[6]
Erythromycin2583135251~3.3x increase[3]
d,l-sotalol2568135215~3.2x increase[3]
Ivermectin2312.523724.41~0.5x decrease[6]
Frusemide2312.583725.55~0.5x decrease[6]
Cisapride220.048350.053No significant change[1]
Verapamil220.864351.697~0.5x decrease[1]

Table 2: Effects of Temperature on hERG Channel Kinetics

Kinetic ParameterEffect of Increasing Temperature (22-25°C to 35-37°C)General ObservationReferences
Current DensityIncreaseCurrent amplitude is larger at physiological temperatures.[4]
ActivationFasterThe channel opens more quickly upon depolarization.[4]
DeactivationFasterThe channel closes more quickly upon repolarization.[3]
InactivationFasterThe channel enters the inactivated state more rapidly.[4]
Recovery from InactivationFasterThe channel recovers from inactivation more quickly.[4]

Experimental Protocols

Detailed Methodology for Assessing Temperature-Dependent hERG Block

This protocol describes a typical whole-cell patch-clamp experiment to determine the IC50 of a compound at two different temperatures.

  • Cell Culture:

    • Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Culture cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.

    • Plate cells onto glass coverslips at a suitable density for patch-clamping 24-48 hours before the experiment.

  • Solutions:

    • Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Intracellular (pipette) solution (in mM): 120 KCl, 5 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

    • Filter all solutions on the day of the experiment.

  • Electrophysiological Recording:

    • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with extracellular solution.

    • Establish a whole-cell patch-clamp configuration.

    • Control the temperature of the bath solution using a perfusion-based temperature controller. Monitor the temperature continuously with a thermistor placed near the patched cell.

  • Voltage Protocol:

    • A commonly used voltage protocol to elicit hERG current is a "step-ramp" protocol.

    • Hold the cell at -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.

    • Repolarize the membrane with a ramp back to -80 mV over 1 second.

    • Repeat this protocol at a regular interval (e.g., every 15 seconds).

  • Experimental Procedure:

    • Baseline Recording (Room Temperature):

      • Set the temperature controller to room temperature (e.g., 22-25°C).

      • Once the temperature is stable, record baseline hERG currents for at least 5 minutes to ensure stability.

    • Drug Application (Room Temperature):

      • Apply increasing concentrations of this compound (or your test compound) cumulatively, allowing the current to reach a steady-state at each concentration.

    • Washout:

      • Wash out the drug with the control extracellular solution.

    • Temperature Increase:

      • Slowly increase the temperature to the physiological setpoint (e.g., 37°C). Allow at least 5-10 minutes for the temperature to stabilize.

    • Baseline Recording (Physiological Temperature):

      • Record a stable baseline hERG current at the higher temperature.

    • Drug Application (Physiological Temperature):

      • Repeat the cumulative application of the compound at the physiological temperature.

  • Data Analysis:

    • Measure the peak tail current amplitude during the repolarizing ramp for each concentration at both temperatures.

    • Normalize the current at each concentration to the baseline current at that temperature.

    • Plot the normalized current as a function of drug concentration and fit the data with the Hill equation to determine the IC50 and Hill coefficient at each temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_rt_exp Room Temperature Experiment cluster_pt_exp Physiological Temperature Experiment cluster_analysis Data Analysis prep_cells Prepare hERG-expressing cells establish_wc_rt Establish whole-cell patch prep_cells->establish_wc_rt prep_solutions Prepare and filter solutions prep_solutions->establish_wc_rt pull_pipettes Pull and fire-polish pipettes pull_pipettes->establish_wc_rt set_temp_rt Set temperature to 22-25°C establish_wc_rt->set_temp_rt record_base_rt Record stable baseline set_temp_rt->record_base_rt apply_drug_rt Apply cumulative concentrations of this compound record_base_rt->apply_drug_rt washout Washout apply_drug_rt->washout measure_current Measure peak tail current apply_drug_rt->measure_current increase_temp Increase temperature to 37°C washout->increase_temp record_base_pt Record stable baseline increase_temp->record_base_pt apply_drug_pt Apply cumulative concentrations of this compound record_base_pt->apply_drug_pt apply_drug_pt->measure_current normalize_data Normalize data to baseline measure_current->normalize_data fit_hill Fit Hill equation to determine IC50 normalize_data->fit_hill compare_ic50 Compare IC50 values at different temperatures fit_hill->compare_ic50

References

Technical Support Center: Mitigating Autofluorescence in High-Content Screening (HCS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence in their high-content screening assays, with a specific focus on potential compound-induced autofluorescence, using the example of Clobutinol.

Troubleshooting Guide: Compound-Induced Autofluorescence

Issue: My HCS assay is showing high background fluorescence after the addition of my test compound, this compound. How can I determine the source of this fluorescence and mitigate it?

This guide will walk you through a systematic approach to identify and address potential autofluorescence caused by your experimental compounds.

Step 1: Confirm Compound Autofluorescence

The first step is to verify that the compound itself is fluorescent under your imaging conditions.

Experimental Protocol:

  • Prepare a serial dilution of this compound in your assay buffer (e.g., DPBS or FluoroBrite™ media) in a black, clear-bottom microplate.[1]

  • Include a vehicle-only control (e.g., DMSO at the same final concentration used in your assay).[1]

  • Acquire images of the compound-only plate using the same filter sets and exposure times as your HCS assay.

  • Analyze the fluorescence intensity across the dilution series. A dose-dependent increase in fluorescence that is absent in the vehicle control confirms that this compound is autofluorescent in your imaging channels.

FAQs: Strategies to Mitigate Autofluorescence

General Autofluorescence

Q1: What are the common sources of autofluorescence in HCS assays?

A1: Autofluorescence can originate from several sources within your experiment:

  • Endogenous Cellular Components: Molecules like NADH, FAD, collagen, elastin, and lipofuscin are naturally fluorescent.[2][3][4] Dead cells are also more autofluorescent than live cells.[3]

  • Cell Culture Media: Many standard cell culture media contain components that are inherently fluorescent.[1]

  • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce fluorescence by reacting with amines and proteins.[3][5]

  • Plasticware: The type of microplate used can contribute to background fluorescence.[1][6]

  • Test Compounds: As with this compound, the compounds you are screening can themselves be fluorescent.[1][6]

Q2: How can I minimize autofluorescence from my cell culture media?

A2: To reduce media-induced autofluorescence, consider the following:

  • Media Exchange: Before imaging, replace the cell culture medium with a phenol red-free, low-fluorescence buffer like Dulbecco's Phosphate-Buffered Saline (DPBS).[1]

  • Use Low-Fluorescence Media: For live-cell assays where media exchange is not ideal, use a specially formulated low-fluorescence medium such as FluoroBrite™ DMEM.[1]

Q3: What are the best practices for fixation to avoid autofluorescence?

A3: To minimize fixation-induced autofluorescence:

  • Choose an appropriate fixative: If possible, use a non-aldehyde-based fixative like chilled methanol or ethanol.[3][4]

  • Optimize fixation time: Fix for the minimum time required to preserve cell morphology.[2][7]

  • Quenching agents: If using aldehyde fixatives, you can treat samples with a quenching agent like sodium borohydride.[2][5]

Compound-Specific Autofluorescence (e.g., this compound)

Q4: My compound, this compound, is autofluorescent. What are my options to get a reliable assay signal?

A4: When dealing with an autofluorescent compound, you can employ several strategies:

  • Spectral Separation: Shift your detection to spectral regions where the compound does not fluoresce.

  • Signal-to-Background Enhancement: Increase the specific signal of your fluorescent probe to overcome the compound's background fluorescence.

  • Computational Correction: Use software-based methods to subtract the background fluorescence.

Q5: How can I spectrally separate my probe's signal from this compound's autofluorescence?

A5: This involves selecting fluorophores that emit light at wavelengths distinct from the autofluorescence of your compound.

  • Characterize Compound's Spectrum: First, determine the excitation and emission spectra of this compound.

  • Choose Red-Shifted Dyes: Autofluorescence is often more prominent in the blue and green spectra.[4] Therefore, using fluorophores that emit in the red or far-red regions of the spectrum (e.g., those with emission >600 nm) can often circumvent the issue.[2]

Q6: What methods can I use to enhance the signal-to-background ratio?

A6: A stronger specific signal will be less affected by background autofluorescence.

  • Use Brighter Fluorophores: Select bright and photostable fluorescent dyes for your probes.[3]

  • Optimize Staining Protocol: Titrate your fluorescent reagents to find the optimal concentration that maximizes the signal-to-background ratio.[3][4]

  • Amplify the Signal: Consider using signal amplification techniques if available for your assay.

Q7: Can I computationally subtract the autofluorescence from my images?

A7: Yes, computational background subtraction is a powerful tool.

  • Blank Well Subtraction: The simplest method is to subtract the average fluorescence intensity of control wells containing only the compound (and no cells) from the wells with cells and the compound.[8]

  • Image-Based Correction: More advanced methods involve acquiring an image of a "blank" field (e.g., a region without cells) and subtracting this from the experimental image.[9] Some software can also use algorithms to model and subtract a non-uniform background.[10]

Quantitative Data Summary

The following table summarizes various strategies to mitigate autofluorescence and their potential impact. The efficacy of each method is highly dependent on the specific assay and sources of autofluorescence.

Mitigation StrategyPrincipleTypical Reduction in BackgroundKey Considerations
Media Exchange to DPBS Removal of fluorescent media components30-60%Only for endpoint assays; may stress cells.
Use of Far-Red Dyes Spectral separation from common autofluorescence50-90%Requires appropriate filter sets and detectors.
Sodium Borohydride Quenching Chemical reduction of aldehyde-induced fluorophores40-70%Can have variable effects and may damage some epitopes.[2][5]
Computational Subtraction Post-acquisition removal of background signalHighly variableEffectiveness depends on the uniformity of the background.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is adapted for use in microplates for HCS.

  • Fix and Permeabilize Cells: Follow your standard protocol for cell fixation (e.g., with 4% paraformaldehyde) and permeabilization.

  • Prepare Fresh Sodium Borohydride Solution: Dissolve 1 mg of sodium borohydride in 1 mL of PBS. Prepare this solution immediately before use as it is not stable.

  • Treat Samples: Aspirate the permeabilization buffer and add the sodium borohydride solution to your cells.

  • Incubate: Incubate for 5-10 minutes at room temperature.

  • Wash: Aspirate the sodium borohydride solution and wash the cells three times with PBS for 5 minutes each.

  • Proceed with Immunostaining: Continue with your standard blocking and antibody incubation steps.

Protocol 2: Image-Based Background Subtraction Workflow

This protocol outlines a general workflow for computational background correction.

  • Acquire Control Images: In your HCS run, include wells that control for different sources of fluorescence:

    • Unstained cells (for endogenous autofluorescence)

    • Vehicle-treated stained cells (baseline signal)

    • Compound-only wells (for compound autofluorescence)

  • Determine Average Background: Calculate the average fluorescence intensity from the compound-only wells for each concentration of this compound.

  • Subtract Background: Use image analysis software to subtract the corresponding average background intensity from each pixel in the images of the treated cells.

  • Analyze Corrected Images: Perform your segmentation and feature extraction on the background-corrected images.

Visualizations

HCS_Autofluorescence_Troubleshooting start High Background Fluorescence Observed is_compound_fluorescent Is the compound (this compound) autofluorescent? start->is_compound_fluorescent check_other_sources Investigate other sources: - Media - Fixation - Endogenous is_compound_fluorescent->check_other_sources No spectral_shift Strategy 1: Spectral Shift - Use far-red fluorophores is_compound_fluorescent->spectral_shift Yes increase_signal Strategy 2: Increase S/B - Brighter probes - Optimize staining is_compound_fluorescent->increase_signal Yes computational_correction Strategy 3: Computational Correction - Background subtraction is_compound_fluorescent->computational_correction Yes media_exchange Solution: Media Exchange - Switch to DPBS or low-fluorescence media check_other_sources->media_exchange Media is the source optimize_fixation Solution: Optimize Fixation - Use non-aldehyde fixative - Quench with NaBH4 check_other_sources->optimize_fixation Fixation is the source end Optimized HCS Assay spectral_shift->end increase_signal->end computational_correction->end media_exchange->end optimize_fixation->end

Caption: Troubleshooting workflow for HCS autofluorescence.

Mitigation_Strategies cluster_pre_acquisition Pre-Acquisition Strategies cluster_post_acquisition Post-Acquisition Strategies assay_design Assay Design - Select far-red probes - Use bright fluorophores sample_prep Sample Preparation - Media exchange to DPBS - Optimize fixation method - Chemical quenching (e.g., NaBH4) background_subtraction Computational Correction - Blank subtraction - Image-based algorithms start Mitigating Autofluorescence start->assay_design start->sample_prep start->background_subtraction

Caption: Overview of autofluorescence mitigation strategies.

References

Validation & Comparative

A Comparative Analysis of Clobutinol and Dextromethorphan as Antitussive Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental validation of two centrally acting cough suppressants.

This guide provides a comprehensive comparison of the antitussive (cough suppressant) mechanisms of clobutinol and dextromethorphan. While both drugs act on the central nervous system to suppress the cough reflex, their molecular targets and pharmacological profiles differ significantly. This analysis synthesizes experimental data to highlight these differences, offering valuable insights for researchers in respiratory pharmacology and drug development.

Overview of Antitussive Mechanisms

The cough reflex is a complex process initiated by the stimulation of sensory nerves in the airways, which transmit signals to the cough center in the brainstem.[1][2][3] Centrally acting antitussives suppress this reflex by increasing the threshold for cough induction within the central nervous system (CNS).[1][4]

  • Dextromethorphan (DXM) is a widely used over-the-counter antitussive that acts on multiple targets within the CNS.[5] Its primary mechanism involves antagonizing the N-methyl-D-aspartate (NMDA) receptor and acting as an agonist for the sigma-1 receptor.[5][6] These actions modulate neuronal excitability in the medullary cough center, thereby suppressing the cough reflex.[5][7] Dextromethorphan also weakly inhibits the reuptake of serotonin and norepinephrine.[5]

  • This compound is a non-opioid, centrally acting antitussive. While its precise molecular mechanism is less defined than that of dextromethorphan, it is understood to act on the medullary cough center.[8] However, this compound has been withdrawn from many markets due to safety concerns, specifically its potential to prolong the QT interval and cause cardiac arrhythmias.[7][9] This is attributed to its ability to block the hERG (human Ether-a-go-go-Related Gene) potassium channel.[7][10]

Comparative Efficacy and Pharmacodynamics

Direct comparative studies providing quantitative efficacy data for this compound versus dextromethorphan are limited. However, individual studies and reviews allow for a qualitative and indirect comparison of their antitussive effects.

FeatureDextromethorphanThis compound
Primary Mechanism NMDA receptor antagonist, Sigma-1 receptor agonist.[5][6]Central action on the medullary cough center; specific receptor interactions are not fully elucidated.[8]
Clinical Efficacy Efficacy in treating cough associated with acute upper respiratory tract infections has shown mixed results in some studies, with some finding little significant difference from placebo.[11] Other studies have demonstrated a significant reduction in cough frequency, particularly in children.[12][13]Clinical studies have shown efficacy in reducing cough severity and frequency in patients with infectious cough.[8][14] One study found it less effective than an oxomemazine/guaifenesin combination in reducing cough intensity.[8]
Onset of Action Relatively slow onset, with peak efficacy observed around 2 hours after administration.[15]Data on onset of action is not as readily available in the reviewed literature.
Adverse Effects Common side effects include drowsiness, dizziness, and gastrointestinal upset.[5] At high doses, it can have dissociative and hallucinogenic effects.[5][16]Associated with a significant risk of QT interval prolongation and cardiac arrhythmias, leading to its market withdrawal.[7][9][10] Other reported side effects include nausea and drowsiness.[14]

Signaling Pathways and Molecular Interactions

The distinct mechanisms of action of dextromethorphan and this compound are rooted in their different molecular targets and subsequent signaling pathways.

Dextromethorphan's Multifaceted Central Action

Dextromethorphan's antitussive effect is primarily achieved through its interaction with NMDA and sigma-1 receptors in the brainstem.

  • NMDA Receptor Antagonism: By blocking the NMDA receptor, dextromethorphan and its active metabolite, dextrorphan, reduce excitatory signaling by glutamate. This dampens neuronal activity in the cough center.[5][6]

  • Sigma-1 Receptor Agonism: Activation of the sigma-1 receptor modulates neuronal excitability and is believed to contribute significantly to its antitussive and neuroprotective properties.[5][17][18]

G Dextromethorphan Signaling Pathway DXM Dextromethorphan NMDA_R NMDA Receptor DXM->NMDA_R Antagonist Sigma1_R Sigma-1 Receptor DXM->Sigma1_R Agonist Neuronal_Excitability Neuronal Excitability in Cough Center NMDA_R->Neuronal_Excitability Increases Sigma1_R->Neuronal_Excitability Modulates/Decreases Glutamate Glutamate Signaling Glutamate->NMDA_R Activates Cough_Suppression Cough Suppression Neuronal_Excitability->Cough_Suppression Leads to (when reduced)

Dextromethorphan's dual-action mechanism.

This compound's Cardiotoxic Interaction

While its antitussive pathway is less clear, the mechanism for this compound's primary adverse effect, QT prolongation, is well-documented. It involves the direct blockade of the hERG potassium channel, which is crucial for cardiac repolarization.

G This compound's Effect on Cardiac Action Potential This compound This compound hERG hERG K+ Channel This compound->hERG Blocks IKr IKr Current (Rapid Delayed Rectifier K+ Current) hERG->IKr Generates Repolarization Ventricular Repolarization IKr->Repolarization Mediates AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens QT_Interval QT Interval Prolongation AP_Duration->QT_Interval Leads to (when prolonged)

Mechanism of this compound-induced QT prolongation.

Experimental Protocols in Antitussive Research

The efficacy of antitussive drugs is commonly evaluated in preclinical models using chemical tussigens to induce coughing. The citric acid-induced cough model in guinea pigs is a standard method.

Protocol: Citric Acid-Induced Cough in Guinea Pigs

  • Animal Acclimatization: Male Dunkin-Hartley guinea pigs (300-400g) are acclimatized for several days before the experiment.

  • Drug Administration: Animals are pre-treated with the test compound (e.g., dextromethorphan, this compound) or vehicle control, typically via oral gavage or intraperitoneal injection, at a specified time before cough induction.

  • Cough Induction: Conscious, unrestrained animals are placed in a whole-body plethysmograph. They are exposed to an aerosol of a tussigenic agent, commonly citric acid (e.g., 0.4 M), for a fixed duration (e.g., 3-5 minutes).[19][20]

  • Data Acquisition: The number of coughs is recorded during and immediately after the exposure period. Coughs are identified by characteristic changes in airflow and pressure, often accompanied by sound recording to differentiate from sneezes.[21]

  • Analysis: The antitussive effect is quantified as the percentage reduction in the number of coughs in the drug-treated group compared to the vehicle-treated group.

G Experimental Workflow for Antitussive Testing cluster_0 Pre-Treatment cluster_1 Cough Challenge cluster_2 Data Analysis Acclimatization Animal Acclimatization Drug_Admin Drug/Vehicle Administration Acclimatization->Drug_Admin Plethysmograph Placement in Plethysmograph Drug_Admin->Plethysmograph Aerosol Citric Acid Aerosol Exposure Plethysmograph->Aerosol Recording Record Cough Count, Airflow, Sound Aerosol->Recording Analysis Calculate % Cough Inhibition Recording->Analysis

Preclinical workflow for evaluating antitussives.

Conclusion

Dextromethorphan and this compound, while both centrally acting antitussives, exhibit fundamentally different pharmacological profiles. Dextromethorphan's multi-target mechanism, involving NMDA and sigma-1 receptors, provides a well-established basis for its cough suppressant activity. In contrast, this compound's use has been curtailed by significant safety concerns related to cardiotoxicity, stemming from its off-target effect on hERG channels. This comparative guide underscores the importance of detailed mechanistic and safety profiling in the development of novel antitussive therapies. Future research should focus on developing agents with high selectivity for central cough-suppressing pathways while avoiding off-target interactions that lead to adverse effects.

References

Comparative Analysis of hERG Channel Blockade by Clobutinol and Other Antitussives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro potency of the withdrawn antitussive, clobutinol, to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, alongside other commercially available cough suppressants. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource of experimental data to inform preclinical cardiac safety assessments. This compound was withdrawn from the market due to its potential to induce cardiac arrhythmias by blocking the hERG channel[1]. Understanding the relative hERG blocking potential of different antitussives is crucial for the development of safer alternatives.

Quantitative Comparison of hERG Blocking Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug in blocking the hERG channel. A lower IC50 value indicates a higher potency of blockade. The following table summarizes the IC50 values for this compound and other antitussive agents as determined by in vitro patch-clamp electrophysiology studies.

Antitussive AgenthERG IC50 (µM)Cell LineReference
This compound1.9hERG transfected cells[2]
2.9COS-7 cells[3]
Pentoxyverine3.0hERG transfected cells[2]
Dextromethorphan5.1hERG transfected cells[2]
Codeine97hERG transfected cells[2]
Theobromine>100hERG transfected cells[2]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique, which is the gold standard for assessing a drug's effect on ion channels like hERG[4][5][6].

General Whole-Cell Patch-Clamp Protocol

Cell Culture:

  • Cells stably transfected with the hERG gene (e.g., Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells) are cultured under standard conditions[4].

  • Cells are plated onto glass coverslips for use in electrophysiological recordings[4].

Electrophysiological Recording:

  • Whole-cell currents are recorded using a patch-clamp amplifier[4].

  • Borosilicate glass pipettes with a specific resistance range are filled with an intracellular solution and used as recording electrodes.

  • The extracellular (bath) solution is continuously perfused over the cells.

  • Experiments are typically conducted at or near physiological temperature (35-37°C) to best mimic human conditions[4].

Voltage-Clamp Protocol:

  • A specific voltage protocol is applied to the cell membrane to elicit hERG currents. A common protocol involves:

    • A holding potential of -80 mV.

    • A depolarization step to a positive potential (e.g., +20 mV) to activate the hERG channels.

    • A repolarization step to a negative potential (e.g., -50 mV) to elicit a large "tail current" which is characteristic of hERG channels.

  • The peak tail current is measured before and after the application of the test compound at various concentrations to determine the extent of inhibition.

Data Analysis:

  • The concentration-response data are fitted to a Hill equation to calculate the IC50 value, which is the concentration of the drug that causes a 50% inhibition of the hERG current.

Diagrams

hERG Channel Gating and Drug Blockade

// Nodes Resting [label="Resting (Closed)", fillcolor="#F1F3F4", fontcolor="#202124"]; Open [label="Open (Conducting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inactivated [label="Inactivated (Non-Conducting)", fillcolor="#FBBC05", fontcolor="#202124"]; DrugBlock [label="Drug Block", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.2, height=1.2];

// Edges Resting -> Open [label="Depolarization"]; Open -> Resting [label="Repolarization"]; Open -> Inactivated [label="Sustained\nDepolarization"]; Inactivated -> Resting [label="Repolarization"]; Open -> DrugBlock [label="High Affinity\nBinding", color="#EA4335", fontcolor="#202124"]; Inactivated -> DrugBlock [label="Binding", color="#EA4335", fontcolor="#202124"]; } dot Caption: Simplified state diagram of the hERG potassium channel and points of drug interaction.

Experimental Workflow for hERG Potency Assessment

// Nodes CellCulture [label="Cell Culture\n(hERG-transfected cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; PatchClamp [label="Whole-Cell Patch Clamp\nSetup", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Record Baseline\nhERG Current", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DrugApplication [label="Apply Antitussive\n(Multiple Concentrations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RecordInhibition [label="Record Inhibited\nhERG Current", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis\n(Concentration-Response Curve)", fillcolor="#F1F3F4", fontcolor="#202124"]; IC50 [label="Determine IC50 Value", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CellCulture -> PatchClamp; PatchClamp -> Baseline; Baseline -> DrugApplication; DrugApplication -> RecordInhibition; RecordInhibition -> DataAnalysis; DataAnalysis -> IC50; } dot Caption: A typical workflow for determining the hERG blocking potency of a compound.

Mechanism of hERG Blockade

The blockade of the hERG channel by drugs is often state-dependent, meaning the drug binds with different affinities to the channel in its different conformational states (resting, open, or inactivated)[7]. Many hERG blockers, including this compound, exhibit a higher affinity for the open and/or inactivated states of the channel[3]. This is because the binding site for many of these drugs is located within the inner pore of the channel, which becomes accessible only when the channel is open[8].

The arrhythmogenic potential of a drug is not solely determined by its hERG blocking potency but also by its therapeutic plasma concentration. A "safety margin" can be calculated by dividing the hERG IC50 value by the maximum free therapeutic plasma concentration. A larger safety margin generally indicates a lower risk of drug-induced cardiac arrhythmias[1][2]. For example, a study calculated safety margins for several antitussives, which helps in assessing their potential risk[2].

Conclusion

The data presented in this guide demonstrate that this compound is a potent blocker of the hERG potassium channel, with an IC50 value in the low micromolar range. Other antitussives, such as pentoxyverine and dextromethorphan, also show hERG blocking activity, albeit with lower potency than this compound. Codeine exhibits significantly weaker hERG blockade[2]. Theobromine did not show a significant effect at the concentrations tested[2]. This comparative analysis underscores the importance of routine hERG screening in the preclinical safety evaluation of all new chemical entities, including antitussives, to mitigate the risk of cardiac arrhythmias. Further research into the structure-activity relationships of hERG blockade by antitussives could aid in the design of safer and more effective cough suppressants.

References

Structure-Activity Relationship of Clobutinol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of the antitussive agent clobutinol and its potential analogs. Due to its withdrawal from the market over concerns of cardiac arrhythmias, this guide places a significant emphasis on the SAR related to its primary adverse effect, the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical factor in cardiac repolarization. While direct comparative data on the antitussive efficacy of a systematic series of this compound analogs is limited in publicly available literature, this guide furnishes detailed experimental protocols for assessing both antitussive activity and hERG channel liability, enabling researchers to conduct their own comparative studies.

Core Chemical Structure and Analogs

This compound, chemically known as 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol, possesses a distinct phenylbutylamine backbone. Modifications to this core structure can significantly impact its pharmacological profile.

Caption: Core structure of this compound and key areas for analog modification.

Structure-Activity Relationship: hERG Channel Inhibition

The primary safety concern with this compound is its potent inhibition of the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Understanding the SAR for hERG inhibition is crucial for designing safer analogs.

Key Findings:

  • p-Substituent on the Phenyl Ring: This is a critical determinant of hERG inhibitory potency.

    • Polar/Electronegative Substituents: Generally increase hERG inhibition.

    • Neutral/Non-polar Substituents: Tend to decrease hERG inhibition.

Quantitative Data: hERG Inhibition of this compound
CompoundIC50 (µM) for hERG Inhibition
This compound1.9 - 2.9[1][2]

Note: IC50 values can vary depending on the experimental conditions and cell line used.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of novel compounds with this compound.

In Vivo Antitussive Activity Assay: Citric Acid-Induced Cough in Guinea Pigs

This is a standard and widely used model for evaluating the efficacy of antitussive drugs.

G cluster_workflow Antitussive Assay Workflow start Acclimatize Guinea Pigs animal_prep Administer Test Compound (e.g., this compound analog) or Vehicle start->animal_prep cough_induction Expose to Citric Acid Aerosol (e.g., 0.4 M for 10 min) animal_prep->cough_induction data_acq Record Coughs (Sound and Plethysmography) cough_induction->data_acq analysis Quantify Cough Frequency and Latency data_acq->analysis end Compare with Control and Reference Drug analysis->end

Caption: Workflow for the citric acid-induced cough model in guinea pigs.

Detailed Protocol:

  • Animals: Male Hartley guinea pigs are commonly used. They should be acclimatized to the experimental conditions for at least one week.

  • Drug Administration: Test compounds, a vehicle control, and a positive control (e.g., codeine) are typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before cough induction.

  • Cough Induction: Conscious and unrestrained animals are placed in a whole-body plethysmograph chamber. A nebulizer is used to deliver an aerosol of citric acid solution (e.g., 0.4 M) into the chamber for a fixed duration (e.g., 10 minutes).[3][4][5]

  • Data Recording: Coughs are detected and recorded using a combination of a microphone to capture the characteristic sound and a pneumotachograph connected to the plethysmograph to measure changes in airflow and pressure.[3]

  • Data Analysis: The primary endpoints are the number of coughs (frequency) and the time to the first cough (latency) during the exposure period. The percentage inhibition of the cough reflex is calculated relative to the vehicle-treated group.

In Vitro hERG Potassium Channel Assay: Whole-Cell Patch-Clamp

This electrophysiological technique is the gold standard for assessing a compound's potential to inhibit the hERG channel.

G cluster_workflow hERG Patch-Clamp Workflow start Culture Cells Expressing hERG Channels (e.g., HEK293) cell_prep Prepare Single-Cell Suspension start->cell_prep patching Establish Whole-Cell Patch-Clamp Configuration cell_prep->patching recording Apply Voltage Protocols and Record hERG Current patching->recording drug_app Perfuse with Increasing Concentrations of Test Compound recording->drug_app analysis Measure Current Inhibition and Calculate IC50 drug_app->analysis end Assess Cardiotoxicity Potential analysis->end

Caption: Workflow for the whole-cell patch-clamp assay for hERG inhibition.

Detailed Protocol:

  • Cell Line: A mammalian cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells) is used.

  • Electrophysiology Setup: The whole-cell patch-clamp technique is employed to record ionic currents from single cells.

  • Solutions: The extracellular (bath) and intracellular (pipette) solutions are formulated to isolate the hERG potassium current.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit the characteristic hERG current. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is where the effect of many hERG blockers is most prominent.[2][6]

  • Drug Application: The cells are perfused with a control solution, followed by increasing concentrations of the test compound. The steady-state block at each concentration is measured.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which the drug inhibits 50% of the hERG current) is calculated.

Signaling Pathway: hERG Channel Gating and Drug Blockade

This compound and its analogs are thought to block the hERG channel by binding to a site within the channel's inner pore. This binding is often state-dependent, meaning the drug has a higher affinity for certain conformations of the channel (e.g., open or inactivated states).

G cluster_pathway hERG Channel Gating and Blockade Closed Closed State Open Open State Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Blocked Drug-Blocked State Open->Blocked Drug Binding (High Affinity) Inactivated->Closed Repolarization Inactivated->Blocked Drug Binding (High Affinity) Blocked->Open Drug Unbinding (Slow)

Caption: Simplified state diagram of hERG channel gating and drug blockade.

Conclusion and Future Directions

The structure-activity relationship of this compound is dominated by its interaction with the hERG potassium channel, which dictates its cardiotoxic potential. The key to developing safer this compound-based antitussives lies in modifying the chemical structure, particularly the para-substituent of the phenyl ring, to reduce hERG affinity while maintaining or enhancing antitussive efficacy.

Due to the limited availability of public data on the systematic evaluation of this compound analogs for their antitussive effects, further research in this area is warranted. The experimental protocols provided in this guide offer a robust framework for such investigations. By combining the citric acid-induced cough model with in vitro hERG liability testing, researchers can effectively screen new analogs for both desired efficacy and improved safety profiles, potentially leading to the development of novel, non-cardiotoxic antitussive agents.

References

A Comparative Guide to the In Vitro Activity of Clobutinol Hydrochloride and Clobutinol Free Base

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 13, 2025

This guide provides a comparative overview of the in vitro activities of clobutinol hydrochloride and this compound free base. It is intended for researchers, scientists, and professionals in drug development. This document summarizes available experimental data, details relevant experimental protocols, and discusses the potential differences between these two forms of this compound.

Executive Summary

From a chemical standpoint, the primary difference between the free base and the hydrochloride salt lies in their physicochemical properties. This compound hydrochloride, as a salt, is generally expected to have higher aqueous solubility and stability compared to its free base form. In the context of in vitro assays, where compounds are typically dissolved in aqueous buffers, the use of the hydrochloride salt is common to ensure complete dissolution and stability over the course of the experiment. While the active pharmacological moiety is the this compound molecule itself, differences in solubility could potentially influence the effective concentration in solution and, consequently, the observed in vitro activity. However, without direct comparative studies, any such differences remain theoretical.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro activity of this compound. The primary endpoint reported in the literature is the inhibition of the hERG potassium channel, which is a key indicator of its potential for cardiotoxicity.

ParameterTest SystemDrug FormValueReference
IC50 hERG-expressing cellsThis compound1.9 µM[6]
IC50 hERG K+ currentThis compound2.9 µM[1][4][5]

Note: The specific form (hydrochloride or free base) was not explicitly stated in all cited sources for the IC50 values. However, it is common practice in such assays to use the more water-soluble salt form, which is often the hydrochloride.

Mechanism of Action: hERG Channel Inhibition

This compound exerts its primary cardiotoxic effect by blocking the rapidly activating component of the delayed rectifier potassium current (IKr) in cardiomyocytes[1]. This current is crucial for the repolarization phase of the cardiac action potential[1]. The IKr current is conducted by pore-forming channel proteins encoded by the hERG gene[1]. By inhibiting these channels, this compound delays ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This prolongation increases the risk of developing a life-threatening cardiac arrhythmia known as Torsades de Pointes[1].

Below is a diagram illustrating the signaling pathway of this compound-induced hERG channel inhibition.

G cluster_membrane Cardiomyocyte Membrane hERG hERG K+ Channel K_ion K+ hERG->K_ion K+ Efflux (Repolarization) Prolonged_AP Prolonged Action Potential Duration This compound This compound This compound->hERG QT_Prolongation QT Interval Prolongation Prolonged_AP->QT_Prolongation TdP Torsades de Pointes (Arrhythmia) QT_Prolongation->TdP

This compound's inhibition of the hERG K+ channel.

Experimental Protocols

hERG K+ Current Inhibition Assay using Patch-Clamp Electrophysiology

This protocol describes a typical whole-cell patch-clamp experiment to measure the inhibitory effect of this compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing the hERG channel are cultured in appropriate media and conditions.

  • On the day of the experiment, cells are dissociated and plated onto glass coverslips.

2. Electrophysiological Recording:

  • Coverslips are transferred to a recording chamber on the stage of an inverted microscope.

  • Cells are superfused with an external solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH).

  • Patch pipettes are pulled from borosilicate glass and filled with an internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH).

  • Whole-cell patch-clamp recordings are established.

3. Voltage Protocol and Data Acquisition:

  • A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Currents are recorded before and after the application of various concentrations of this compound.

4. Data Analysis:

  • The peak tail current amplitude in the presence of the drug is compared to the control (vehicle) to determine the percentage of inhibition.

  • A concentration-response curve is generated by plotting the percentage of inhibition against the drug concentration.

  • The IC50 value is calculated by fitting the data to the Hill equation.

Below is a diagram illustrating the experimental workflow for the hERG patch-clamp assay.

G A Cell Culture (hERG-expressing cells) B Whole-Cell Patch-Clamp Setup A->B C Record Baseline hERG Current B->C D Apply this compound (various concentrations) C->D E Record hERG Current with this compound D->E F Data Analysis (% Inhibition vs. [this compound]) E->F G Calculate IC50 F->G

Workflow for hERG patch-clamp assay.

While a direct, head-to-head comparison of the in vitro activity of this compound hydrochloride and this compound free base is lacking in the published literature, the available data consistently demonstrate that this compound is a potent inhibitor of the hERG potassium channel. This activity is the underlying mechanism for its association with QT interval prolongation and cardiac arrhythmias. Theoretically, the hydrochloride salt form may be preferred for in vitro studies due to its enhanced aqueous solubility, which can ensure more reliable and reproducible results. However, it is the this compound moiety that is responsible for the pharmacological effect. Future research directly comparing the two forms would be necessary to definitively conclude if any subtle differences in their in vitro profiles exist.

References

Navigating the Analytical Maze: A Comparative Guide to Clobutinol Impurity and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous analysis of impurities and degradation products is a cornerstone of ensuring pharmaceutical safety and efficacy. This guide provides a comprehensive framework for this critical process, using the withdrawn antitussive agent clobutinol as a case study. While specific experimental data for this compound is scarce due to its market withdrawal, this document outlines the established best practices and methodologies that would be applied to its analysis, offering a roadmap for similar compounds.

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a mandate from regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][2][3] Impurities can arise from the manufacturing process or from the degradation of the drug substance over time, potentially impacting the product's safety and effectiveness.[4][5][6] A thorough understanding of a drug's degradation pathways is therefore essential for developing stable formulations and establishing appropriate storage conditions.

The Strategy: Forced Degradation Studies

To proactively identify potential degradation products, "forced degradation" or "stress testing" is employed.[7][8][9] This involves subjecting the drug substance to harsh conditions that accelerate its decomposition, providing a preview of the impurities that might form under normal storage conditions over an extended period. These studies are crucial for developing and validating stability-indicating analytical methods.[5][7]

Typical Stress Conditions for this compound Analysis (Hypothetical)

Stress ConditionReagent/ConditionPurposePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CTo investigate degradation in an acidic environment.Hydrolysis of susceptible functional groups.
Base Hydrolysis 0.1 M NaOH, 60°CTo investigate degradation in an alkaline environment.Hydrolysis of susceptible functional groups.
Oxidation 3% H₂O₂, Room TemperatureTo investigate oxidative degradation.Oxidation of the tertiary amine or other susceptible moieties.
Thermal Degradation 80°C (Solid State)To assess the impact of heat on the drug substance.Thermally induced decomposition.
Photodegradation ICH-compliant light exposure (UV and visible)To evaluate the drug's sensitivity to light.Photolytic cleavage or rearrangement.

Analytical Methodologies: A Comparative Overview

A variety of analytical techniques are employed to separate, identify, and quantify impurities and degradation products.[2][10] The choice of method depends on the physicochemical properties of the drug substance and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for non-volatile and thermally labile compounds.[7] A stability-indicating HPLC method is one that can separate the drug substance from all its potential impurities and degradation products.

Hypothetical HPLC Method for this compound Analysis

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)A common mobile phase for the analysis of basic compounds, offering good peak shape and resolution.
Detection UV at 220 nmBased on the chromophore present in the this compound structure.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume.
Column Temperature 30°CTo ensure reproducible retention times.
Gas Chromatography (GC)

For volatile impurities or those that can be made volatile through derivatization, Gas Chromatography (GC) is a powerful tool. It is often used for the analysis of residual solvents and certain process impurities.

Hypothetical GC Method for this compound Impurity Analysis

ParameterConditionRationale
Column DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm)A versatile column suitable for a wide range of compounds.
Carrier Gas HeliumAn inert carrier gas commonly used in GC.
Injector Temperature 250°CTo ensure complete volatilization of the sample.
Detector Flame Ionization Detector (FID)A universal detector for organic compounds.
Oven Program Gradient from 100°C to 280°CTo separate compounds with a range of boiling points.

Identification of Impurities and Degradation Products

Once separated, the structure of unknown impurities and degradation products must be elucidated. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for this purpose.[8][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying non-volatile impurities. It provides the molecular weight and fragmentation pattern of the analytes, which are crucial for structure elucidation.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this technique is used for the identification of volatile impurities.

Visualizing the Process

To better understand the workflow and potential degradation pathways, graphical representations are invaluable.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analytical Techniques cluster_outcome Results Acid Acid Hydrolysis HPLC HPLC Acid->HPLC GC GC Acid->GC Base Base Hydrolysis Base->HPLC Base->GC Oxidation Oxidation Oxidation->HPLC Oxidation->GC Thermal Thermal Thermal->HPLC Thermal->GC Photo Photodegradation Photo->HPLC Photo->GC Separation Separation HPLC->Separation GC->Separation LCMS LC-MS Identification Identification LCMS->Identification GCMS GC-MS GCMS->Identification Separation->LCMS Separation->GCMS Quantification Quantification Separation->Quantification This compound This compound Drug Substance This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Experimental Workflow for this compound Analysis

degradation_pathway This compound This compound Impurity_A Hypothetical Impurity A (e.g., N-oxide) This compound->Impurity_A Oxidation Impurity_B Hypothetical Impurity B (e.g., De-methylated) This compound->Impurity_B Metabolism/ Degradation Impurity_C Hypothetical Impurity C (e.g., Ring hydroxylated) This compound->Impurity_C Hydrolysis/ Oxidation

Hypothetical this compound Degradation Pathways

Conclusion

The analysis of impurities and degradation products is a complex but essential aspect of pharmaceutical development. While specific data on this compound is limited, the principles and methodologies outlined in this guide provide a robust framework for approaching the analysis of this or any similar compound. By employing a systematic approach of forced degradation studies coupled with powerful analytical techniques like HPLC, GC, and mass spectrometry, researchers can ensure the quality, safety, and efficacy of pharmaceutical products.

References

Cross-Validation of Clobutinol's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol, a centrally acting antitussive, was withdrawn from the market due to concerns about its potential to cause cardiac arrhythmias. This guide provides a comparative analysis of this compound's effects in various cell lines, alongside common alternatives such as Dextromethorphan, Codeine, and Levodropropizine. The data presented here is intended to support researchers in understanding the cellular mechanisms of these compounds and to aid in the development of safer therapeutic alternatives.

Comparative Analysis of Cellular Effects

The primary documented effect of this compound at the cellular level is the potent inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel, a key factor in its cardiotoxic potential. To provide a comprehensive comparison, this guide includes data on the effects of this compound and its alternatives on cardiotoxicity (hERG inhibition) and general cytotoxicity in relevant cell lines.

Cardiotoxicity: hERG Channel Inhibition

The inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, increasing the risk of potentially fatal cardiac arrhythmias. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
This compound COS-72.9[1][2]
Dextromethorphan -~12 (Dextromethadone)[3]
Codeine -No direct data found
Levodropropizine -No direct data found

Note: Data for Dextromethorphan's hERG inhibition is for its metabolite, Dextromethadone.

Cytotoxicity in Different Cell Lines

To assess the broader cellular effects of these compounds beyond cardiotoxicity, their cytotoxic profiles in various cell lines are compared. This includes a neuroblastoma cell line (SH-SY5Y), relevant to the central antitussive mechanism of action, a lung cancer cell line (A549), representing the primary site of action for cough suppression, and a pancreatic cancer cell line (PANC-1) for a general cytotoxicity comparison.

CompoundCell LineIC50 (µM)Time PointReference
This compound -Data not available-
Dextromethorphan PANC-1280.424h[4]
PANC-1163.248h[4]
PANC-1105.672h[4]
Codeine SH-SY5Y>1.56 (85.82% viability)24h[5]
Levodropropizine -Data not available-

Note: The available data for Codeine indicates low cytotoxicity at the tested concentration.

Signaling Pathways and Mechanisms of Action

This compound

The primary established mechanism of action for this compound's adverse effects is the blockade of the hERG potassium channel. This disrupts the normal flow of potassium ions during cardiac repolarization, leading to a prolonged action potential and an increased risk of arrhythmias.

This compound This compound hERG hERG K+ Channel This compound->hERG Inhibits Action_Potential Action Potential Duration This compound->Action_Potential Prolongs K_efflux K+ Efflux hERG->K_efflux Mediates Repolarization Cardiac Repolarization K_efflux->Repolarization Contributes to Repolarization->Action_Potential Shortens Arrhythmia Arrhythmia Risk Action_Potential->Arrhythmia Increased Duration Leads to Dextromethorphan Dextromethorphan NMDA_Receptor NMDA Receptor Dextromethorphan->NMDA_Receptor Antagonist Sigma1_Receptor Sigma-1 Receptor Dextromethorphan->Sigma1_Receptor Agonist Neuronal_Activity Neuronal Hyperactivity Dextromethorphan->Neuronal_Activity Reduces NMDA_Receptor->Neuronal_Activity Mediates Neuroprotection Neuroprotection Sigma1_Receptor->Neuroprotection Contributes to Cough_Suppression Cough Suppression Neuronal_Activity->Cough_Suppression Leads to Codeine Codeine Liver Liver (CYP2D6) Codeine->Liver Metabolized in Morphine Morphine Liver->Morphine Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor Agonist Cough_Center Cough Center (Brainstem) Mu_Opioid_Receptor->Cough_Center Acts on Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Inhibits Levodropropizine Levodropropizine C_Fibers Sensory C-Fibers (Airways) Levodropropizine->C_Fibers Inhibits Cough_Reflex Cough Reflex Arc C_Fibers->Cough_Reflex Initiates Cough Cough Cough_Reflex->Cough Triggers cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_compound Compound Application cluster_analysis Data Analysis Culture Culture CHO or HEK293 cells stably expressing hERG Harvest Harvest cells and prepare single-cell suspension Culture->Harvest Patch Establish whole-cell patch clamp configuration Harvest->Patch Voltage_Protocol Apply voltage clamp protocol to elicit hERG current Patch->Voltage_Protocol Baseline Record baseline hERG current Voltage_Protocol->Baseline Compound_App Apply test compound at various concentrations Baseline->Compound_App Record_Effect Record hERG current in the presence of the compound Compound_App->Record_Effect Measure Measure peak tail current inhibition Record_Effect->Measure Dose_Response Construct dose-response curve Measure->Dose_Response IC50 Calculate IC50 value Dose_Response->IC50 cluster_setup Assay Setup cluster_reaction MTT Reaction cluster_measurement Measurement and Analysis Seed Seed cells into a 96-well plate Treat Treat cells with various concentrations of the test compound Seed->Treat Incubate_Treat Incubate for a specified time (e.g., 24, 48, 72 hours) Treat->Incubate_Treat Add_MTT Add MTT reagent to each well Incubate_Treat->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate percent cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

References

A Comparative Analysis of Manual and Automated Patch-Clamp Techniques for Assessing Clobutinol's Effect on hERG Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Executive Summary

Clobutinol has been identified as an inhibitor of the hERG potassium channel, a critical component in cardiac repolarization. Blockade of this channel can lead to QT interval prolongation and potentially life-threatening arrhythmias. Accurate assessment of a compound's effect on the hERG channel is therefore a crucial step in drug safety evaluation. Both manual and automated patch-clamp techniques are employed for this purpose, each with distinct advantages and limitations. The manual patch-clamp is considered the "gold standard" for its high data quality and flexibility, while automated systems offer significantly higher throughput, which is essential for screening large numbers of compounds in early drug discovery.

Data Presentation

The available quantitative data for this compound's inhibition of the hERG channel is summarized in the table below. It is important to note that the specific patch-clamp method used to obtain this value was not explicitly stated in the source material, but the experimental details are most consistent with a manual patch-clamp setup.

CompoundParameterValuePutative Method
This compoundIC502.9 µM[1][2]Manual Patch-Clamp

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process.

Experimental Protocols

Detailed methodologies for both manual and automated patch-clamp experiments to assess hERG channel inhibition are outlined below. These protocols are representative of standard practices in the field.

Manual Patch-Clamp Protocol

The manual patch-clamp technique provides the most accurate and detailed characterization of ion channel electrophysiology.

1. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Cell Preparation: On the day of the experiment, cells are detached from the culture flask using a non-enzymatic cell dissociation solution, washed with extracellular solution, and re-suspended in the same solution.

2. Solutions:

  • Intracellular Solution (Pipette Solution): Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, with the pH adjusted to 7.2 with KOH.

  • Extracellular Solution (Bath Solution): Contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

3. Electrophysiological Recording:

  • Apparatus: A standard patch-clamp rig consisting of an inverted microscope, a micromanipulator, a patch-clamp amplifier, and a data acquisition system.

  • Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Procedure:

    • A coverslip with adherent cells is placed in a recording chamber on the microscope stage and perfused with the extracellular solution.

    • A micropipette is brought into contact with a cell membrane to form a high-resistance seal (GΩ seal).

    • The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

    • hERG currents are elicited by a voltage-clamp protocol, typically involving a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.

    • This compound is applied at various concentrations to the bath solution to determine its inhibitory effect on the hERG current.

Automated Patch-Clamp Protocol

Automated patch-clamp systems enable high-throughput screening of compounds by performing multiple recordings in parallel.

1. Cell Culture and Preparation:

  • Cell Line and Culture Conditions: Same as for the manual patch-clamp protocol.

  • Cell Preparation: Cells are harvested and prepared as a single-cell suspension at a specific density (e.g., 1-2 x 10^6 cells/mL) in the extracellular solution.

2. Solutions:

  • Intracellular and Extracellular Solutions: Compositions are similar to those used in the manual patch-clamp protocol.

3. Electrophysiological Recording:

  • Apparatus: An automated patch-clamp system (e.g., QPatch, Patchliner, or IonWorks). These systems use planar patch-clamp technology where cells are automatically positioned over micro-apertures in a multi-well plate.

  • Recording Procedure:

    • The cell suspension and test compounds are loaded into the instrument's designated plates.

    • The system automatically performs cell capture, seal formation, whole-cell access, voltage-clamping, and compound application.

    • A similar voltage protocol to the manual method is applied to elicit hERG currents.

    • Data is collected and analyzed by the system's software to determine the IC50 values for each compound tested.

Mandatory Visualizations

Experimental_Workflow cluster_Manual Manual Patch-Clamp cluster_Automated Automated Patch-Clamp M_Cell_Prep Cell Preparation M_Pipette Pipette Pulling M_Recording Whole-Cell Recording M_Pipette->M_Recording M_Compound Manual Compound Application M_Recording->M_Compound M_Data Data Acquisition & Analysis M_Compound->M_Data A_Cell_Prep Cell Suspension Preparation A_Plates Plate Loading (Cells & Compounds) A_Cell_Prep->A_Plates A_Recording Automated Recording Cycle A_Plates->A_Recording A_Data Automated Data Analysis A_Recording->A_Data

Caption: Experimental workflows for manual and automated patch-clamp.

hERG_Signaling_Pathway cluster_membrane Cell Membrane hERG_closed hERG Channel (Closed) hERG_open hERG Channel (Open) hERG_closed->hERG_open hERG_inactivated hERG Channel (Inactivated) hERG_open->hERG_inactivated Fast Inactivation K_ion_out K+ Efflux hERG_open->K_ion_out hERG_inactivated->hERG_closed Deactivation upon Repolarization Repolarization Membrane Repolarization K_ion_out->Repolarization Depolarization Membrane Depolarization Depolarization->hERG_closed Activation This compound This compound This compound->hERG_open Block

Caption: Simplified gating of the hERG channel and the blocking action of this compound.

Comparison of Techniques

FeatureManual Patch-ClampAutomated Patch-Clamp
Throughput Low (a few cells per day)High (hundreds to thousands of data points per day)
Data Quality Gold Standard, high resolution, low noiseGenerally good, but can be more variable than manual
Flexibility High (can be adapted for various cell types and complex protocols)Lower (optimized for specific cell lines and standardized protocols)
Cost per data point HighLow
Operator Skill Requires highly skilled and experienced personnelLess specialized training required
Application Detailed mechanistic studies, validation of automated screening hitsPrimary screening, structure-activity relationship studies

Conclusion

The choice between manual and automated patch-clamp for assessing the effects of compounds like this compound on hERG channels depends on the specific research question and the stage of drug development. The manual technique remains indispensable for in-depth mechanistic studies and for generating the highest quality data for regulatory submissions.[3] Automated systems, on the other hand, have revolutionized cardiac safety screening by enabling the rapid evaluation of large compound libraries, allowing for the early identification of potential cardiovascular liabilities.[4]

Given that this compound is a known hERG inhibitor, further detailed characterization of its blocking kinetics and state-dependence would likely be best performed using the manual patch-clamp technique. However, for the initial identification of hERG liability among a series of related compounds, an automated patch-clamp platform would be the more efficient choice. Ultimately, a comprehensive cardiac safety assessment may involve the use of both techniques, leveraging the high-throughput of automated systems for initial screening and the precision of the manual patch-clamp for detailed follow-up studies.

References

In Vitro to In Vivo Correlation of Clobutinol's Cardiotoxic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiotoxic effects of the antitussive agent Clobutinol, correlating in vitro findings with in vivo data. It further contrasts this compound's cardiotoxicity with safer alternatives, Dextromethorphan and Levodropropizine, supported by experimental evidence. This document is intended to inform preclinical safety assessment and guide the development of safer drug candidates.

Executive Summary

This compound, a once-marketed cough suppressant, was withdrawn due to its potential to induce cardiac arrhythmias. This guide delves into the mechanisms behind its cardiotoxicity, primarily the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. We present a clear correlation between in vitro hERG channel inhibition and in vivo QT interval prolongation observed in preclinical models. In contrast, alternative antitussives like Dextromethorphan and Levodropropizine exhibit a more favorable cardiac safety profile, which is substantiated by a comparative analysis of their effects on cardiac ion channels and electrocardiographic parameters.

Comparative Analysis of Cardiotoxic Effects

The primary mechanism underlying this compound-induced cardiotoxicity is the blockade of the hERG potassium channel, a critical component of the delayed rectifier potassium current (IKr) in cardiomyocytes. Inhibition of this channel leads to a prolongation of the cardiac action potential, which manifests as a prolonged QT interval on an electrocardiogram (ECG) and increases the risk of life-threatening arrhythmias, such as Torsades de Pointes (TdP).

In Vitro Cardiotoxicity Data

The following table summarizes the in vitro inhibitory effects of this compound and its alternatives on the hERG potassium channel, a key indicator of proarrhythmic potential.

CompoundAssay TypeCell LineIC50 (µM)Reference
This compound Manual Patch ClampCHO cells expressing hERG1.9[1]
Dextromethorphan Manual Patch ClampCHO cells expressing hERG5.1[1]
Levodropropizine Not reported to interact with hERG--[2]

Key Findings:

  • This compound is a potent blocker of the hERG channel with a low micromolar IC50 value.[1]

  • Dextromethorphan also inhibits the hERG channel, but with a higher IC50, suggesting a lower potential for cardiotoxicity compared to this compound.[1]

  • Levodropropizine is reported to have a peripheral mechanism of action and is not known to directly interact with cardiac ion channels like hERG, indicating a minimal risk of drug-induced arrhythmias.[2]

In Vivo Cardiotoxicity Data

The anesthetized guinea pig is a well-established model for assessing drug-induced QT prolongation due to the similarity of its cardiac action potential to that of humans. The table below presents the in vivo effects of this compound.

CompoundAnimal ModelRoute of AdministrationDoseEffect on QT IntervalReference
This compound Anesthetized Guinea PigIntravenous1 and 10 mg/kgDose-dependent prolongation
Dextromethorphan Mouse model of Long QT syndrome--Normalized prolonged QT intervals[3][4]
Levodropropizine Guinea Pig--No significant cardiovascular effects reported[5][6][7]

Key Findings:

  • In vivo studies in guinea pigs confirm that this compound causes a dose-dependent prolongation of the QT interval, consistent with its in vitro hERG blocking activity.

  • Studies on Levodropropizine in guinea pigs have not reported significant effects on cardiovascular parameters, supporting its favorable safety profile.[5][6][7]

Signaling Pathways and Mechanisms of Action

This compound's Mechanism of Cardiotoxicity

The cardiotoxic effect of this compound is a direct consequence of its interaction with the hERG potassium channel.

Clobutinol_MoA This compound This compound hERG hERG K+ Channel (IKr Current) This compound->hERG Blocks Repolarization Cardiac Repolarization hERG->Repolarization Mediates AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens QT_Interval QT Interval AP_Duration->QT_Interval Determines Arrhythmia Arrhythmia Risk (Torsades de Pointes) QT_Interval->Arrhythmia Prolongation Increases Risk

Mechanism of this compound-induced cardiotoxicity.
Comparative Mechanisms of Action

The workflow below illustrates the differing primary mechanisms of action of this compound and its safer alternatives.

Comparative_MoA cluster_this compound This compound cluster_dextromethorphan Dextromethorphan cluster_levodropropizine Levodropropizine This compound This compound hERG_Block hERG Channel Blockade This compound->hERG_Block QT_Prolongation QT Prolongation hERG_Block->QT_Prolongation Dextromethorphan Dextromethorphan NMDA_Antagonism NMDA Receptor Antagonism (Central) Dextromethorphan->NMDA_Antagonism Cough_Suppression Antitussive Effect NMDA_Antagonism->Cough_Suppression Levodropropizine Levodropropizine Peripheral_Action Peripheral Sensory Nerve Modulation Levodropropizine->Peripheral_Action Cough_Suppression2 Antitussive Effect Peripheral_Action->Cough_Suppression2

Primary mechanisms of action of antitussive agents.

Experimental Protocols

In Vitro hERG Potassium Channel Assay (Manual Patch Clamp)

This protocol outlines the standard whole-cell patch-clamp technique to assess the inhibitory effect of a compound on the hERG potassium channel expressed in a stable mammalian cell line.

hERG_Protocol start Start cell_prep Cell Preparation (e.g., CHO-hERG) start->cell_prep patch Establish Whole-Cell Patch Clamp Configuration cell_prep->patch baseline Record Baseline hERG Current patch->baseline compound_app Apply Test Compound (Multiple Concentrations) baseline->compound_app record_effect Record hERG Current in Presence of Compound compound_app->record_effect washout Washout record_effect->washout analysis Data Analysis (IC50 Determination) washout->analysis end End analysis->end

Workflow for the in vitro hERG patch clamp assay.

Detailed Steps:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the hERG potassium channel are cultured under standard conditions.

  • Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular solution contains standard physiological saline, and the intracellular solution is potassium-based.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

  • Data Acquisition: Baseline hERG currents are recorded before the application of the test compound.

  • Compound Application: The test compound is perfused at increasing concentrations.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC50 value is determined by fitting the data to a concentration-response curve.

In Vivo Electrocardiogram (ECG) Study in Anesthetized Guinea Pigs

This protocol describes the methodology for assessing the effects of a test compound on the QT interval in an anesthetized guinea pig model.

in_vivo_ECG_protocol start Start animal_prep Animal Preparation (Anesthetized Guinea Pig) start->animal_prep ecg_setup ECG Electrode Placement & Instrumentation animal_prep->ecg_setup baseline_rec Baseline ECG Recording ecg_setup->baseline_rec drug_admin Test Compound Administration (e.g., Intravenous) baseline_rec->drug_admin post_dose_rec Post-Dose ECG Recording drug_admin->post_dose_rec data_analysis ECG Analysis (QTc Calculation) post_dose_rec->data_analysis end End data_analysis->end

Workflow for the in vivo ECG study in guinea pigs.

Detailed Steps:

  • Animal Preparation: Male Hartley guinea pigs are anesthetized.

  • Instrumentation: Subcutaneous needle electrodes are placed to record a standard lead II ECG. A catheter is inserted for intravenous drug administration.

  • Baseline Recording: A stable baseline ECG is recorded for a defined period before drug administration.

  • Drug Administration: The test compound or vehicle is administered, typically as an intravenous infusion.

  • Post-Dose Recording: The ECG is continuously monitored for a specified period after dosing.

  • Data Analysis: The QT interval is measured from the ECG recordings and corrected for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval. The change in QTc from baseline is then calculated.

Conclusion and Recommendations

The evidence presented in this guide establishes a clear correlation between this compound's in vitro blockade of the hERG channel and its in vivo proarrhythmic potential, as indicated by QT interval prolongation. For researchers and drug development professionals, these findings underscore the critical importance of early-stage in vitro cardiac safety screening.

Recommendations:

  • Prioritize Early hERG Screening: Implementation of hERG assays early in the drug discovery process can effectively identify and eliminate compounds with a high risk of cardiotoxicity.

  • Consider Safer Alternatives: For indications where this compound was previously used, Dextromethorphan and Levodropropizine represent safer alternatives with a lower risk of cardiac adverse effects.

  • Integrate In Vitro and In Vivo Data: A comprehensive cardiac safety assessment should involve a combination of in vitro ion channel assays and in vivo ECG studies to accurately predict clinical risk.

By understanding the mechanisms of drug-induced cardiotoxicity and employing a robust preclinical safety testing strategy, the development of safer and more effective pharmaceuticals can be achieved.

References

Clobutinol's Effect on hERG Channel Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of the antitussive drug clobutinol on the human ether-a-go-go-related gene (hERG) potassium channel. While direct comparative data on different hERG isoforms is limited for this compound, this document summarizes the available experimental data and discusses the potential for isoform-specific effects based on findings with other compounds.

Executive Summary

This compound is a known blocker of the hERG channel, the protein responsible for the rapid delayed rectifier potassium current (IKr) crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and an increased risk of life-threatening arrhythmias. Experimental data has established the inhibitory concentration of this compound on homomeric hERG 1a channels. However, in native cardiac tissue, the hERG channel is often a heterotetramer of hERG 1a and hERG 1b subunits. Studies on other compounds have demonstrated that the subunit composition of the hERG channel can significantly influence drug sensitivity. As of the latest literature review, specific studies comparing the effect of this compound on hERG 1a versus hERG 1a/1b isoforms have not been published.

Quantitative Data: this compound's hERG Blockade

The available quantitative data for this compound's inhibition of the hERG channel is summarized in the table below. These values were determined using patch-clamp electrophysiology on heterologous expression systems.

CompoundhERG IsoformIC50 (µM)Hill CoefficientCell LineReference
This compoundWild-Type (presumed hERG 1a)2.9 ± 0.70.9COS-7[1][2]

Note: The wild-type (WT) hERG expressed in COS-7 and HEK293 cells is generally considered to be the hERG 1a isoform.

Context: Isoform-Specific hERG Channel Pharmacology

While specific data for this compound is lacking, research on other hERG-blocking drugs has revealed significant differences in their effects on hERG 1a homomers versus hERG 1a/1b heteromers. For example, the well-characterized hERG blocker E-4031 is more potent on hERG 1a channels compared to hERG 1a/1b channels[3]. Conversely, some drugs exhibit similar potencies for both isoforms[4]. These findings underscore the importance of evaluating compounds on heteromeric channels, which more closely represent the native cardiac IKr channels[3][4][5]. The differential kinetics of hERG 1a/1b channels, including faster activation and recovery from inactivation, may underlie these differences in drug sensitivity[3].

Experimental Protocols

The following section details a typical experimental protocol for assessing the effect of a compound like this compound on hERG channels using whole-cell patch-clamp electrophysiology, based on established methodologies[1][2].

Cell Culture and Transfection

HEK293 or COS-7 cells are cultured under standard conditions and transiently or stably transfected with the cDNA encoding the desired hERG isoform(s) (e.g., hERG 1a or a combination of hERG 1a and 1b).

Electrophysiological Recording

Whole-cell currents are recorded at physiological or room temperature using a patch-clamp amplifier. The standard extracellular (bath) solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH. The intracellular (pipette) solution usually contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol

To elicit hERG currents, a specific voltage-clamp protocol is applied. A common protocol involves:

  • A holding potential of -80 mV.

  • A depolarizing step to a potential between +20 mV and +40 mV for 1-2 seconds to activate and then inactivate the channels.

  • A repolarizing step to a potential around -50 mV to elicit a large tail current as the channels recover from inactivation before deactivating.

The peak amplitude of this tail current is measured to assess the extent of channel block by the test compound.

Data Analysis

The percentage of channel inhibition is calculated at various concentrations of the test compound. This data is then fitted to the Hill equation to determine the IC50 value and the Hill coefficient.

Visualizations

Experimental Workflow for hERG Channel Inhibition Assay

G cluster_cell_prep Cell Preparation cluster_ephys Electrophysiology cluster_drug_app Drug Application cluster_analysis Data Analysis cell_culture HEK293/COS-7 Cell Culture transfection Transfection with hERG Isoform cDNA cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp Setup transfection->patch_clamp voltage_protocol Apply Voltage-Clamp Protocol patch_clamp->voltage_protocol control Record Baseline Current (Control) patch_clamp->control current_recording Record hERG Current voltage_protocol->current_recording measure_current Measure Peak Tail Current current_recording->measure_current drug_perfusion Perfusion of this compound (Multiple Concentrations) control->drug_perfusion drug_perfusion->current_recording washout Washout drug_perfusion->washout dose_response Construct Dose-Response Curve measure_current->dose_response calc_ic50 Calculate IC50 and Hill Coefficient dose_response->calc_ic50

Caption: Workflow for determining the IC50 of a compound on hERG channels.

Role of hERG in Cardiac Action Potential

G cluster_ap Ventricular Action Potential Phases cluster_herg hERG (IKr) Channel Activity cluster_this compound This compound Action phase0 Phase 0 (Depolarization) Na+ influx phase1 Phase 1 (Early Repolarization) K+ efflux phase2 Phase 2 (Plateau) Ca2+ influx, K+ efflux phase3 Phase 3 (Repolarization) K+ efflux phase4 Phase 4 (Resting Potential) herg_activity hERG Current (IKr) herg_activity->phase3 Contributes to repolarization block_effect Reduced K+ Efflux This compound This compound This compound->herg_activity Blocks This compound->block_effect prolongation Prolonged Phase 3 (QT Prolongation) block_effect->prolongation arrhythmia Increased Risk of Arrhythmias prolongation->arrhythmia

Caption: Mechanism of this compound-induced QT prolongation via hERG block.

Conclusion and Future Directions

The available evidence clearly indicates that this compound is an inhibitor of the hERG 1a potassium channel, with an IC50 in the low micromolar range. This action underlies its potential to prolong the cardiac QT interval. However, a significant data gap exists regarding its effects on the more physiologically relevant hERG 1a/1b heteromeric channels. Given that drug sensitivity can be isoform-dependent, future studies should aim to characterize the inhibitory activity of this compound on these heteromeric channels. Such data would provide a more accurate assessment of its cardiac liability and contribute to a better understanding of the structure-activity relationship of hERG channel blockers. For drug development professionals, these findings highlight the necessity of screening compounds on both hERG 1a and hERG 1a/1b isoforms to de-risk candidates effectively.

References

A Comparative Analysis of Clobutinol and Terfenadine as hERG Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two drugs known for their off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel: the withdrawn antitussive clobutinol and the second-generation antihistamine terfenadine. Understanding the distinct mechanisms and potencies of these hERG blockers is crucial for preclinical cardiac safety assessment and the development of safer pharmaceuticals. This document synthesizes experimental data on their inhibitory concentrations, binding kinetics, and molecular interactions with the hERG channel, supported by detailed experimental protocols and visual diagrams.

Quantitative Analysis of hERG Blockade

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug's ability to block the hERG channel. The following table summarizes the reported IC50 values for this compound and terfenadine from various electrophysiological studies. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions such as cell type, temperature, and voltage protocols can significantly influence the measured potency.

CompoundIC50Cell LineMethodReference
This compound 1.9 µMCHO cellsPatch-clamp[1]
2.9 µMCOS-7 cellsPatch-clamp
Terfenadine 350 nMXenopus oocytesTwo-electrode voltage clamp[2]
330 nMXenopus oocytesNot specified[3]
50 nMGuinea pig ventricular myocytesNot specified[4]

Mechanism of Action and Binding Kinetics

While both this compound and terfenadine are potent hERG blockers, their mechanisms of interaction with the channel differ significantly, particularly concerning their state-dependency and binding kinetics.

This compound has been shown to exhibit a voltage-dependent block of the hERG channel, suggesting a preferential interaction with the activated (open) state of the channel. This is evidenced by a more pronounced block at more depolarized potentials.[5] The onset of the block is relatively slow, and its characteristics are consistent with an open-channel blockade mechanism.

Terfenadine , on the other hand, is a well-characterized hERG blocker that demonstrates a preference for the inactivated state of the channel. It is considered a "trapped" blocker , meaning that once bound within the central cavity of the channel, its dissociation is very slow, particularly when the channel is in the closed state.[6] The recovery from terfenadine block is extremely slow and can be facilitated by frequent channel openings.[6]

Molecular Binding Sites

Site-directed mutagenesis studies have provided detailed insights into the molecular determinants of terfenadine binding to the hERG channel. The binding site is located within the inner vestibule of the channel's pore domain and involves key interactions with amino acid residues from the S6 helix and the pore helix of adjacent subunits. Specifically, mutations of Threonine 623 (T623) , Serine 624 (S624) , Tyrosine 652 (Y652) , and Phenylalanine 656 (F656) have been shown to significantly reduce the blocking potency of terfenadine.[7]

Detailed molecular interaction data for this compound's binding site within the hERG channel is less defined in the current literature. However, its voltage-dependent block of the open channel suggests an interaction with residues accessible from the intracellular side when the channel is in its conductive conformation.

Signaling Pathway of hERG Channel Blockade and Arrhythmogenesis

The blockade of the hERG channel by drugs like this compound and terfenadine disrupts the normal flow of potassium ions during the repolarization phase of the cardiac action potential. This leads to a prolongation of the QT interval on an electrocardiogram (ECG), a condition known as Long QT Syndrome (LQTS), which can increase the risk of life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).

hERG_Blockade_Pathway cluster_drug Drug Intervention cluster_channel hERG Channel cluster_cellular Cellular Effect cluster_organ Organ Level Effect This compound This compound hERG hERG (IKr) Channel This compound->hERG Blocks activated state Terfenadine Terfenadine Terfenadine->hERG Blocks inactivated state K_efflux Reduced K+ Efflux hERG->K_efflux Allows AP_prolongation Action Potential Prolongation K_efflux->AP_prolongation Leads to QT_prolongation QT Interval Prolongation (LQTS) AP_prolongation->QT_prolongation Causes Arrhythmia Torsades de Pointes (TdP) QT_prolongation->Arrhythmia Increases risk of

hERG blockade and arrhythmogenesis pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of the key experimental protocols used to characterize the hERG blocking properties of this compound and terfenadine.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel pharmacology. It allows for the direct measurement of the ionic current flowing through the hERG channels in response to controlled changes in membrane voltage.

Cell Preparation:

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the hERG channel are commonly used.[1][8]

  • Culture: Cells are cultured in appropriate media and incubated at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are plated on glass coverslips.

Recording Solutions:

  • External (Extracellular) Solution (in mM): Typically contains NaCl (e.g., 137), KCl (e.g., 4), CaCl2 (e.g., 1.8), MgCl2 (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), with pH adjusted to 7.4.

  • Internal (Pipette) Solution (in mM): Usually contains KCl (e.g., 130), MgCl2 (e.g., 1), EGTA (e.g., 5), HEPES (e.g., 10), and MgATP (e.g., 5), with pH adjusted to 7.2.

Electrophysiological Recording:

  • Technique: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Temperature: Experiments are conducted at room temperature (22-25°C) or physiological temperature (35-37°C).

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current," which is used to quantify the extent of channel block.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (hERG-expressing cell line) start->cell_prep solution_prep Preparation of Recording Solutions (Internal & External) start->solution_prep pipette_pull Pipette Fabrication & Filling start->pipette_pull giga_seal Giga-ohm Seal Formation cell_prep->giga_seal solution_prep->giga_seal pipette_pull->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell control_rec Record Control hERG Currents whole_cell->control_rec drug_app Apply Test Compound (this compound or Terfenadine) control_rec->drug_app drug_rec Record hERG Currents in Presence of Drug drug_app->drug_rec washout Washout drug_rec->washout data_analysis Data Analysis (IC50 determination) washout->data_analysis end End data_analysis->end

Workflow for whole-cell patch-clamp experiments.
Two-Electrode Voltage Clamp (for Xenopus Oocytes)

This technique is often used for the heterologous expression and characterization of ion channels.

Oocyte Preparation:

  • Xenopus laevis oocytes are harvested and injected with cRNA encoding the hERG channel.

  • Oocytes are incubated for 2-7 days to allow for channel expression.

Recording:

  • Oocytes are placed in a recording chamber and impaled with two microelectrodes filled with KCl.

  • One electrode measures the membrane potential, while the other injects current to clamp the voltage at desired levels.

  • The experimental procedure for applying drugs and recording currents is similar to the patch-clamp technique.[7]

Conclusion

Both this compound and terfenadine are potent blockers of the hERG potassium channel, a property that underlies their potential to cause life-threatening cardiac arrhythmias. However, they exhibit distinct pharmacological profiles. Terfenadine is a high-potency, trapped blocker that preferentially binds to the inactivated state of the hERG channel, with its binding site well-defined by key aromatic and polar residues in the channel's inner cavity. This compound is a less potent, open-channel blocker with a clear voltage-dependent mechanism of action.

The significant difference in their IC50 values, with terfenadine being potent in the nanomolar range while this compound's potency is in the micromolar range, underscores the importance of structure-activity relationships in determining hERG liability. The detailed understanding of terfenadine's interaction with the hERG channel has been instrumental in the development of safer antihistamines, such as fexofenadine, which lacks significant hERG blocking activity. The case of this compound highlights the ongoing need for rigorous preclinical cardiac safety testing for all new chemical entities, regardless of their primary therapeutic target. This comparative analysis provides a valuable resource for researchers in understanding the nuances of drug-induced hERG blockade and for guiding future drug design and safety assessment strategies.

References

A Comprehensive Guide to a Validated HPLC Method for Clobutinol Analysis Using Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high precision and sensitivity. This guide provides a detailed examination of a validated Reverse-Phase HPLC (RP-HPLC) method for the determination of Clobutinol hydrochloride, a centrally acting cough suppressant.

This guide will delve into the experimental protocol and performance data of a robust HPLC method, comparing its validation parameters against industry-standard acceptance criteria. The information presented is supported by published experimental data, ensuring a reliable reference for laboratory application.

Experimental Protocol: A Validated RP-HPLC Method

A validated RP-HPLC method has been reported for the simultaneous determination of this compound hydrochloride and doxylamine succinate in syrup formulations.[1][2] This method utilizes a novel stationary phase with embedded urea polar groups, demonstrating excellent separation and performance characteristics. The detailed experimental conditions are summarized in the table below.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterCondition
Instrument HPLC system with a quaternary pump, degasser, column oven, and diode array detector (DAD)
Column C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size)
Mobile Phase Gradient mixture of acetonitrile, methanol, and phosphate buffer (pH 2.5)
Detection Wavelength 230 nm for this compound hydrochloride
Flow Rate Not explicitly stated in the abstract
Injection Volume 5 µL
Column Temperature 25 °C

Method Validation and Performance

The presented HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. The key validation parameters are summarized below, demonstrating the method's accuracy, precision, and reliability.

Table 2: Summary of Validation Parameters for the HPLC Method for this compound

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9999r² ≥ 0.999
Concentration Range 2.4-336 µg/mLShould cover the expected working range
Precision (%RSD) < 1%%RSD ≤ 2%
Accuracy (Recovery) 98.4% to 100.2%Typically between 98.0% and 102.0%
Limit of Detection (LOD) 0.65 µg/mLSufficiently low to detect trace amounts
Limit of Quantification (LOQ) 2.4 µg/mLSufficiently low for accurate quantification
Specificity No interference from excipientsPeak purity should be confirmed
Solution Stability Stable for at least 72 hours at room temperatureNo significant change in concentration over a defined period

The validation results confirm that this HPLC method is linear, precise, accurate, and specific for the determination of this compound in pharmaceutical syrups.[1][2] The low relative standard deviation (%RSD) indicates high precision, while the excellent recovery values demonstrate the accuracy of the method.[1][2] Furthermore, the method's ability to separate this compound from formulation excipients ensures its specificity.[1][2]

Experimental Workflow

The logical flow of the validated HPLC method for this compound analysis, from sample preparation to data analysis, is illustrated in the following diagram. This workflow provides a clear and concise overview of the steps involved in the analytical procedure.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis Reference_Standard Weigh this compound HCl Reference Standard Standard_Solution Prepare Standard Stock and Working Solutions Reference_Standard->Standard_Solution Sample Prepare Syrup Sample (with placebo for validation) Sample_Solution Prepare Sample Solutions Sample->Sample_Solution Injection Inject Standard and Sample Solutions Standard_Solution->Injection Sample_Solution->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection DAD Detection at 230 nm Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Validation_Analysis Validation Parameter Calculation Quantification->Validation_Analysis

Workflow of the validated HPLC method for this compound analysis.

Detailed Experimental Protocols

Preparation of Standard Solutions

A stock solution of this compound hydrochloride reference standard is prepared by accurately weighing a suitable amount and dissolving it in the mobile phase to achieve a known concentration. Working standard solutions are then prepared by diluting the stock solution with the mobile phase to fall within the linear range of the method.

Preparation of Sample Solutions

For the analysis of syrup formulations, a sample equivalent to a specific amount of this compound hydrochloride is accurately weighed and diluted with the mobile phase. The solution is then filtered through a suitable membrane filter before injection into the HPLC system. For validation studies, a placebo syrup is prepared with all the excipients except the active ingredient to assess for any potential interference.

Chromatographic Analysis

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved. A blank (mobile phase) is injected first, followed by the standard and sample solutions. The chromatograms are recorded, and the peak areas of this compound are measured.

Method Validation Procedures
  • Specificity: The specificity of the method is evaluated by injecting the mobile phase, a placebo solution, a standard solution, and a sample solution. The retention time of the this compound peak in the sample solution should match that of the standard solution, and there should be no interfering peaks at the retention time of this compound in the chromatogram of the placebo.[1]

  • Linearity: The linearity is determined by plotting a calibration curve of peak area versus the concentration of the this compound standard solutions at several concentration levels. The correlation coefficient (r²) is calculated to assess the linearity.[1]

  • Precision: The precision of the method is assessed by performing replicate injections of the same standard solution (repeatability or intra-day precision) and by analyzing freshly prepared solutions on different days (intermediate or inter-day precision). The results are expressed as the relative standard deviation (%RSD).[1]

  • Accuracy: The accuracy is determined by the recovery method. A known amount of this compound standard is added to a placebo formulation, and the samples are analyzed. The percentage of recovery is then calculated.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are typically determined based on the signal-to-noise ratio of the chromatographic peak, with common ratios being 3:1 for LOD and 10:1 for LOQ.[3]

References

Clobutinol's Arrhythmogenic Potential: A Comparative Analysis with Other QT-Prolonging Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The antitussive agent Clobutinol was withdrawn from the market due to its potential to prolong the QT interval, a key indicator of arrhythmia risk. This guide provides a comprehensive comparison of this compound's arrhythmogenic potential with other drugs known to affect the QT interval, supported by experimental data and detailed methodologies.

Executive Summary

This compound exhibits a dose-dependent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary mechanism underlying drug-induced QT prolongation. While its inhibitory concentration (IC50) for the hERG channel is higher than some notorious QT-prolonging drugs like terfenadine and astemizole, it poses a significant risk, particularly in individuals with congenital long QT syndrome. This guide presents a comparative analysis of hERG inhibition, clinical QT prolongation data, and the underlying experimental protocols to provide a clear perspective on the arrhythmogenic potential of this compound relative to other compounds.

Comparative Analysis of hERG Blockade and Clinical QT Prolongation

The arrhythmogenic potential of a drug is often initially assessed by its ability to block the hERG potassium channel, which is crucial for cardiac repolarization. A lower IC50 value indicates a more potent blockade. However, the clinical risk is better contextualized by the safety margin, which is the ratio of the hERG IC50 to the therapeutic plasma concentration (Cmax). A smaller safety margin suggests a higher risk of QT prolongation at therapeutic doses.

DrugTherapeutic ClasshERG IC50 (µM)Mean Clinical QTc Prolongation (ms)Notes
This compound Antitussive2.9[1][2][3]Data not widely available; withdrawn due to risk.Poses a significant risk in susceptible individuals, such as those with Long QT Syndrome.[1][3]
TerfenadineAntihistamine0.05 - 0.431[1]~6-12 ms at therapeutic doses, higher with metabolic inhibition.[4]Withdrawn from the market due to severe cardiac arrhythmias.[4]
AstemizoleAntihistamine0.0015 - 0.48[1]Significant QT prolongation, leading to withdrawal.Also withdrawn due to cardiotoxicity.
CisaprideGastroprokinetic0.024[1]~20 msWithdrawn from many markets due to arrhythmias.[5]
QuetiapineAntipsychotic0.1 - 1~5.7 msRisk of QT prolongation is a known side effect.[6]
OlanzapineAntipsychotic1 - 10~1.7 msLower risk compared to other antipsychotics.[7]
CitalopramAntidepressant1.0 - 10~10.58 msDose-dependent QT prolongation.[7]
SotalolAntiarrhythmic56.4 - 103Dose-dependent, can be significant.Known proarrhythmic effects are part of its mechanism.[8]
MoxifloxacinAntibiotic>30~7.5 - 12.5 msUsed as a positive control in clinical QT studies.[6]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are detailed protocols for key in vitro and in vivo assays used to assess the arrhythmogenic potential of drugs.

In Vitro Assessment: Manual Whole-Cell Patch Clamp for hERG Channel Inhibition

This technique is the gold standard for directly measuring a drug's effect on the hERG potassium channel.

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (37°C, 5% CO2).

  • Cells are passaged regularly to maintain health and optimal expression levels.

  • On the day of the experiment, cells are dissociated into a single-cell suspension using a gentle enzyme-free solution.

2. Electrophysiological Recording:

  • A single cell is selected and a glass micropipette with a tip diameter of ~1-2 µm, filled with an intracellular solution, is brought into contact with the cell membrane.

  • A high-resistance "giga-seal" (resistance > 1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

  • The membrane patch under the pipette is then ruptured by a brief pulse of suction, establishing the "whole-cell" configuration, where the pipette solution is continuous with the cell's cytoplasm.

  • The cell's membrane potential is clamped at a holding potential of -80 mV.

3. Voltage Protocol and Data Acquisition:

  • To elicit hERG currents, a specific voltage-clamp protocol is applied. A common protocol involves:

    • A depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.

    • A repolarizing step to -50 mV to record the deactivating "tail current," which is a hallmark of hERG channels and is used for quantifying channel block.

  • The drug is perfused into the recording chamber at increasing concentrations.

  • The peak tail current amplitude is measured at each concentration and compared to the baseline current (before drug application) to determine the percentage of inhibition.

  • The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

4. Solutions:

  • External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.

In Vivo Assessment: The Chronic Atrioventricular (AV) Block Dog Model

This animal model is highly sensitive for detecting the proarrhythmic potential of drugs.

1. Model Creation:

  • Complete AV block is induced in healthy adult dogs via radiofrequency catheter ablation of the AV node.

  • This results in a persistent, slow idioventricular escape rhythm, which leads to cardiac remodeling and a reduced repolarization reserve, mimicking a susceptible state in humans.

2. Drug Administration and Monitoring:

  • After a recovery and remodeling period of at least 4 weeks, conscious dogs are administered the test drug, typically orally.

  • Continuous electrocardiogram (ECG) monitoring is performed using a Holter device for at least 24 hours post-dosing.

  • The QT interval is measured and corrected for heart rate (QTc).

  • The primary endpoint is the occurrence of Torsades de Pointes (TdP).

3. Data Analysis:

  • The dose at which TdP occurs is compared to the therapeutic dose to assess the risk.

  • Changes in the QTc interval are also quantified to determine the drug's effect on ventricular repolarization.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.

cluster_0 Drug-Induced QT Prolongation and TdP Drug QT-Prolonging Drug (e.g., this compound) hERG hERG (IKr) Potassium Channel Drug->hERG Blockade K_efflux Decreased K+ Efflux hERG->K_efflux Inhibition of AP_prolong Action Potential Prolongation K_efflux->AP_prolong Leads to QT_prolong QT Interval Prolongation AP_prolong->QT_prolong Manifests as EAD Early Afterdepolarizations (EADs) QT_prolong->EAD Can trigger TdP Torsades de Pointes (TdP) EAD->TdP Can initiate

Caption: Signaling pathway from hERG channel blockade to Torsades de Pointes.

cluster_1 In Vitro Cardiac Safety Assessment Workflow start Start cell_culture Cell Culture (hERG-expressing cells) start->cell_culture patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp data_acq Data Acquisition (hERG current) patch_clamp->data_acq dose_response Dose-Response Analysis data_acq->dose_response ic50 IC50 Determination dose_response->ic50 ap_sim Action Potential Simulation (e.g., Priebe-Beuckelmann Model) ic50->ap_sim risk_assess Risk Assessment ic50->risk_assess ap_sim->risk_assess end End risk_assess->end

Caption: Experimental workflow for in vitro cardiac safety assessment.

Conclusion

This compound demonstrates a clear potential to prolong the QT interval through the blockade of the hERG potassium channel. While its potency may be less than some other well-known QT-prolonging drugs, its arrhythmogenic risk, particularly in vulnerable populations, necessitated its withdrawal from the market. This comparative guide underscores the importance of a multi-faceted approach to cardiac safety assessment, incorporating in vitro mechanistic studies, in vivo models, and careful consideration of the clinical context to ensure patient safety. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in evaluating the arrhythmogenic potential of new chemical entities.

References

Predicting Cardiotoxicity of Clobutinol Derivatives: An In Silico Modeling Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The withdrawal of the antitussive drug Clobutinol from the market due to its association with QT interval prolongation and cardiac arrhythmias underscores the critical need for early and accurate cardiotoxicity prediction in drug development.[1] this compound has been identified as an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary mechanism underlying drug-induced cardiotoxicity.[2] This guide provides a comparative overview of in silico modeling approaches to predict the cardiotoxic potential of this compound derivatives, supported by experimental data and detailed protocols.

In Silico Model Performance in Predicting hERG Blockade and Cardiotoxicity

A variety of computational models are employed to predict the potential of chemical compounds to induce cardiotoxicity, with a significant focus on their ability to block the hERG channel. The performance of these models is typically evaluated using metrics such as accuracy, Area Under the Receiver Operating Characteristic Curve (AUC), sensitivity, and specificity. Below is a summary of the performance of several common in silico modeling techniques.

In Silico Model TypeKey FeaturesAccuracyAUCSensitivitySpecificityReference
Machine Learning (General)
Random ForestEnsemble learning method using multiple decision trees.----
Support Vector Machine (SVM)A classifier that finds an optimal hyperplane to separate data points.0.84750.86--[3]
Gradient BoostingAn ensemble technique that builds models in a sequential manner.----[4]
XGBoostAn optimized distributed gradient boosting library.0.840.9230.8750.912[4]
Deep Learning
Deep Neural Network (DNN)Multi-layered neural networks for learning complex patterns.----[5]
deephERG (Multitask DNN)A specialized deep learning model for hERG blockade prediction.-0.967--[6][5]
Consensus Modeling
Consensus ModelIntegrates predictions from multiple models to improve accuracy.0.92-0.9630.786[7]
Quantitative Structure-Activity Relationship (QSAR)
QSAR ModelsRelate chemical structure to biological activity.--up to 80%-[8][9]

Experimental Validation: The Automated Patch-Clamp hERG Assay

In silico predictions of cardiotoxicity, particularly hERG liability, are validated using in vitro assays. The automated patch-clamp technique is a high-throughput method that has become the gold standard for assessing a compound's effect on the hERG channel.[1][10]

Detailed Protocol for Automated Patch-Clamp hERG Assay

This protocol provides a generalized procedure for determining the inhibitory effect of a test compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293 or CHO cells) using an automated patch-clamp system.

1. Cell Culture and Preparation:

  • Culture mammalian cells stably expressing the hERG channel in appropriate media and conditions.

  • On the day of the experiment, detach the cells from the culture flask using a gentle enzymatic solution (e.g., TrypLE).

  • Resuspend the cells in an extracellular solution and maintain them in suspension. The cell density should be approximately 1 x 106 cells/mL.[11]

2. Solutions and Reagents:

  • Intracellular Solution (Example): 50 mM KCl, 10 mM NaCl, 60 mM KF, 20 mM EGTA, 10 mM HEPES (pH adjusted to 7.2).[11] For perforated patch-clamp, include an agent like Escin (25 µM).[11]

  • Extracellular (Bath) Solution (Example): 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM D-glucose, 10 mM HEPES (pH adjusted to 7.4).[11]

  • Test Compound: Prepare stock solutions of the test compound (e.g., this compound derivatives) in a suitable solvent (e.g., DMSO). Make serial dilutions in the extracellular solution to achieve the desired final concentrations.

  • Positive Control: A known hERG channel blocker (e.g., E-4031, Cisapride) to confirm assay sensitivity.

  • Vehicle Control: The solvent used for the test compound (e.g., DMSO) at the same final concentration.

3. Automated Patch-Clamp Procedure:

  • Prime the automated patch-clamp system with the intracellular and extracellular solutions.

  • Load the cell suspension and compound plates into the system. The system will automatically perform the following steps for each well in the multi-well plate:

    • Cell Trapping: A single cell is captured over a micron-sized aperture.

    • Seal Formation: A high-resistance seal (Giga-seal) is formed between the cell membrane and the aperture.

    • Membrane Rupture: The cell membrane is ruptured to achieve the whole-cell configuration (or perforated patch).

    • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

    • Compound Application: The vehicle is first applied, followed by increasing concentrations of the test compound.

    • Data Acquisition: The ionic currents are recorded throughout the experiment.

4. Data Analysis:

  • Measure the peak tail current amplitude in the presence of the vehicle and each concentration of the test compound.

  • Calculate the percentage of inhibition of the hERG current for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value (the concentration at which the compound inhibits 50% of the hERG current). This compound has a reported IC50 of 2.9 x 10-6 M for hERG tail current inhibition.[2]

Visualizing Workflows and Pathways

To better understand the process of in silico cardiotoxicity prediction and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

G cluster_0 In Silico Modeling cluster_1 Experimental Validation Compound Library Compound Library Descriptor Calculation Descriptor Calculation Compound Library->Descriptor Calculation Molecular Structures Predictive Model Predictive Model Descriptor Calculation->Predictive Model Molecular Descriptors Cardiotoxicity Prediction Cardiotoxicity Prediction Predictive Model->Cardiotoxicity Prediction Prediction Score hERG Assay hERG Assay Cardiotoxicity Prediction->hERG Assay Select Compounds for Testing Data Analysis Data Analysis hERG Assay->Data Analysis Current Recordings IC50 Determination IC50 Determination Data Analysis->IC50 Determination Concentration-Response Curve IC50 Determination->Predictive Model Model Refinement

Caption: Workflow for in silico prediction and experimental validation of cardiotoxicity.

cluster_membrane Cell Membrane hERG hERG K+ Channel K_ion_out K+ Efflux hERG->K_ion_out Allows hERG->K_ion_out Inhibits This compound This compound Derivative This compound->hERG Blockade Repolarization Cardiac Repolarization K_ion_out->Repolarization Contributes to AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens QT_Prolongation QT Interval Prolongation AP_Duration->QT_Prolongation Lengthening leads to Arrhythmia Arrhythmia (Torsades de Pointes) QT_Prolongation->Arrhythmia Increased Risk of

Caption: Signaling pathway of this compound-induced hERG channel inhibition and cardiotoxicity.

Caption: Comparative performance of different in silico models for cardiotoxicity prediction.

References

Assessing the Purity of Synthesized Clobutinol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel clobutinol analogs is a critical step in the exploration of new therapeutic agents. Ensuring the purity of these synthesized compounds is paramount for accurate pharmacological evaluation and to meet stringent regulatory standards. This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound analogs, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate methods for their needs.

Introduction to Purity Assessment

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its safety and efficacy. Impurities can arise from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. Therefore, robust analytical methods are required to detect and quantify these impurities. For this compound analogs, which are chiral amino alcohols, a combination of chromatographic and spectroscopic techniques is often employed to ensure a comprehensive purity profile.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on the specific properties of the this compound analog and the potential impurities. Below is a comparison of the most commonly used methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical Technique Principle Information Provided Typical Purity Levels Achievable Advantages Limitations
RP-HPLC Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.Purity (area %), presence of non-volatile impurities, retention time.>99.5%High resolution, sensitive, suitable for a wide range of non-volatile compounds.May require derivatization for volatile compounds, reference standards needed for impurity identification.
Chiral HPLC Enantioselective interaction with a chiral stationary phase.Enantiomeric excess (ee%), ratio of enantiomers.>99% eeEssential for chiral drugs to ensure stereospecificity.Can be complex to develop methods, specialized columns required.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Purity (area %), identification of volatile impurities and residual solvents, molecular weight information.>99%Highly sensitive for volatile and semi-volatile compounds, provides structural information of impurities.Not suitable for non-volatile or thermally labile compounds.
qNMR The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.Absolute purity determination without a specific reference standard of the analyte, structural confirmation.>98%Primary analytical method, provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires highly pure internal standards.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This protocol is a general guideline and may require optimization for specific this compound analogs.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH adjusted to a suitable value, e.g., 3.0)

  • High-purity water

  • Synthesized this compound analog

  • Reference standards for this compound and known impurities (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and phosphate buffer. A typical starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound analog reference standard in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the synthesized this compound analog sample in the same diluent to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the specific analog)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area. Identify impurities by comparing their retention times with those of known impurity standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent and Volatile Impurity Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Headspace autosampler (for residual solvent analysis)

  • Data acquisition and analysis software

Reagents:

  • High-purity helium (carrier gas)

  • Solvent for sample dissolution (e.g., methanol, dichloromethane)

  • Synthesized this compound analog

  • Standards for expected residual solvents

Procedure:

  • Sample Preparation (for volatile impurities): Dissolve a known amount of the synthesized this compound analog in a suitable volatile solvent.

  • Sample Preparation (for residual solvents): Accurately weigh a sample of the this compound analog into a headspace vial and add a suitable dissolution solvent.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-500 amu

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify residual solvents and volatile impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards. Quantify by comparing peak areas to a calibration curve.

Quantitative NMR (qNMR) for Absolute Purity Determination

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • High-purity internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

  • Synthesized this compound analog

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the synthesized this compound analog and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation.

    • Use a 90° pulse angle.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the this compound analog and a signal of the internal standard.

  • Purity Calculation: Calculate the absolute purity of the this compound analog using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for Purity Assessment of this compound Analogs

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results & Documentation Synthesis Synthesis of This compound Analog Purification Purification (Crystallization/Chromatography) Synthesis->Purification HPLC RP-HPLC & Chiral HPLC (Purity & Enantiomeric Excess) Purification->HPLC GCMS GC-MS (Residual Solvents & Volatile Impurities) Purification->GCMS qNMR qNMR (Absolute Purity & Structural Confirmation) Purification->qNMR Data_Analysis Data Analysis & Impurity Identification HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Purity_Report Purity Report Generation Data_Analysis->Purity_Report

Safety Operating Guide

Safe Disposal of Clobutinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe and environmentally responsible disposal of Clobutinol, a substance recognized for its potential health and environmental risks. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure safety and compliance.

This compound, a withdrawn cough suppressant, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is critical to prevent human exposure and environmental contamination.

Hazard Summary & Safety Precautions

Before handling this compound, it is imperative to be aware of its associated hazards and to take appropriate safety measures.

Hazard ClassificationPrecautionary Statement
Acute Oral Toxicity (Category 4) H302: Harmful if swallowed.[1][2]
Acute Aquatic Toxicity (Category 1) H400: Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity (Category 1) H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE): When handling this compound, always use appropriate PPE, including safety goggles with side-shields, protective gloves, a suitable respirator, and impervious clothing[1]. Ensure work is conducted in a well-ventilated area or under a chemical fume hood[1][3]. An accessible safety shower and eye wash station are mandatory[1].

Operational Disposal Protocol

The primary directive for this compound disposal is to avoid release into the environment [1]. Do not dispose of this compound down the drain or in regular waste streams. The required method is disposal via an approved waste disposal plant[1][3].

Step-by-Step Disposal Procedure:
  • Segregation and Labeling:

    • Isolate all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).

    • Place the waste in a dedicated, sealed, and clearly labeled container. The label should prominently display "Hazardous Waste," "this compound," and the corresponding hazard symbols.

  • Containment:

    • Ensure the waste container is robust, leak-proof, and compatible with the chemical.

    • Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Accidental Spill Management:

    • In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation[1].

    • Wear full personal protective equipment before attempting to clean the spill[1].

    • Contain the spill to prevent it from entering drains or water courses[1].

    • For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders[1]. For solid spills, carefully collect the material, avoiding dust generation.

    • Place the absorbed material and any contaminated items into a sealed container and treat it as hazardous waste.

    • Decontaminate the spill area and equipment by scrubbing with alcohol[1].

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle and dispose of it correctly.

    • Maintain all records of the disposal process as required by institutional and regulatory standards.

Disposal Workflow

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Clobutinol_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Segregation & Containment cluster_2 Step 2: Storage cluster_3 Step 3: Professional Disposal cluster_4 End: Final Disposition start Generate this compound Waste (e.g., unused chemical, contaminated labware) segregate Segregate Waste into a Dedicated, Labeled Container start->segregate spill Accidental Spill Occurs start->spill Potential Hazard seal Seal Container Securely segregate->seal store Store in Designated Hazardous Waste Area seal->store contact Contact Approved Waste Disposal Service store->contact provide_sds Provide Safety Data Sheet (SDS) to Disposal Service contact->provide_sds document Document Disposal (Maintain Records) provide_sds->document end Waste Safely Removed for Incineration/Treatment document->end contain_spill Contain & Clean Up Spill (following SDS protocol) spill->contain_spill contain_spill->segregate Treat as Hazardous Waste

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended for guidance in a laboratory or research setting. Always consult your institution's specific safety and environmental policies and comply with all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling Clobutinol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Clobutinol

This document provides comprehensive safety and logistical information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures. This compound is a cough suppressant that has been withdrawn from the market due to its potential to cause cardiac arrhythmias by prolonging the QT interval.[1][2][3]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[4]

Hazard Statement GHS Classification Precautionary Statements
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264, P270, P301 + P312, P330, P501
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273, P391, P501
Quantitative Toxicity Data
Test Species Route Value
LD50RatOral317 mg/kg
LD50RatOral512 mg/kg
LD50MouseOral270 mg/kg
IC50 (hERG K+ channel blockage)COS-7 cellsIn vitro2.9 µM

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned procedures. The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Lab coatNot generally required if packaging is intact
Weighing/Compounding (powder) Chemical splash gogglesTwo pairs of chemotherapy-grade glovesDisposable gown with tight-fitting cuffsNIOSH-approved respirator (e.g., N95) in a ventilated enclosure
Handling Solutions Chemical splash goggles or face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant lab coat or gownUse in a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldTwo pairs of heavy-duty, chemical-resistant glovesImpervious, disposable gownNIOSH-approved respirator with appropriate cartridges
Waste Disposal Safety glasses with side shieldsChemical-resistant glovesLab coatNot generally required for sealed containers

Operational and Disposal Plans

Safe Handling and Storage Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated, and dry area.[4]

  • Keep away from direct sunlight and sources of ignition.[4]

  • Recommended storage temperatures are -20°C for powder and -80°C for solutions in solvent.[4]

  • Store away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]

Handling:

  • Avoid all personal contact, including inhalation.[4]

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid dust and aerosol formation.[4]

  • Do not eat, drink, or smoke in the handling area.[4][5]

  • Wash hands thoroughly after handling.[4]

Spill Management Plan

In the event of a this compound spill, follow these steps and the workflow diagram below.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical splash goggles, a face shield, an impervious gown, and two pairs of chemical-resistant gloves.

  • Contain the Spill: For liquid spills, use absorbent pads or other inert material to contain the spill. For powder spills, gently cover with a damp paper towel to avoid generating dust.

  • Clean the Spill: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, and then wash with soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate secure Secure the Spill Area evacuate->secure don_ppe Don Appropriate PPE secure->don_ppe contain Contain Spill (Absorbent/Damp Towel) don_ppe->contain clean Collect Material into Hazardous Waste Container contain->clean decontaminate Decontaminate Spill Area clean->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Document and Report Incident dispose->report end Procedure Complete report->end

Caption: Workflow for handling a this compound spill.

Waste Disposal Plan

All this compound waste, including unused material and contaminated items, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container: The container should be leak-proof and made of a material compatible with this compound.

  • Labeling: Label the container with "Hazardous Waste," the name "this compound," and the associated hazard symbols.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the contents and the container through an approved waste disposal plant or a licensed chemical waste management company, in accordance with local, state, and federal regulations.[4] Do not dispose of it in the sewer system.

Waste_Disposal_Workflow start Generate this compound Waste segregate Segregate into a Dedicated, Labeled Hazardous Waste Container start->segregate seal Securely Seal the Container segregate->seal store Store in a Designated, Secure Area seal->store dispose Arrange for Pickup by a Licensed Waste Disposal Company store->dispose end Disposal Complete dispose->end

Caption: Waste disposal workflow for this compound.

Experimental Protocols

The primary cardiotoxicity of this compound is due to the blockage of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[4][6] The following are methodologies for key experiments used to assess this effect.

hERG Channel Inhibition Assay (Automated Patch Clamp)

This electrophysiological method is the gold standard for assessing a compound's effect on the hERG channel.

Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Solutions:

    • External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 dextrose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.

  • Temperature: Perform experiments at a physiological temperature (35–37°C).

  • Voltage Protocol:

    • Hold the cell membrane potential at -80 mV.

    • Apply a depolarizing step to +40 mV to activate the hERG channels.

    • Apply a repolarizing step to -50 mV to measure the peak tail current. The magnitude of this tail current is indicative of hERG channel activity.

  • Data Acquisition:

    • Establish a stable baseline recording of the hERG current in a vehicle control solution.

    • Perfuse the cells with increasing concentrations of this compound.

    • Record the steady-state block of the hERG tail current at each concentration.

  • Analysis:

    • Calculate the percentage of current inhibition at each this compound concentration compared to the baseline.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).[4]

Mechanism of this compound-Induced Arrhythmia

This compound blocks the hERG potassium channel, which is responsible for the rapid delayed rectifier K+ current (IKr) in cardiac myocytes. This current is critical for Phase 3 repolarization of the cardiac action potential. By blocking this channel, this compound delays repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This prolonged QT interval increases the risk of developing life-threatening cardiac arrhythmias, such as Torsades de Pointes.

Clobutinol_Mechanism cluster_cellular Cellular Level cluster_clinical Clinical Manifestation This compound This compound herg hERG K+ Channel This compound->herg Blocks ikr IKr Current (K+ Efflux) herg->ikr Generates repolarization Phase 3 Repolarization ikr->repolarization Contributes to ap_duration Action Potential Duration repolarization->ap_duration Shortens qt_interval QT Interval on ECG ap_duration->qt_interval Determines arrhythmia Risk of Arrhythmia (Torsades de Pointes) qt_interval->arrhythmia Prolongation Increases

Caption: Mechanism of this compound-induced QT prolongation and arrhythmia risk.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clobutinol
Reactant of Route 2
Clobutinol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.